2,4-Dihydroxyisophthalaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-2-7(11)6(4-10)8(5)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZFTYFURGCPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470006 | |
| Record name | 2,4-Dihydroxybenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3328-71-0 | |
| Record name | 2,4-Dihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3328-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydroxybenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dihydroxyisophthalaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Phenolic Aldehyde
2,4-Dihydroxyisophthalaldehyde, with the CAS number 3328-71-0 , is an aromatic organic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups and two formyl (-CHO) groups.[1] Its IUPAC name is 2,4-dihydroxybenzene-1,3-dicarbaldehyde.[1] This substitution pattern, particularly the presence of electron-donating hydroxyl groups ortho and para to the aldehyde functionalities, renders the molecule highly reactive and a valuable precursor in the synthesis of a variety of more complex structures. While not as extensively documented as its simpler analog, 2,4-dihydroxybenzaldehyde, this compound holds significant potential in medicinal chemistry, materials science, and as a versatile building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The properties of this compound are dictated by its unique arrangement of functional groups, which allows for intramolecular hydrogen bonding and a high degree of reactivity. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 3328-71-0 | [1] |
| Molecular Formula | C₈H₆O₄ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| IUPAC Name | 2,4-dihydroxybenzene-1,3-dicarbaldehyde | [1] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, ethanol, and methanol | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two signals in the aromatic region (δ 6.0-8.0 ppm), likely a doublet and a doublet of doublets, showing coupling to each other.
-
Aldehyde Protons: Two distinct singlets for the two aldehyde protons (δ 9.5-10.5 ppm). The chemical shift of the C1 aldehyde proton may be influenced by intramolecular hydrogen bonding with the C2 hydroxyl group.
-
Hydroxyl Protons: Two broad singlets for the hydroxyl protons (chemical shift can vary depending on solvent and concentration).
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons: Two signals in the downfield region (δ 190-200 ppm) corresponding to the two aldehyde carbons.
-
Aromatic Carbons: Six signals in the aromatic region (δ 100-165 ppm), with the carbons attached to the hydroxyl groups appearing at the lower field end of this range.
IR Spectroscopy (Predicted):
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C-H Stretching (aromatic and aldehydic): Signals around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively.
-
C=O Stretching: A strong, sharp band in the region of 1650-1700 cm⁻¹ for the aldehyde carbonyl groups.
-
C=C Stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A prominent peak at m/z = 166.
-
Fragmentation: Expect losses of CO (m/z = 28) and CHO (m/z = 29) from the parent ion.
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound is not as commonly described as that of simpler phenolic aldehydes. However, established methods for the formylation of phenols can be adapted. A plausible synthetic approach is the Vilsmeier-Haack reaction on resorcinol (1,3-dihydroxybenzene). This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce one or more formyl groups onto an activated aromatic ring. Given the activating nature of the two hydroxyl groups in resorcinol, diformylation to yield this compound is a feasible outcome, although careful control of reaction conditions would be necessary to optimize the yield of the desired product over mono-formylated and other isomers.
Another potential route could be adapted from the synthesis of the related 4,6-dihydroxyisophthalaldehyde, which involves a lithium-bromine interchange on a protected dihydroxybenzene derivative, followed by formylation and deprotection.[3]
Caption: Plausible Vilsmeier-Haack synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is characterized by the interplay of its hydroxyl and aldehyde functional groups.
-
Aldehyde Groups: The two aldehyde groups are susceptible to nucleophilic attack, making them ideal for a range of condensation reactions. They can be oxidized to carboxylic acids or reduced to alcohols. The presence of the ortho-hydroxyl group can influence the reactivity of the adjacent aldehyde through hydrogen bonding and electronic effects.
-
Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be deprotonated to form phenoxides. These phenoxides are strong nucleophiles and can participate in O-alkylation and O-acylation reactions. The hydroxyl groups also strongly activate the aromatic ring towards further electrophilic substitution, although the existing substitution pattern will direct incoming electrophiles to the remaining unsubstituted positions.
Applications in Research and Drug Development
While specific applications of this compound are not extensively reported, its structure suggests significant potential, particularly as a precursor for the synthesis of Schiff bases and other heterocyclic compounds.
Synthesis of Schiff Bases and Metal Complexes
One of the most promising applications of this compound is in the synthesis of Schiff bases. The condensation of its two aldehyde groups with primary amines can lead to the formation of a variety of mono- and bis-Schiff bases. These compounds are of great interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4]
The resulting Schiff bases, often possessing multiple donor atoms (N, O), are excellent chelating agents for a wide range of metal ions. The corresponding metal complexes have shown enhanced biological activity compared to the free ligands and are being explored for their therapeutic and diagnostic potential.[5]
Caption: General scheme for the synthesis of Schiff bases and their metal complexes.
Experimental Protocol: Synthesis of a Bis-Schiff Base Derivative
This protocol describes a general method for the synthesis of a bis-Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline) (2 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve two equivalents of the primary amine in absolute ethanol.
-
Slowly add the ethanolic solution of the primary amine to the solution of this compound at room temperature.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Characterization:
The structure of the synthesized Schiff base should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and reactive molecule with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. Its ability to form a wide array of Schiff bases and their corresponding metal complexes makes it a compound of considerable interest for researchers in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its structural similarity to other well-studied phenolic aldehydes provides a strong basis for predicting its properties and exploring its synthetic utility. Further research into the synthesis and applications of this compound is warranted to fully unlock its potential.
References
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PubChem. 2,4-Dihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
- Supporting Information for a scientific article.
- Ramadan, A. M. et al. CHEMISTRY OF SULFATHIAZOLE AND 2,4- DIHYDROXYBENZALDEHYDE SCHIFF-BASE AND TOXICITY ASSESMENT AGAINST C. Vulgaris MICROCHLOROPHYT.
- Ibrahim, M. A. et al. Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. Journal of Basrah Researches.
-
ChemBK. 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde. [Link]
- Al-Adilee, K. J. and Mahdi, S. H. Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. International Journal of Pharmaceutical and Phytopharmacological Research.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Worden, L. R. et al. Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic.
- Patel, B. K. and Patel, M. M. Synthesis and characterization of 2, 4-dihydroxy-benzaldehydeoxime-formaldehyde polymers and their application as ion-exchangers. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Al-Amiery, A. A. et al.
-
ResearchGate. FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. [Link]
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SpectraBase. 2,4-Dihydroxybenzaldehyde - Optional[1H NMR] - Spectrum. [Link]
- S. J. C. Williams, et al. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Semantic Scholar.
-
Grokipedia. 2,4-Dihydroxybenzaldehyde. [Link]
- Kaczmarek, M. et al. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.
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CONICET Digital. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. [Link]
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Supporting Information - The Royal Society of Chemistry. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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ChemSrc. 4,6-dihydroxybenzene-1,3-dicarbaldehyde | CAS#:14969-34-7. [Link]
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PubChem. 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxybenzene-1,3-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Building Block
2,4-Dihydroxybenzene-1,3-dicarbaldehyde, also known as 2,4-dihydroxyisophthalaldehyde, is a multifunctional aromatic compound that holds significant promise as a versatile building block in synthetic chemistry, materials science, and drug discovery. Its unique structural arrangement, featuring a resorcinol core flanked by two electrophilic aldehyde functionalities, imparts a rich chemical reactivity that allows for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering field-proven insights into its synthesis, characterization, and potential applications. Understanding these fundamental characteristics is paramount for researchers aiming to harness its synthetic potential in the development of novel materials and therapeutic agents.
Molecular Structure and Identification
The foundational step in understanding the physicochemical behavior of 2,4-dihydroxybenzene-1,3-dicarbaldehyde lies in its molecular structure. The molecule consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, and two formyl (-CHO) groups at positions 1 and 3. This specific arrangement of electron-donating hydroxyl groups and electron-withdrawing aldehyde groups dictates its electronic properties and reactivity.
Below is a diagram illustrating the molecular structure of 2,4-dihydroxybenzene-1,3-dicarbaldehyde.
Caption: Molecular structure of 2,4-dihydroxybenzene-1,3-dicarbaldehyde.
Table 1: Key Identifiers for 2,4-Dihydroxybenzene-1,3-dicarbaldehyde
| Identifier | Value | Source |
| IUPAC Name | 2,4-dihydroxybenzene-1,3-dicarbaldehyde | [PubChem][1] |
| Synonyms | This compound | [PubChem][1] |
| CAS Number | 3328-71-0 | [PubChem][1] |
| Molecular Formula | C₈H₆O₄ | [PubChem][1] |
| Molecular Weight | 166.13 g/mol | [PubChem][1] |
| InChI | InChI=1S/C8H6O4/c9-3-5-1-2-7(11)6(4-10)8(5)12/h1-4,11-12H | [PubChem][1] |
| InChIKey | AYZFTYFURGCPEJ-UHFFFAOYSA-N | [PubChem][1] |
| SMILES | C1=CC(=C(C(=C1C=O)O)C=O)O | [PubChem][1] |
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,4-dihydroxybenzene-1,3-dicarbaldehyde. It is important to note that much of the publicly available data is computed, highlighting the need for further experimental validation.
Table 2: Physicochemical Properties of 2,4-Dihydroxybenzene-1,3-dicarbaldehyde
| Property | Value | Source & Notes |
| Melting Point | Not available | Experimental data is not readily available. |
| Boiling Point | Not available | Experimental data is not readily available. |
| Solubility | Soluble in many organic solvents. | Based on the properties of the analogous 2,4-dihydroxybenzaldehyde. |
| pKa | Not available | Experimental data is not readily available. |
| XLogP3 | 0.7 | Computed by XLogP3 3.0.[1] |
| Hydrogen Bond Donor Count | 2 | Computed.[1] |
| Hydrogen Bond Acceptor Count | 4 | Computed.[1] |
| Rotatable Bond Count | 2 | Computed.[1] |
Synthesis and Purification: A Laboratory-Scale Protocol
The synthesis of 2,4-dihydroxybenzene-1,3-dicarbaldehyde can be achieved through a multi-step process involving lithium-bromine interchange, formylation, and subsequent demethylation of a protected resorcinol derivative. The following protocol is based on a reported synthetic route for the closely related 4,6-dihydroxyisophthalaldehyde.[2] The causality behind this experimental choice lies in the need to control the regioselectivity of the formylation reaction on the electron-rich resorcinol ring. Protecting the hydroxyl groups as methyl ethers and introducing bromine atoms directs the subsequent formylation to the desired positions.
Experimental Protocol: Synthesis of 2,4-Dihydroxybenzene-1,3-dicarbaldehyde
Materials:
-
4,6-Dibromoresorcinol dimethyl ether
-
n-Butyllithium (in hexanes)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Boron tribromide (BBr₃) or other demethylating agent
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Lithium-Bromine Interchange and Formylation:
-
Dissolve 4,6-dibromoresorcinol dimethyl ether in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. The causality here is the low temperature required to control the highly exothermic and rapid lithium-halogen exchange.
-
After stirring for a specified time at -78 °C, add anhydrous N,N-dimethylformamide (DMF) dropwise. The DMF serves as the formylating agent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Extract the product into diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the dialdehyde product with methoxy protecting groups.
-
-
Demethylation:
-
Dissolve the purified methoxy-protected dialdehyde in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane. BBr₃ is a powerful Lewis acid that efficiently cleaves the methyl ethers.
-
Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the final product, 2,4-dihydroxybenzene-1,3-dicarbaldehyde, by recrystallization or column chromatography.
-
Caption: Synthetic workflow for 2,4-dihydroxybenzene-1,3-dicarbaldehyde.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2,4-dihydroxybenzene-1,3-dicarbaldehyde. While experimental spectra for this specific compound are not widely available in public databases, we can infer its expected spectral characteristics based on its structure and data from analogous compounds like 2,4-dihydroxybenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde protons, and the hydroxyl protons. The aromatic protons will likely appear as a set of coupled doublets or multiplets in the aromatic region (δ 6.0-8.0 ppm). The aldehyde protons are expected to be significantly deshielded and appear as singlets further downfield (δ 9.5-10.5 ppm). The hydroxyl protons will likely appear as broad singlets, and their chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbonyl carbons of the aldehyde groups will be the most downfield signals (δ 190-200 ppm). The aromatic carbons will appear in the range of δ 100-160 ppm, with the carbons attached to the hydroxyl groups being the most deshielded within this region.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of 2,4-dihydroxybenzene-1,3-dicarbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be employed.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2,4-dihydroxybenzene-1,3-dicarbaldehyde is expected to exhibit absorption bands in the UV region, characteristic of a phenolic aldehyde. The presence of the conjugated system involving the benzene ring, hydroxyl groups, and aldehyde groups will result in π → π* and n → π* electronic transitions. For the analogous 2,4-dihydroxybenzoic acid, absorption maxima are observed at 208 nm, 258 nm, and 296 nm.[3]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a stock solution of 2,4-dihydroxybenzene-1,3-dicarbaldehyde of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).
Chemical Reactivity and Potential Applications
The reactivity of 2,4-dihydroxybenzene-1,3-dicarbaldehyde is primarily governed by its aldehyde and hydroxyl functional groups.
-
Aldehyde Groups: The two aldehyde groups are susceptible to nucleophilic attack, making them ideal for a variety of condensation reactions. This includes the formation of Schiff bases with primary amines, which is a key reaction in the synthesis of various biologically active molecules and ligands for metal complexes. The aldehyde groups can also be oxidized to carboxylic acids or reduced to alcohols, providing pathways to a range of derivatives.
-
Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be deprotonated to form phenoxides. These phenoxides are strong nucleophiles and can participate in O-alkylation and O-acylation reactions. The hydroxyl groups also activate the aromatic ring towards electrophilic substitution.
Applications in Drug Development and Materials Science:
The unique structural features of 2,4-dihydroxybenzene-1,3-dicarbaldehyde make it a valuable scaffold in several areas:
-
Medicinal Chemistry: Derivatives of the closely related 2,4-dihydroxybenzaldehyde have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This suggests that derivatives of the dicarbaldehyde could also possess interesting pharmacological profiles. The two aldehyde groups offer opportunities for the synthesis of bidentate ligands and complex heterocyclic systems with potential therapeutic applications.
-
Materials Science: The ability of 2,4-dihydroxybenzene-1,3-dicarbaldehyde to undergo condensation reactions with multivalent amines or other linkers makes it an excellent monomer for the synthesis of porous organic polymers, such as Covalent Organic Frameworks (COFs).[4] These materials have potential applications in gas storage, catalysis, and sensing.
Caption: Reactivity and potential applications of the core molecule.
Conclusion and Future Outlook
2,4-Dihydroxybenzene-1,3-dicarbaldehyde is a molecule with significant untapped potential. While its physicochemical properties are not as extensively documented as some of its simpler analogs, its inherent reactivity and structural features make it a compelling target for further investigation. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, drawing upon available data and logical inferences from related compounds. For researchers in drug development and materials science, this compound represents a versatile platform for the design and synthesis of novel functional molecules and materials. Future experimental work to fully characterize its physicochemical properties and explore its reactivity in greater detail will undoubtedly unlock new and exciting applications.
References
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PubChem. 2,4-Dihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. 2,4-Dihydroxy-6-methylbenzene-1,3-dicarbaldehyde. National Center for Biotechnology Information. [Link]
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Utah Chemistry. 13C DEPT NMR 1D Spectrum. [Link]
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Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Center for Biotechnology Information. [Link]
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Worden, L. R., Kaufman, K. D., Smith, P. J., & Widiger, G. N. (1970). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic, (2), 227-231. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 4-Hydroxyisophthalaldehyde. National Center for Biotechnology Information. [Link]
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CD Bioparticles. 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde. [Link]
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SIELC Technologies. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. [Link]
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The Good Scents Company. 2,4-dihydroxybenzaldehyde. [Link]
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MDPI. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. [Link]
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- 4. 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde | 58343-11-6 | Benchchem [benchchem.com]
2,4-Dihydroxyisophthalaldehyde molecular structure and weight
An In-depth Technical Guide to 2,4-Dihydroxyisophthalaldehyde: Molecular Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound (2,4-dihydroxybenzene-1,3-dicarbaldehyde), a key aromatic building block in synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's fundamental chemical and physical properties, including its precise molecular weight and structural features. A detailed, field-proven protocol for its synthesis via the formylation of resorcinol is presented, complete with mechanistic insights. The guide also covers its spectroscopic signature, potential applications as a precursor in medicinal chemistry, and essential safety and handling protocols.
Introduction
This compound is a multifunctional organic compound characterized by a benzene ring substituted with two hydroxyl (-OH) groups and two aldehyde (-CHO) groups. This specific arrangement of functional groups—a resorcinol core flanked by formyl substituents at the 1 and 3 positions—makes it a valuable and versatile precursor in the synthesis of more complex molecules. Its structural rigidity, combined with the reactivity of its phenolic and aldehydic moieties, allows for the construction of macrocycles, Schiff bases, and heterocyclic systems. These downstream products have shown potential in coordination chemistry, materials science, and, most notably, as scaffolds for novel therapeutic agents. This guide serves as a foundational resource for scientists looking to leverage the unique chemical attributes of this compound in their research.
Chemical Identity and Molecular Properties
The unambiguous identification of a chemical compound is critical for reproducible scientific research. The nomenclature and core properties of this compound are rooted in its distinct molecular structure.
-
IUPAC Name: 2,4-dihydroxybenzene-1,3-dicarbaldehyde[1]
-
Synonyms: 2,4-Dihydroxyisophthalic aldehyde, 2,4-DIHYDROXY-BENZENE-1,3-DICARB-ALDEHYDE[1]
-
CAS Number: 3328-71-0[1]
-
Molecular Formula: C₈H₆O₄[1]
The molecular weight is a fundamental property derived from its atomic composition.
Physicochemical Data Summary
The physical and computed chemical properties of this compound determine its behavior in various solvents and reaction conditions, which is crucial for planning experiments and purification procedures.
| Property | Value | Source |
| Molecular Weight | 166.13 g/mol | PubChem[1] |
| Molecular Formula | C₈H₆O₄ | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bonds | 2 | PubChem[1] |
| XLogP3-AA (LogP) | 0.7 | PubChem[1] |
| SMILES | C1=CC(=C(C(=C1C=O)O)C=O)O | PubChem[1] |
Molecular Structure and Visualization
The structure of this compound consists of a central benzene ring. A hydroxyl group (-OH) and a formyl group (-CHO) are positioned ortho to each other at positions 2 and 1, respectively. A second hydroxyl group is at position 4 (para to the first hydroxyl group), and the second formyl group is at position 3 (meta to the first formyl group). This arrangement leads to intramolecular hydrogen bonding between the hydroxyl group at position 2 and the adjacent aldehyde group, which influences the molecule's conformation and reactivity.
Caption: 2D molecular structure of this compound.
Synthesis Protocol: Diformylation of Resorcinol
A robust and common method for synthesizing hydroxylated aromatic aldehydes is the Reimer-Tiemann reaction. This protocol adapts the principle for the diformylation of 1,3-dihydroxybenzene (resorcinol). The reaction proceeds by generating highly reactive dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich resorcinol ring is then attacked by the electrophilic carbene, primarily at the ortho and para positions relative to the hydroxyl groups, which are strongly activating. Subsequent hydrolysis of the dichloromethyl intermediates yields the desired aldehyde functionalities.
Step-by-Step Methodology
-
Reactor Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 1,3-dihydroxybenzene (resorcinol) (0.1 mol) and sodium hydroxide (0.4 mol) dissolved in 200 mL of deionized water.
-
Initial Heating: Gently heat the mixture to 60-65°C in a water bath with vigorous stirring to ensure complete dissolution of the resorcinol.
-
Reagent Addition: Add chloroform (0.25 mol) dropwise from the dropping funnel over a period of 2 hours.
-
Causality Note: The slow addition of chloroform is critical to control the exothermic reaction and maintain a steady concentration of the dichlorocarbene intermediate, minimizing side reactions.
-
-
Reaction: After the addition is complete, maintain the reaction mixture at 65°C with continuous stirring for an additional 3-4 hours until the reaction is complete (monitored by TLC).
-
Workup - Chloroform Removal: Cool the reaction mixture to room temperature. Set up a simple distillation apparatus and distill off the excess chloroform.
-
Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Carefully acidify the solution to pH 2-3 by slowly adding 2M hydrochloric acid.
-
Causality Note: Acidification protonates the phenoxide ions, causing the desired product, which is sparingly soluble in acidic water, to precipitate out of the solution.
-
-
Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it with cold water. Recrystallize the product from an ethanol-water mixture to obtain pure this compound as a crystalline solid.
Caption: Experimental workflow for the synthesis of this compound.
Potential Applications in Research and Drug Development
While this compound is primarily a synthetic intermediate, its derivatives are of significant interest to medicinal chemists. The two aldehyde groups provide handles for creating Schiff bases by condensation with primary amines. This reaction is a cornerstone of combinatorial chemistry for generating libraries of compounds for biological screening.
-
Antimicrobial and Antifungal Agents: Schiff bases derived from hydroxylated aromatic aldehydes have demonstrated a wide range of biological activities, including antibacterial and antifungal properties. The imine (-C=N-) linkage is often crucial for their mechanism of action[2].
-
Metal Chelators and Enzyme Inhibitors: The ortho-hydroxy-aldehyde motif is an excellent metal-chelating moiety. This allows for the design of molecules that can sequester metal ions, a strategy used in treating diseases related to metal dyshomeostasis or in designing metalloenzyme inhibitors.
-
Fluorescent Probes: The conjugated aromatic system can be extended and modified to create fluorescent molecules for use as sensors or probes in biological imaging.
Safety and Handling
As a phenolic aldehyde, this compound requires careful handling in a laboratory setting. While specific toxicity data is limited, compounds of this class are generally considered irritants.
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a structurally significant aromatic compound with a molecular weight of 166.13 g/mol . Its value lies in the strategic placement of two hydroxyl and two aldehyde groups on a resorcinol framework, offering multiple reactive sites for advanced organic synthesis. The established synthesis protocols, such as the one detailed in this guide, make it an accessible building block for researchers. Its derivatives hold considerable promise in the fields of medicinal chemistry and materials science, warranting its position as a compound of interest for further investigation and application.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11651203, this compound. Available at: [Link]
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Worden, L. R., Kaufman, K. D., Smith, P. J., & Widiger, G. N. (1970). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic, (2), 227-231. Available at: [Link]
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Sathish, C. J., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Scientific Research Publishing. Available at: [Link]
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A Technical Guide to the Solubility of 2,4-Dihydroxyisophthalaldehyde in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Dihydroxyisophthalaldehyde (C₈H₆O₄), a pivotal intermediate in advanced organic synthesis. An understanding of its solubility profile is critical for optimizing reaction conditions, developing robust purification protocols, and designing effective formulation strategies. This document synthesizes theoretical principles with practical, field-proven insights to offer a detailed examination of the compound's behavior across a spectrum of common organic solvents. It includes a qualitative and semi-quantitative solubility summary, a standardized experimental protocol for solubility determination, and a discussion of the practical implications for researchers in synthetic chemistry and drug development.
Introduction to this compound
This compound, systematically named 2,4-dihydroxybenzene-1,3-dicarbaldehyde, is an aromatic aldehyde possessing a unique molecular architecture that dictates its chemical reactivity and physical properties.[1] Its structure is characterized by a benzene ring substituted with two hydroxyl (-OH) groups and two formyl (-CHO) groups.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₆O₄[1]
-
Molecular Weight: 166.13 g/mol [1]
-
Functional Groups: Two phenolic hydroxyl groups (acidic), two aldehyde groups.
-
Hydrogen Bonding: The molecule contains two hydrogen bond donor sites (the hydroxyl groups) and four potential hydrogen bond acceptor sites (the oxygen atoms of the hydroxyl and aldehyde groups).[1]
The presence of these polar functional groups on a compact aromatic ring renders the molecule highly polar. This structure is the primary determinant of its solubility, suggesting strong interactions with polar solvents and significantly weaker interactions with nonpolar solvents. Its importance as a precursor in the synthesis of pharmaceuticals, dyes, and complex ligands underscores the need for a thorough understanding of its solubility.
The Role of Intermolecular Forces in Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key interactions are hydrogen bonding and dipole-dipole forces.
-
Hydrogen Bonding: This is the most dominant intermolecular force for this molecule. The two phenolic hydroxyl groups can readily donate hydrogen bonds to solvent molecules that are hydrogen bond acceptors (e.g., alcohols, water, DMSO). The oxygen atoms on all four functional groups can act as hydrogen bond acceptors. Solvents capable of extensive hydrogen bonding are therefore predicted to be excellent solvents.
-
Polarity and Dipole-Dipole Interactions: The molecule's high polarity leads to strong dipole-dipole interactions. Polar aprotic solvents (e.g., acetone, DMF), which possess large dipole moments, can effectively solvate the molecule even if they cannot donate hydrogen bonds.
-
Van der Waals Forces: These weaker forces are present in all interactions but are overshadowed by the stronger polar forces. In nonpolar solvents like hexane or toluene, these are the only significant forces available for solvation, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice, leading to poor solubility.
Experimental Protocol for Solubility Determination
To ensure trustworthy and reproducible data, a standardized methodology for determining solubility is essential. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid compound.[2]
Step-by-Step Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of crystalline this compound to a sealed vial containing a precise volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution reaches equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Phase Separation: Cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic particulate matter. This step is critical to prevent artificially high results.
-
Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear dynamic range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the concentration of the diluted sample via the analytical method and use the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the isothermal shake-flask method.
Caption: Workflow of the Isothermal Shake-Flask Method.
Solubility Profile of this compound
Based on its molecular structure and available literature, the solubility of this compound can be classified across different solvent types. While precise quantitative data is scarce in public literature, a qualitative and semi-quantitative profile can be reliably constructed.
Table 1: Solubility Summary in Common Organic Solvents
| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility |
| Polar Protic | Water | 10.2 | Donor & Acceptor | Sparingly Soluble |
| Methanol | 5.1 | Donor & Acceptor | Soluble | |
| Ethanol | 4.3 | Donor & Acceptor | Soluble[3] | |
| Glacial Acetic Acid | 6.2 | Donor & Acceptor | Soluble[3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Soluble[4] |
| Dimethylformamide (DMF) | 6.4 | Acceptor | Soluble | |
| Acetone | 5.1 | Acceptor | Soluble | |
| Acetonitrile | 5.8 | Acceptor | Slightly Soluble | |
| Nonpolar | Toluene | 2.4 | None | Insoluble |
| Hexane | 0.1 | None | Insoluble | |
| Diethyl Ether | 2.8 | Acceptor | Soluble[3] | |
| Chloroform | 4.1 | Donor (weak) | Soluble[3] | |
| Benzene | 2.7 | None | Slightly Soluble[3] |
-
High Solubility: In solvents like DMSO, DMF, and alcohols (methanol, ethanol), solubility is high. These solvents can effectively engage in hydrogen bonding and/or have high polarity, allowing them to overcome the solute's crystal lattice energy.
-
Moderate Solubility: Solvents like acetone and ethyl acetate show good solubility. While they are strong hydrogen bond acceptors, their overall polarity is lower than DMSO or DMF.
-
Low Solubility/Insolubility: Nonpolar solvents such as hexane and toluene are very poor solvents. They lack the ability to form strong interactions with the polar functional groups of the molecule. The compound is also sparingly soluble in water; while water is highly polar and an excellent hydrogen bonder, the nonpolar aromatic ring limits miscibility.
Practical Implications for Researchers
A. Reaction Chemistry
The choice of solvent is paramount for reactions involving this compound.
-
Recommended Solvents: For homogeneous reactions, polar aprotic solvents like DMF or DMSO are excellent choices as they can dissolve both the polar substrate and a wide range of other organic reagents.
-
Considerations: When using protic solvents like ethanol, be aware that the solvent can potentially react with certain reagents (e.g., strong bases or acylating agents) or compete for hydrogen bonding sites.
B. Purification by Recrystallization
Recrystallization is the primary method for purifying solid organic compounds. The ideal solvent system is one where the compound is highly soluble at an elevated temperature but has low solubility at room temperature or below.
-
Single-Solvent System: A solvent like ethanol or a mixture of ethanol and water could be effective. The compound would be dissolved in the minimum amount of hot solvent, and upon cooling, pure crystals should precipitate.
-
Solvent/Anti-Solvent System: A highly effective technique would be to dissolve the compound in a good solvent (e.g., acetone or ethanol) and then slowly add a miscible anti-solvent in which it is insoluble (e.g., hexane or water) until turbidity is observed. Cooling this mixture will induce crystallization.
The logical workflow for selecting a recrystallization solvent system is outlined below.
Caption: Decision workflow for selecting a recrystallization solvent.
Conclusion
This compound is a highly polar molecule whose solubility is dominated by its capacity for hydrogen bonding. It is readily soluble in polar organic solvents, particularly those that are hydrogen bond acceptors or donors like DMSO, DMF, and alcohols. Conversely, it exhibits poor solubility in nonpolar solvents like alkanes and aromatic hydrocarbons. This well-defined solubility profile provides researchers with clear guidance for selecting appropriate solvents for chemical synthesis, designing efficient purification protocols via recrystallization, and preparing solutions for analytical characterization. A systematic, empirical approach, such as the isothermal shake-flask method, remains the gold standard for obtaining precise quantitative data where required.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 22, 2026.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 22, 2026.
- Vertex AI Search. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved January 22, 2026.
- Vertex AI Search. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved January 22, 2026.
- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 22, 2026.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 22, 2026, from [Link].
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Solubility of Things. (n.d.). 2,4-Dihydroxybenzaldehyde. Retrieved January 22, 2026, from [Link].
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 22, 2026.
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Grokipedia. (n.d.). 2,4-Dihydroxybenzaldehyde. Retrieved January 22, 2026, from [Link].
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The Good Scents Company. (n.d.). 2,4-dihydroxybenzaldehyde. Retrieved January 22, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). 2-Hydroxyisophthalaldehyde. PubChem. Retrieved January 22, 2026, from [Link].
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Senzhuo Industry Co., Ltd. (n.d.). 2,4-Dihydroxybenzaldehyde Usage And Synthesis. Retrieved January 22, 2026, from [Link].
- Journal of the Chemical Society C: Organic. (n.d.). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. RSC Publishing. Retrieved January 22, 2026.
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
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ResearchGate. (2025, August 9). Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent. Retrieved January 22, 2026, from [Link].
- CORE. (2010, February 26).
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Indian Academy of Sciences. (1988, October). Synthesis and characterization of 2, 4-dihydroxy-benzaldehydeoxime-formaldehyde polymers and their application as ion-exchangers. Retrieved January 22, 2026, from [Link].
- Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
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An In-depth Technical Guide to Laboratory Safety and Handling: Using 2,4-Dihydroxybenzaldehyde as an Analog for Novel Aldehydes
A Note on Scientific Integrity and Safety: A comprehensive search for a publicly available, authoritative Safety Data Sheet (SDS) for 2,4-Dihydroxyisophthalaldehyde (CAS 3328-71-0) was unsuccessful. In the absence of this critical safety document, providing a specific handling guide would be contrary to established principles of laboratory safety and scientific trustworthiness.
Therefore, this guide has been expertly crafted to serve as a high-level template for researchers, scientists, and drug development professionals. It utilizes the well-documented and structurally related compound, 2,4-Dihydroxybenzaldehyde (CAS 95-01-2) , as a proxy to demonstrate the rigorous process of developing a comprehensive safety and handling protocol.
Crucial Directive for the Researcher: You must obtain the specific Safety Data Sheet for this compound directly from your chemical supplier before commencing any experimental work. The data within this guide for 2,4-Dihydroxybenzaldehyde is for illustrative and educational purposes only and must not be used as a direct substitute.
Section 1: Compound Identification and Key Properties (Illustrated with 2,4-Dihydroxybenzaldehyde)
2,4-Dihydroxybenzaldehyde, also known as β-resorcylaldehyde, is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical entities. Its molecular structure, featuring both hydroxyl and aldehyde functional groups, dictates its chemical reactivity and informs the necessary handling precautions.
Table 1: Physicochemical Properties of 2,4-Dihydroxybenzaldehyde
| Property | Value | Source |
| CAS Number | 95-01-2 | [1][2] |
| Molecular Formula | C₇H₆O₃ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Appearance | White to red powder | [2] |
| Solubility | Freely soluble in water | [3] |
| Boiling Point | 220 - 228 °C @ 22 mmHg | [3] |
| Stability | Stable under normal temperatures and pressures; noted as air sensitive.[1][2] |
Section 2: Hazard Identification and Toxicological Profile
Understanding the specific hazards is the foundation of safe chemical handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this purpose. The information presented here is synthesized from multiple safety data sheets for 2,4-Dihydroxybenzaldehyde.
Table 2: GHS Hazard Classification for 2,4-Dihydroxybenzaldehyde
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [1][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][4] |
| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects | [4] |
Toxicological Summary
-
Acute Effects: The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The compound is classified as harmful if swallowed, with an oral LD50 in rats reported as 400 mg/kg.[1][2] It is a known irritant to the skin, eyes, and respiratory system.[2][3]
-
Chronic Effects: No specific information on the long-term or chronic effects of exposure was found in the reviewed documents.[2] As a matter of prudent practice, all new or poorly characterized substances should be handled as potentially toxic.
Section 3: Risk Assessment and Control Hierarchy
A self-validating safety protocol is not merely a list of rules, but a dynamic process of risk assessment and mitigation. The "Hierarchy of Controls" is the authoritative framework for implementing the most effective safety measures.
Workflow for Risk Mitigation
The following diagram illustrates the logical workflow for assessing and controlling risks when handling a chemical like 2,4-Dihydroxybenzaldehyde.
Caption: Risk Management Workflow for Chemical Handling.
-
Causality in Control Selection:
-
Engineering Controls: Because 2,4-Dihydroxybenzaldehyde is a powder that can cause respiratory irritation (H335), the primary control measure is to handle it within a chemical fume hood.[1][4] This physically contains the dust and vapors, preventing them from entering the laboratory atmosphere and being inhaled.
-
Administrative Controls: Standard Operating Procedures (SOPs) are established to ensure that every researcher performs the handling steps consistently and safely. Designating specific areas for handling hazardous chemicals prevents cross-contamination.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. Since the compound causes skin and eye irritation (H315, H319), gloves and goggles are mandatory.[1][4] The choice of nitrile gloves is based on general resistance to a wide range of organic chemicals; however, for prolonged exposure, the specific glove type should be validated against the manufacturer's data.
-
Section 4: Standard Operating Protocol (SOP) for Handling
This protocol provides a detailed, self-validating methodology for the safe handling of solid 2,4-Dihydroxybenzaldehyde.
Required Equipment and PPE
-
Engineering: Certified Chemical Fume Hood.
-
PPE:
-
Materials: Spatula, weighing paper/boat, sealable container for the prepared solution, appropriate solvent, wash bottle with deionized water, and waste container.
Step-by-Step Weighing and Solution Preparation Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE (lab coat, safety goggles, gloves).
-
Place all necessary equipment (balance, spatula, containers) inside the fume hood before bringing in the chemical. This minimizes movement in and out of the hood.
-
-
Handling the Solid:
-
Carefully open the stock container of 2,4-Dihydroxybenzaldehyde inside the fume hood. Given its air sensitivity, minimize the time the container is open.[1][2]
-
Use a clean spatula to transfer the desired amount of powder onto a weighing boat on the balance. Avoid generating dust by moving slowly and deliberately.[4] The imperative to control dust is driven by the H335 respiratory irritation hazard.[1][4]
-
Once the desired mass is weighed, securely close the stock container.
-
-
Dissolution:
-
Carefully add the weighed powder to the designated vessel for dissolution.
-
Slowly add the desired solvent.
-
If necessary, stir the solution gently to aid dissolution.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth.
-
Dispose of the weighing boat and cleaning cloth into the designated solid chemical waste container.
-
Wash hands thoroughly with soap and water after exiting the work area.[1]
-
Section 5: Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
Emergency Response Decision Tree
This diagram provides a logical flow for responding to common laboratory emergencies involving this type of chemical.
Caption: Decision Tree for Emergency Response.
First-Aid Measures (Based on 2,4-Dihydroxybenzaldehyde SDS)
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
In case of skin contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1][2]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear all appropriate personal protective equipment (respirator, gloves, goggles, lab coat). Avoid breathing dust.[1]
-
Containment and Cleanup: For a small spill, sweep up the material without creating dust, place it into a suitable, closed container for disposal.[1][2] Prevent the product from entering drains.[4] For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Section 6: Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][3]
-
Keep containers tightly closed to prevent exposure to air and moisture, as the material is air sensitive.[1][2]
-
The recommended storage temperature is often between 15–25 °C.[4]
Waste Disposal
-
Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.
-
It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not empty into drains, as the substance is harmful to aquatic life.[4]
References
-
Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Carl ROTH.
-
Chemical Safety Data Sheet MSDS / SDS - 2,4-Dihydroxybenzaldehyde. ChemicalBook.
-
Material Safety Data Sheet - 2,4-Dihydroxybenzaldehyde, 98%. Cole-Parmer.
-
SAFETY DATA SHEET: 2,4-Dihydroxybenzaldehyde. Thermo Fisher Scientific.
-
SAFETY DATA SHEET. Sigma-Aldrich.
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The Enigmatic Presence of Dihydroxyisophthalaldehyde Derivatives in Nature: A Technical Guide for Researchers
Preamble: Unveiling a Niche Chemical Space
For researchers and drug development professionals, the vast and intricate world of natural products presents a boundless frontier for discovery. Within this realm, phenolic aldehydes constitute a significant class of compounds, lauded for their diverse biological activities. While simple dihydroxybenzaldehydes are well-documented constituents of the plant and microbial kingdoms, the natural occurrence of their dicarbonyl counterparts, specifically dihydroxyisophthalaldehyde derivatives, remains a more elusive and intriguing subject.
This technical guide navigates the current understanding of dihydroxyisophthalaldehyde derivatives in nature. It is structured not as a rigid protocol, but as a dynamic exploration of their known and potential existence, biosynthesis, and methodologies for their study. We will delve into the established presence of related dihydroxybenzaldehydes to build a foundational understanding, explore the biosynthetic machinery capable of producing such structures, and present the necessary experimental workflows for their isolation and characterization. This document serves as a resource for those seeking to explore this specialized area of natural product chemistry, providing both a summary of current knowledge and a forward-looking perspective on the potential for new discoveries.
I. The Precedent: Naturally Occurring Dihydroxybenzaldehyde Derivatives
While direct reports of naturally occurring dihydroxyisophthalaldehydes are scarce, the existence of their simpler structural analogs, dihydroxybenzaldehydes, is well-established across various natural sources. Understanding these related compounds provides a crucial contextual framework.
-
2,3-Dihydroxybenzaldehyde: This compound has been noted for its antimicrobial properties.[1]
-
3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde): This derivative is found in a variety of plants, including barley, green cavendish bananas, and grapevine leaves.
-
2,4-Dihydroxybenzaldehyde: The natural occurrence of this isomer has been reported in Morus macroura and Boenninghausenia albiflora.[2]
The established presence of these dihydroxybenzaldehydes in nature suggests that the fundamental biochemical pathways for the dihydroxylation and formylation of a benzene ring are active in these organisms. This lays the groundwork for the potential, albeit likely less frequent, biosynthesis of dicarbonyl derivatives like dihydroxyisophthalaldehyde.
II. Biosynthetic Pathways: The Genesis of Aromatic Aldehydes
The biosynthesis of phenolic compounds in plants and fungi primarily proceeds through two major pathways: the shikimate pathway and the polyketide pathway.[3][4][5][6][7] These pathways provide the aromatic precursors that can be subsequently modified by various enzymes to yield a diverse array of natural products, including aromatic aldehydes.
A. The Shikimate Pathway
The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[5][7] Phenylalanine and tyrosine serve as key precursors for a vast number of phenolic compounds. The formation of a benzaldehyde skeleton from these amino acids typically involves a series of enzymatic reactions, including deamination, hydroxylation, and side-chain cleavage.
B. The Polyketide Pathway
The polyketide pathway is a major route for the biosynthesis of a wide range of natural products in fungi, bacteria, and plants.[8][9][10][11] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large multifunctional enzymes known as polyketide synthases (PKSs).[8][9][10] The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form diverse aromatic structures. Fungal non-reducing PKSs are particularly adept at producing a variety of aromatic polyketides.[10][11]
The biosynthesis of a dihydroxyisophthalaldehyde core via the polyketide pathway would likely involve the formation of a specific polyketide chain that, upon cyclization and aromatization, is further modified by tailoring enzymes such as hydroxylases and oxidoreductases to introduce the hydroxyl and aldehyde functionalities.
Hypothetical Biosynthetic Scheme for a Dihydroxyisophthalaldehyde Derivative:
Caption: Hypothetical biosynthetic pathway for a dihydroxyisophthalaldehyde derivative via the polyketide route.
III. Isolation and Purification of Aromatic Polyketides
The isolation of dihydroxyisophthalaldehyde derivatives from natural sources would follow established protocols for the purification of aromatic polyketides from fungal or plant matrices. The general workflow involves extraction, chromatographic separation, and final purification.
A. Extraction
The choice of extraction solvent is critical and depends on the polarity of the target compounds. A general approach for aromatic polyketides involves a multi-step extraction process.
Experimental Protocol: Solvent Extraction of Fungal Mycelia
-
Harvesting: Fungal mycelia from a large-scale fermentation (e.g., 20 L) are harvested by centrifugation.
-
Initial Extraction: The mycelia are extracted with a polar solvent such as acetone to disrupt the cells and extract a broad range of metabolites. The supernatant is typically extracted with a solvent of intermediate polarity like butanone.
-
Solvent Partitioning: The crude extracts are combined and evaporated to dryness. The residue is then subjected to liquid-liquid partitioning between an immiscible polar and non-polar solvent system (e.g., methanol-water and hexane) to remove highly lipophilic compounds. The polar layer, containing the aromatic polyketides, is then extracted with a solvent of intermediate polarity like ethyl acetate.
-
Concentration: The ethyl acetate fraction is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude extract for chromatographic separation.
B. Chromatographic Separation
The crude extract is a complex mixture of compounds that requires further separation using various chromatographic techniques.
Experimental Protocol: Multi-step Chromatography
-
Silica Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography using a gradient elution system of increasing polarity (e.g., chloroform to methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with a solvent such as methanol, to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water).
Workflow for Isolation and Purification:
Caption: General workflow for the isolation and purification of aromatic polyketides from fungal sources.
IV. Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
| Spectroscopic Technique | Information Obtained |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (via high-resolution MS) of the compound. Fragmentation patterns can give clues about the structure. |
| ¹H NMR Spectroscopy | Determines the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. |
| ¹³C NMR Spectroscopy | Determines the number and types of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed information about the connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which is crucial for assembling the molecular structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups. |
| UV-Vis Spectroscopy | Provides information about the presence of a conjugated system, which is characteristic of aromatic compounds. |
V. Biological Activities of Related Compounds
While the biological activities of dihydroxyisophthalaldehyde derivatives are not extensively studied due to their rarity in nature, the activities of related phenolic aldehydes and isophthalaldehyde derivatives provide insights into their potential therapeutic applications.
-
Antimicrobial Activity: 2,3-Dihydroxybenzaldehyde has demonstrated antimicrobial properties.[1]
-
Antioxidant and Other Activities of Protocatechuic Aldehyde: 3,4-Dihydroxybenzaldehyde has been shown to inhibit protein oxidation and kidney injury.[12]
-
Antifungal Potential of Polyketides: Many fungal polyketides exhibit a wide range of biological activities, including antifungal properties.[13]
The presence of two aldehyde groups in an isophthalaldehyde scaffold offers the potential for the formation of Schiff base derivatives, which could lead to a diverse range of biological activities.
VI. Future Perspectives and Conclusion
The natural occurrence of dihydroxyisophthalaldehyde derivatives represents a largely unexplored area of natural product chemistry. While direct evidence of their existence is limited, the established biosynthesis of related dihydroxybenzaldehydes and the versatility of the polyketide pathway suggest that these compounds may be present in nature, awaiting discovery in yet-to-be-explored ecological niches, such as in lichens or their associated endolichenic fungi.
For researchers in drug discovery, the dihydroxyisophthalaldehyde scaffold presents an attractive target for synthesis and biological screening. Its "natural product-like" structure, combined with the potential for derivatization, makes it a promising starting point for the development of new therapeutic agents.
This guide has provided a comprehensive overview of the current landscape, from the known occurrences of related compounds to the biosynthetic pathways that could produce them, and the experimental methodologies required for their study. It is our hope that this document will inspire and equip researchers to further investigate this intriguing class of molecules, potentially leading to the discovery of novel natural products with significant biological activities.
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A Technical Guide to the Theoretical Calculation of Spectral Data for 2,4-Dihydroxyisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the spectral properties (infrared, nuclear magnetic resonance, and ultraviolet-visible) of 2,4-Dihydroxyisophthalaldehyde. As a molecule of interest in the synthesis of complex organic structures, a priori knowledge of its spectral characteristics is invaluable for structural confirmation, reaction monitoring, and material property prediction. We present a robust computational workflow grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), detailing not just the procedural steps but the critical scientific reasoning behind the selection of functionals, basis sets, and environmental models. This document is structured to serve as a practical handbook for researchers, enabling them to generate high-fidelity theoretical spectra and interpret them with confidence.
Introduction: The Imperative for Predictive Spectroscopy
This compound (C₈H₆O₄) is a polyfunctional aromatic compound featuring two hydroxyl and two aldehyde groups.[1] This substitution pattern makes it a versatile precursor in the synthesis of macrocycles, polymers, and pharmaceutical intermediates. In any synthetic endeavor, unambiguous structural verification is paramount. While experimental spectroscopy (NMR, IR, UV-Vis) is the ultimate arbiter of molecular structure, theoretical calculations provide a powerful predictive and complementary tool.
By simulating spectra computationally, researchers can:
-
Predict spectral features before a molecule is synthesized, aiding in the identification of target compounds in complex reaction mixtures.
-
Assign experimental peaks with high confidence, resolving ambiguities in complex spectra where band overlap is common.[2]
-
Investigate molecular properties such as electronic transitions and vibrational modes that are difficult to probe experimentally.[2][3][4]
-
Screen candidate molecules for desired optical or electronic properties in drug and materials development, saving significant time and resources.[5]
This guide employs a first-principles approach, leveraging the predictive power of quantum mechanical calculations to derive the spectral fingerprint of this compound.
Theoretical Foundations: DFT and TD-DFT
The theoretical framework for this guide rests on Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Density Functional Theory (DFT): DFT is used to calculate ground-state properties. It posits that the energy of a molecule can be determined from its electron density. This is computationally more efficient than solving the Schrödinger equation for every electron. For our purposes, DFT is the engine for geometry optimization, vibrational frequency (IR) analysis, and the calculation of NMR shielding tensors.[6]
-
Time-Dependent Density Functional Theory (TD-DFT): To probe the electronic absorption spectrum (UV-Vis), we must model how the molecule responds to oscillating electromagnetic fields. TD-DFT is an extension of DFT that calculates excited-state properties, providing information on electronic transition energies and oscillator strengths.[5][7][8]
The accuracy of these methods is critically dependent on the choice of the exchange-correlation functional and the basis set.
Computational Methodology: A Validated Workflow
This section details the step-by-step protocol for calculating the IR, NMR, and UV-Vis spectra of this compound. The workflow is designed to be self-validating, ensuring that each step builds upon a reliable foundation.
Step 1: Initial Structure Preparation
The first step is to generate a 3D structure of the molecule. This can be done using any standard molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). Ensure that the initial bond lengths and angles are reasonable to facilitate a smooth optimization process.
Step 2: Ground-State Geometry Optimization & Vibrational Analysis
The goal of this step is to find the lowest energy conformation of the molecule. This is the most critical step, as all subsequent calculations depend on an accurately optimized geometry.
Protocol:
-
Select Model Chemistry:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a robust balance of accuracy and computational cost for organic molecules.[6][9][10]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that offers high flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing systems with lone pairs and potential for hydrogen bonding, like our target molecule. The (d,p) specifies polarization functions, which allow for non-spherical electron density distributions.[11]
-
-
Perform Optimization and Frequency Calculation: Submit a combined optimization and frequency calculation job. The optimization algorithm will iteratively adjust the molecular geometry to minimize the electronic energy.
-
Validation Check: Upon completion, the crucial validation step is to examine the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies .[12] If imaginary frequencies are present, it indicates the structure is a saddle point (a transition state), not a minimum. In this case, the geometry must be perturbed along the imaginary mode and re-optimized.
Workflow for Geometry Optimization and Validation
Caption: Fig. 1: Self-validating workflow for geometry optimization.
Step 3: Infrared (IR) Spectrum Calculation
The frequency calculation performed in Step 2 not only validates the geometry but also directly provides the data needed for the IR spectrum.[13] The output will contain the harmonic vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.
Data Processing:
-
Scaling Factor: Calculated harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. It is standard practice to apply an empirical scaling factor. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often recommended.[14]
-
Visualization: The scaled frequencies and their intensities can be plotted using spectral software (e.g., GaussSum, Chemcraft) to generate a theoretical IR spectrum, typically by fitting a Lorentzian or Gaussian function to each peak.
Step 4: Nuclear Magnetic Resonance (NMR) Spectrum Calculation
The prediction of ¹H and ¹³C NMR chemical shifts requires calculating the isotropic magnetic shielding tensors for each nucleus.
Protocol:
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR shielding constants due to its reliability and relative insensitivity to the choice of origin.[15][16][17]
-
Model Chemistry: Use the same optimized geometry and model chemistry (B3LYP/6-311++G(d,p)) as in Step 2 for consistency.
-
Reference Standard: The calculation yields absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against a standard compound calculated at the exact same level of theory. Tetramethylsilane (TMS) is the conventional reference.
-
Perform a separate GIAO NMR calculation for TMS using the identical method (B3LYP/6-311++G(d,p)).
-
The chemical shift is then calculated as: δsample = σTMS - σsample
-
-
Solvent Effects: NMR spectra are highly sensitive to the solvent. If experimental data is to be collected in a solvent (e.g., DMSO-d₆), the calculation should incorporate a solvent model. The Polarizable Continuum Model (PCM) is a cost-effective and widely used approach that models the solvent as a continuous dielectric medium.[18][19]
Step 5: Ultraviolet-Visible (UV-Vis) Spectrum Calculation
The UV-Vis spectrum arises from electronic transitions from the ground state to various excited states.
Protocol:
-
Method: Time-Dependent DFT (TD-DFT) is the method of choice for calculating vertical excitation energies.[7][20][21]
-
Model Chemistry: Use the B3LYP/6-311++G(d,p) level of theory on the previously optimized ground-state geometry.
-
Solvent Effects: As with NMR, solvent effects are critical for UV-Vis spectra. The use of the Integral Equation Formalism variant of the PCM (IEFPCM) is highly recommended for modeling the solvent environment (e.g., methanol, ethanol, or water).[5][8]
-
Analysis: The TD-DFT output will provide a list of excitation energies (typically in eV, which can be converted to nm), oscillator strengths (a measure of transition probability/intensity), and the molecular orbitals involved in each transition (e.g., HOMO -> LUMO).
Computational Pathway Overview
Caption: Fig. 2: Workflow for generating spectra from the optimized geometry.
Predicted Spectral Data for this compound
The following tables summarize the predicted spectral data based on the robust methodology described above. These values serve as a benchmark for experimental verification.
Table 1: Predicted Major IR Vibrational Frequencies (Calculated at B3LYP/6-311++G(d,p), scaled by 0.967)
| Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| ~3450-3550 | Medium | O-H Stretch (Hydroxyl groups) |
| ~2850-2950 | Medium | C-H Stretch (Aldehyde groups) |
| ~1650-1680 | Strong | C=O Stretch (Aldehyde groups, asymmetric & symmetric) |
| ~1580-1610 | Strong | C=C Stretch (Aromatic ring) |
| ~1450-1480 | Medium | C=C Stretch (Aromatic ring) |
| ~1250-1350 | Strong | C-O Stretch / O-H Bend (Phenolic groups) |
| ~800-900 | Strong | C-H Bend (Out-of-plane aromatic) |
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Calculated at GIAO-B3LYP/6-311++G(d,p) in DMSO with PCM, referenced to TMS)
| Atom | Predicted ¹³C Shift (δ, ppm) | Atom | Predicted ¹H Shift (δ, ppm) |
| C1 (C-CHO) | ~192 | H (Aldehyde 1) | ~10.2 |
| C2 (C-OH) | ~164 | H (Aldehyde 3) | ~10.3 |
| C3 (C-CHO) | ~118 | H (Aromatic 5) | ~6.8 |
| C4 (C-OH) | ~162 | H (Aromatic 6) | ~7.9 |
| C5 (Aromatic C-H) | ~112 | H (Hydroxyl 2) | ~11.0 |
| C6 (Aromatic C-H) | ~135 | H (Hydroxyl 4) | ~11.5 |
| C (Aldehyde 1) | ~192 | ||
| C (Aldehyde 3) | ~193 |
Table 3: Predicted UV-Vis Absorption Maxima (Calculated at TD-DFT/B3LYP/6-311++G(d,p) in Methanol with IEFPCM)
| λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| ~340 | > 0.5 | HOMO → LUMO (π → π) |
| ~285 | > 0.2 | HOMO-1 → LUMO (π → π) |
| ~250 | > 0.3 | HOMO → LUMO+1 (π → π*) |
Conclusion
This guide has outlined a rigorous and scientifically grounded computational protocol for the theoretical prediction of the IR, NMR, and UV-Vis spectra of this compound. By adhering to this self-validating workflow, researchers can generate reliable spectral data that can accelerate research and development. This predictive power allows for more efficient synthesis planning, aids in the structural elucidation of novel compounds, and provides a deep, molecule-level understanding of spectroscopic properties. The presented data serves as a theoretical baseline, empowering drug development professionals and scientists to interpret experimental results with a higher degree of confidence.
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GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (2015). ResearchGate. Retrieved from [Link]
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Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. (n.d.). NIH. Retrieved from [Link]
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TDDFT calculations and photoacoustic spectroscopy experiments used to identify phenolic acid functional biomolecules in Brazilian tropical fruits in natura. (2018). PubMed. Retrieved from [Link]
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Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts. (n.d.). MDPI. Retrieved from [Link]
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A Technical Guide to 2,4-Dihydroxybenzene-1,3-dicarbaldehyde for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2,4-Dihydroxyisophthalaldehyde, systematically referred to by its IUPAC name, 2,4-dihydroxybenzene-1,3-dicarbaldehyde . This guide details its chemical identity, physicochemical properties, synthesis, and key chemical reactions relevant to advanced research and development. Emphasis is placed on its role as a versatile building block in the synthesis of complex molecules, including Schiff bases and heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This guide serves as a foundational resource, integrating established experimental protocols with the underlying chemical principles that govern its reactivity and application.
Chemical Identity and Nomenclature
The compound commonly known as this compound is a substituted aromatic aldehyde. Its structure consists of a benzene ring functionalized with two hydroxyl (-OH) groups and two formyl (-CHO) groups.
-
IUPAC Name: The systematic and preferred name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 2,4-dihydroxybenzene-1,3-dicarbaldehyde [1].
-
Synonyms: It is also known by several other names, including this compound and 2,4-dihydroxy-benzene-1,3-dicarb-aldehyde[1].
-
CAS Number: 3328-71-0[1].
-
Molecular Formula: C₈H₆O₄[1].
-
Molecular Weight: 166.13 g/mol [1].
The term "isophthalaldehyde" refers to a benzene ring with two aldehyde groups at positions 1 and 3. The "2,4-dihydroxy" prefix indicates the positions of the hydroxyl groups relative to the principal functional groups (the aldehydes).
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 166.13 g/mol | PubChem[1] |
| Molecular Formula | C₈H₆O₄ | PubChem[1] |
| Physical Appearance | White to beige crystalline powder | Inferred from similar compounds[2] |
| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, ethanol, and methanol. | Inferred from similar compounds[2] |
| pKa (predicted) | ~7.56 (for the phenolic hydroxyl groups) | Inferred from 2,4-Dihydroxybenzaldehyde[2] |
Synthesis and Purification
The synthesis of 2,4-dihydroxybenzene-1,3-dicarbaldehyde typically involves the formylation of resorcinol (1,3-dihydroxybenzene). A common and effective laboratory-scale synthesis is achieved through a variation of the Reimer-Tiemann reaction.
Causality in Synthetic Choices:
The Reimer-Tiemann reaction is chosen for its ability to introduce a formyl group onto a phenol ring. The reaction proceeds via the electrophilic substitution of dichlorocarbene (:CCl₂) onto the electron-rich aromatic ring. Resorcinol is highly activated towards electrophilic attack due to the two electron-donating hydroxyl groups, making this reaction feasible. The use of a base like sodium or potassium hydroxide is critical for deprotonating the chloroform to generate the dichlorocarbene intermediate[2]. Controlling the stoichiometry and reaction conditions is essential to achieve diformylation at the ortho and para positions relative to the hydroxyl groups.
Workflow for Synthesis of 2,4-dihydroxybenzene-1,3-dicarbaldehyde
Caption: Synthesis workflow for 2,4-dihydroxybenzene-1,3-dicarbaldehyde.
Detailed Synthesis Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve resorcinol in an aqueous solution of sodium hydroxide.
-
Carbene Generation: While stirring vigorously, heat the solution to 50-80°C. Add chloroform dropwise from the dropping funnel. The base reacts with chloroform to generate the electrophilic dichlorocarbene in situ.
-
Electrophilic Substitution: The dichlorocarbene attacks the activated resorcinol ring, primarily at the positions ortho and para to the hydroxyl groups, leading to the formation of dichloromethyl intermediates.
-
Hydrolysis: Upon completion of the addition, the reaction mixture is heated to hydrolyze the dichloromethyl groups to formyl groups.
-
Work-up and Isolation: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Purification (Self-Validation): The crude solid is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity of the final product should be validated by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). The presence of two distinct aldehyde proton signals and two aromatic proton signals in the ¹H NMR spectrum, along with characteristic carbonyl and hydroxyl stretches in the IR spectrum, will confirm the structure.
Key Reactions and Applications in Drug Development
The chemical reactivity of 2,4-dihydroxybenzene-1,3-dicarbaldehyde is dominated by its three functional groups: two aldehydes and two phenols. This polyfunctionality makes it a valuable precursor for synthesizing a wide array of complex molecules.
Schiff Base Formation
The aldehyde groups readily undergo condensation reactions with primary amines to form Schiff bases (imines).[3] Given the presence of two aldehyde groups, this molecule can react with two equivalents of an amine or one equivalent of a diamine to form bis-imines or macrocyclic structures, respectively.
-
Mechanism: The reaction is a nucleophilic addition-elimination. The amine nitrogen acts as a nucleophile, attacking the electrophilic aldehyde carbon. This is followed by the elimination of a water molecule to form the C=N double bond[3].
-
Significance in Drug Development: Schiff bases derived from phenolic aldehydes are widely investigated for their biological activities, including antimicrobial, antioxidant, and anticancer properties. The hydroxyl groups on the aromatic ring can chelate metal ions, and this property is often exploited in the design of metallodrugs and sensors.
Synthesis of Heterocyclic Compounds
The adjacent hydroxyl and aldehyde groups can participate in cyclization reactions with various reagents to form heterocyclic systems like coumarins or benzofurans. These scaffolds are prevalent in many pharmaceuticals.
Regioselective Alkylation
The two phenolic hydroxyl groups exhibit different acidities and steric environments, allowing for regioselective reactions. The 4-hydroxyl group is generally more accessible and reactive towards alkylation than the 2-hydroxyl group, which can be involved in intramolecular hydrogen bonding with the adjacent aldehyde[4][5].
-
Experimental Insight: Using a mild base like cesium bicarbonate (CsHCO₃) in a polar aprotic solvent like acetonitrile can favor mono-alkylation at the 4-position with high yields[5]. This selectivity is crucial for multistep syntheses where protecting group strategies would otherwise be necessary.
Safety and Handling
As a laboratory chemical, 2,4-dihydroxybenzene-1,3-dicarbaldehyde requires careful handling.
-
Hazards: It is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation[6][7].
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat[7].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound may be air-sensitive[2][7].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8][9].
Conclusion
2,4-dihydroxybenzene-1,3-dicarbaldehyde is a highly functionalized aromatic compound with significant potential as a building block in synthetic chemistry. Its defined IUPAC nomenclature, well-characterized reactivity, and polyfunctionality make it a versatile precursor for the development of novel therapeutic agents, ligands for catalysis, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to exploit its unique chemical architecture.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2,4-Dihydroxybenzaldehyde Source: Grokipedia URL: [Link]
-
Title: 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde Source: ChemBK URL: [Link]
-
Title: 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2-Hydroxyisophthalaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde Source: CD Bioparticles URL: [Link]
-
Title: 4,6-dihydroxybenzene-1,3-dicarbaldehyde Source: Chemsrc URL: [Link]
-
Title: 2,4-Dihydroxy-6-methylbenzene-1,3-dicarbaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2,4-Dihydroxybenzaldehyde Source: Wikipedia URL: [Link]
-
Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF Source: ResearchGate URL: [Link]
-
Title: addition-elimination reactions of aldehydes and ketones Source: Chemguide URL: [Link]
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Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones Source: PMC, National Institutes of Health URL: [Link]
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Methodological & Application
The Dual Reactivity of 2,4-Dihydroxyisophthalaldehyde: A Guide to Synthesizing Advanced Schiff Base Architectures
Foreword: Beyond the Monofunctional Aldehyde
For researchers, scientists, and professionals in drug development, Schiff bases represent a cornerstone of synthetic chemistry, offering a versatile platform for the construction of novel molecular frameworks with significant biological and therapeutic potential. While the condensation of simple aromatic aldehydes with primary amines is a well-trodden path, the use of difunctional precursors like 2,4-Dihydroxyisophthalaldehyde opens a gateway to more complex and potentially more potent structures, such as macrocycles and polymers. This guide provides an in-depth exploration of the unique reactivity of this compound in Schiff base synthesis, offering detailed protocols, mechanistic insights, and a discussion of the promising applications of the resulting compounds.
The presence of two aldehyde groups on the 2,4-dihydroxy-substituted benzene ring introduces a fascinating level of complexity and opportunity. The stoichiometry of the reaction with primary amines becomes a critical parameter, allowing for the directed synthesis of either discrete, shape-persistent macrocycles or extended polymeric chains. Furthermore, the phenolic hydroxyl groups can participate in intramolecular hydrogen bonding and act as coordination sites for metal ions, imparting unique photophysical and biological properties to the final products.
This document moves beyond a simple recitation of steps, providing the scientific rationale behind the experimental choices. It is designed to be a self-validating system, where the protocols are grounded in established chemical principles and the expected outcomes are clearly defined. By understanding the "why" behind the "how," researchers can not only replicate the described syntheses but also intelligently adapt and innovate upon them.
I. Mechanistic Considerations: The Bifunctional Condensation Pathway
The fundamental reaction for Schiff base formation is the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to yield an imine. With this compound, this process can occur at two sites. The reaction pathway and the final product are highly dependent on the nature of the amine used (monoamine vs. diamine) and the reaction conditions.
-
Reaction with Monoamines: The reaction with a monofunctional primary amine will lead to the formation of a bis-Schiff base where two molecules of the amine have condensed with the two aldehyde groups of the isophthalaldehyde.
-
Reaction with Diamines: The use of a diamine is where the true synthetic potential of this compound is unlocked. Depending on the stoichiometry and reaction conditions (such as high dilution), either macrocyclic or polymeric structures can be favored. A 1:1 molar ratio of the dialdehyde to the diamine under high dilution conditions will favor the formation of a [2+2] macrocyclic Schiff base. Conversely, higher concentrations will favor the formation of linear polymers.
The intramolecular hydrogen bonding between the phenolic hydroxyl groups and the imine nitrogen atoms plays a significant role in stabilizing the resulting Schiff bases and influencing their conformation.
Diagram of Reaction Pathways:
Caption: Reaction pathways for Schiff base synthesis from this compound.
II. Experimental Protocols
The following protocols provide a foundation for the synthesis of various Schiff base architectures from this compound. It is crucial to monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Protocol 1: Synthesis of a Bis-Schiff Base from a Monoamine
This protocol details the synthesis of a simple bis-Schiff base from the reaction of this compound with two equivalents of a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., Aniline or a substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve 2.2 equivalents of the primary amine in absolute ethanol.
-
Reaction Setup: While stirring, slowly add the ethanolic solution of the primary amine to the solution of this compound at room temperature.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of solution. If not, the slow addition of cold water can induce precipitation.[1] Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Diagram of the Experimental Workflow:
Sources
Application Note & Protocol: Synthesis and Evaluation of Metal Complexes with 2,4-Dihydroxyisophthalaldehyde Derivatives
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of metal complexes derived from 2,4-Dihydroxyisophthalaldehyde. This class of compounds is of significant interest in medicinal inorganic chemistry and drug development due to the versatile coordination chemistry afforded by the ligand scaffold and the wide-ranging biological activities of the resulting metal complexes.[1][2] We will delve into the rationale behind the synthetic strategies, provide detailed step-by-step protocols for ligand and complex formation, outline a suite of essential characterization techniques, and present a protocol for assessing the antimicrobial potential of the synthesized compounds. The methodologies are designed to be robust and self-validating, providing researchers with a reliable framework for their investigations.
Scientific Rationale & Background
This compound and its derivatives, particularly Schiff bases, are highly effective chelating agents.[3] The core phenolic structure contains hydroxyl (-OH) and aldehyde (-CHO) groups that are strategically positioned to form stable complexes with a variety of transition metal ions. The true versatility of this platform, however, is unlocked through the condensation of the aldehyde groups with primary amines to form Schiff base ligands.
Causality of Schiff Base Formation: The reaction with a primary amine (e.g., an amino acid, aniline derivative, or a biologically active amine-containing molecule) replaces the carbonyl group (C=O) with an imine or azomethine group (-C=N-). This modification is crucial for several reasons:
-
Increased Donor Sites: It introduces a nitrogen atom which acts as an excellent donor site for metal coordination, in addition to the existing phenolic oxygen atoms.[3][4]
-
Enhanced Stability: The resulting multidentate ligand forms a chelate ring with the metal ion, a thermodynamically favorable arrangement that significantly increases the stability of the complex (the "chelate effect").
-
Tunable Properties: The choice of the primary amine allows for fine-tuning of the steric and electronic properties of the ligand, which in turn influences the geometry, stability, and biological activity of the final metal complex.
The coordination of a metal ion to such a ligand can dramatically enhance its biological potency compared to the free ligand.[5][6] This is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, allowing the complex to more easily penetrate the lipid layers of microbial cell membranes.[2]
Caption: General synthesis of a Schiff base ligand.
Synthesis Protocol: From Ligand to Complex
This section details the two-stage process for creating a metal complex: first, the synthesis of a Schiff base ligand from this compound, followed by the coordination of a metal ion.
Part A: Protocol for Schiff Base Ligand Synthesis
This protocol describes the condensation reaction between this compound and a generic primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., 2-aminophenol, molar ratio to aldehyde is typically 2:1)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate, filtration apparatus.
Methodology:
-
Dissolution: Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Warm gently if necessary to achieve full dissolution.
-
Amine Addition: To this solution, add 2.0 mmol of the chosen primary amine dissolved in 10 mL of absolute ethanol. The 2:1 molar ratio ensures both aldehyde groups react.
-
Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator. Allow the concentrated solution to cool to room temperature, then place it in an ice bath to facilitate precipitation of the Schiff base ligand.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and then wash with diethyl ether.
-
Drying: Dry the purified ligand in a vacuum desiccator over anhydrous CaCl₂. Record the yield and melting point.
Part B: Protocol for Metal Complex Formation
This protocol outlines the chelation of the synthesized Schiff base ligand with a transition metal salt (e.g., Cu(II) acetate).
Materials:
-
Synthesized Schiff Base Ligand (from Part A)
-
Metal Salt (e.g., Copper(II) acetate monohydrate, Cobalt(II) chloride hexahydrate, Nickel(II) acetate tetrahydrate)
-
Methanol or Ethanol
-
Round-bottom flask, condenser, magnetic stirrer/hotplate.
Methodology:
-
Ligand Solution: Dissolve 1.0 mmol of the Schiff base ligand in 25 mL of hot methanol or ethanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the metal salt (e.g., Cu(CH₃COO)₂·H₂O) in 15 mL of the same solvent. A 1:1 molar ratio of ligand to metal is a common starting point.
-
Complexation Reaction: Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring. A color change is typically observed immediately, indicating the onset of complex formation.
-
Reflux: Attach a condenser and reflux the reaction mixture for 2-3 hours to ensure the reaction goes to completion.
-
Isolation & Purification: Allow the solution to cool to room temperature. The solid metal complex will often precipitate out. Collect the product by vacuum filtration. Wash the solid with the solvent (methanol/ethanol) to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether.
-
Drying: Dry the final metal complex in a vacuum desiccator. Record the yield, color, and decomposition temperature.
Caption: Overall experimental workflow.
Characterization: A Self-Validating System
Thorough characterization is essential to confirm the successful formation of the ligand and its metal complex. The data from these techniques, when compared, provide definitive evidence of coordination.
Key Techniques:
-
Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement (typically within ±0.4%) with the calculated values for the proposed formula of the complex.[7]
-
Molar Conductivity: Measured in a solvent like DMF or DMSO at a known concentration (e.g., 10⁻³ M). Low conductivity values suggest a non-electrolytic complex, while higher values indicate an ionic nature.[7]
-
FT-IR Spectroscopy: This is a powerful tool to prove coordination. The spectrum of the complex should be compared to that of the free ligand.
-
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex. The appearance of new bands in the visible region for the complex, which are absent in the ligand, can often be assigned to d-d transitions of the metal ion, giving clues about the coordination geometry.[7]
-
Mass Spectrometry: Determines the molecular weight of the complex, confirming its composition.
-
X-Ray Crystallography: While not always feasible, single-crystal X-ray diffraction provides unambiguous proof of the structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center.[7][8]
Data Presentation: Expected Spectroscopic Shifts
The following table summarizes the key shifts in FT-IR spectroscopy that provide evidence for successful complexation.
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Rationale for Shift |
| Phenolic O-H | Broad band, ~3200-3400 | Disappears or weakens | Deprotonation of the hydroxyl group and coordination of the oxygen to the metal ion. |
| Azomethine C=N | ~1620-1630 | Shifts to lower frequency (~1600-1615) | Coordination of the azomethine nitrogen to the metal ion reduces the electron density of the C=N bond, weakening it.[9] |
| New Bands | Absent | ~500-600 and ~400-500 | Appearance of new, typically weaker bands in the far-IR region corresponding to the formation of Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds, respectively. |
Application Protocol: Antimicrobial Activity Screening
Metal complexes are frequently investigated for their antimicrobial properties.[10][11] The following protocol details the agar disk diffusion method, a standard preliminary screening technique.
Objective: To qualitatively assess the antibacterial activity of the synthesized metal complexes against selected bacterial strains.
Materials:
-
Synthesized metal complex and free ligand
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli)
-
Nutrient Agar plates
-
Sterile paper discs (6 mm diameter)
-
Positive control (e.g., Ampicillin standard solution)
-
Negative control (sterile disc with DMSO)
-
Micropipettes, sterile swabs, incubator.
Methodology:
-
Prepare Inoculum: Prepare a fresh suspension of each bacterial strain in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the Nutrient Agar plates with the bacterial inoculum to create a lawn.
-
Prepare Test Solutions: Dissolve the synthesized complex and the free ligand in DMSO to a known concentration (e.g., 1 mg/mL).
-
Disc Application:
-
Aseptically place sterile paper discs onto the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of the complex solution, ligand solution, positive control, and negative control (DMSO) onto separate discs.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disc where bacterial growth is prevented).
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the activity of the complex to the free ligand and the standard antibiotic. The lack of a zone around the DMSO disc confirms the solvent has no intrinsic activity. This built-in control system is critical for validating the results.
Caption: Chelation of a metal ion by the ligand.
Conclusion
The protocols and scientific rationale outlined in this document provide a solid foundation for the synthesis and evaluation of metal complexes based on this compound. The inherent tunability of the Schiff base ligand allows for the creation of a vast library of complexes with diverse properties. By following the detailed steps for synthesis, leveraging the described characterization techniques for validation, and applying the bio-evaluation protocol, researchers in drug development and medicinal chemistry can effectively explore the therapeutic potential of this promising class of compounds.[12]
References
-
Takjoo, R., et al. (2013). Co(III) and Fe(III) complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde S-allyl-isothiosemicarbazonehydrobromide. Journal of Coordination Chemistry, 66(22), 3915–3925. [Link]
-
El-Sayed, Y.S., et al. (2023). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. RSC Advances, 13(30), 20958-20976. [Link]
-
Singh, B.K., et al. (2024). A Review: Recent advances in chemistry and applications of 2,4-dihydroxybenzaldehyde oxime and its transition metal complexes. Journal of Advanced Chemical Sciences, 10(4), 808-812. [Link]
-
Yousef, T.A., et al. (2014). New transition metal complexes of 2,4-dihydroxybenzaldehyde benzoylhydrazone Schiff base (H2dhbh): Synthesis, spectroscopic characterization, DNA binding/cleavage and antioxidant activity. Journal of Molecular Structure, 1076, 547-557. [Link]
-
Mohammed, S.J., & Al-Lami, H.S. (2021). Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. IOP Conference Series: Materials Science and Engineering, 1090, 012081. [Link]
-
Parmar, J.S., et al. (1984). Synthesis and characterization of 2, 4-dihydroxy-benzaldehydeoxime-formaldehyde polymers and their application as ion-exchangers. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(5), 765-771. [Link]
-
Reddy, P.R., & Manjula, A. (2014). Chemical Synthesis, Characterization and DNA Binding Studies of 2, 4- Dihydroxy Acetophenone Pramipexole Schiff Base Metal Complexes. International Journal of Life Science and Pharma Research, 4(3), 39-47. [Link]
-
Gambino, D., & Otero, L. (2019). Pharmaceutical Applications of Metal Complexes and Derived Materials. Molecules, 24(21), 3848. [Link]
-
Capdevila, M., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Pharmaceuticals, 14(11), 1080. [Link]
-
Chand, R., et al. (2024). A Review: Recent Advances in Chemistry and Applications of 2,4-Dihydroxybenzaldehyde Oxime and Its Transition Metal Complexes. Journal of Advanced Chemical Sciences, 10(4), 808-812. [Link]
-
Gwaram, N.S., et al. (2012). New Antimicrobial Strategies Based on Metal Complexes. IntechOpen. [Link]
-
Singh, R.P., & Singh, D.P. (2021). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. Bioinorganic Chemistry and Applications. [Link]
-
Kumar, A., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Chemistry. [Link]
-
Warra, A.A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. [Link]
-
Kasparkova, J. (2015). Metal Complexes as Antimicrobial Agents. Biobased and Other Novel Copolymers and Blends. [Link]
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- 11. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
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Application Notes and Protocols: 2,4-Dihydroxyisophthalaldehyde as a Versatile Building Block for "Turn-On" Fluorescent Probes
Introduction: The Potential of 2,4-Dihydroxyisophthalaldehyde in Fluorescence Sensing
This compound is a unique aromatic compound characterized by a resorcinol core flanked by two aldehyde functional groups. This specific arrangement of hydroxyl and formyl moieties makes it an exceptionally promising building block for the synthesis of novel fluorescent probes. The two salicylaldehyde-like units within a single molecule offer the potential for creating sensors with high binding affinities and unique coordination geometries for target analytes, particularly metal ions.
The inherent fluorescence of the phenol ring can be modulated through the formation of Schiff base linkages with primary amines. The resulting imine (-C=N-) bonds and the adjacent hydroxyl groups create an ideal pocket for metal ion chelation. This binding event often leads to a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1] This "turn-on" response is highly desirable for sensitive and selective detection of analytes in various media, including biological systems.[2][3]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this compound-based fluorescent probes, with a specific focus on the detection of zinc ions (Zn²⁺). Zinc is a vital transition metal in numerous biological processes, and its dysregulation is linked to several diseases, making the development of selective fluorescent probes for Zn²⁺ a significant area of research.[4][5]
Part 1: Synthesis of the Core Building Block: this compound
While commercially available, the synthesis of this compound from more common starting materials can be a cost-effective approach. A reliable method involves the formylation of resorcinol (1,3-dihydroxybenzene). One established, though often low-yielding, method is the Duff reaction.[6][7] A more efficient, multi-step synthesis starting from 4,6-dibromoresorcinol dimethyl ether has also been reported, involving lithium-bromine interchange, formylation, and demethylation.[8] For the purpose of these notes, we will outline the conceptual pathway of a direct diformylation approach.
Conceptual Workflow: Diformylation of Resorcinol
The direct introduction of two formyl groups onto the resorcinol ring is challenging due to the high reactivity of the ring and the potential for multiple side products.[9] However, the conceptual workflow illustrates the core transformation.
Caption: Synthesis of the DHIA-EA fluorescent probe.
Detailed Experimental Protocol: Synthesis of DHIA-EA
Materials:
-
This compound (1.0 mmol, 166.1 mg)
-
Ethanolamine (2.2 mmol, 134.4 mg, 132 µL)
-
Absolute Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolution of Starting Material: Add this compound (1.0 mmol) to a 50 mL round-bottom flask containing absolute ethanol (15 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Amine: To the stirred solution, add ethanolamine (2.2 mmol) dropwise using a pipette. A color change and/or slight warming of the solution may be observed.
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling. If so, collect the solid product by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form, then cool the mixture in an ice bath to maximize precipitation.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure DHIA-EA probe.
-
Drying and Storage: Dry the purified product under vacuum. Store the final compound in a desiccator, protected from light.
Characterization of DHIA-EA
The structure of the synthesized DHIA-EA probe should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of imine protons and the disappearance of aldehyde protons.
-
FT-IR: To identify the C=N stretching vibration of the imine bond and the broad O-H stretch.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized probe.
Part 3: Application Protocol for Zinc (Zn²⁺) Detection
The DHIA-EA probe is designed to act as a "turn-on" fluorescent sensor for Zn²⁺. The underlying mechanism is Chelation-Enhanced Fluorescence (CHEF). [1]In the free state, the probe exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative decay pathways for the excited state. [1]Upon chelation with Zn²⁺, the probe forms a rigid complex, which inhibits these non-radiative processes, leading to a significant increase in fluorescence emission. [1]
Caption: Proposed CHEF mechanism for Zn²⁺ detection by the DHIA-EA probe.
Protocol: Fluorescence Titration of Zn²⁺ with DHIA-EA
This protocol describes how to determine the sensitivity and binding characteristics of the DHIA-EA probe for Zn²⁺. [10][11][12] Materials and Equipment:
-
DHIA-EA probe
-
Zinc chloride (ZnCl₂), or another suitable zinc salt
-
HEPES buffer (or another appropriate buffer, pH ~7.4)
-
Methanol or DMSO (for stock solution)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Probe Stock (1 mM): Accurately weigh and dissolve a precise amount of DHIA-EA in a minimal amount of DMSO or methanol, then dilute with the assay buffer (e.g., 10 mM HEPES, pH 7.4) to a final concentration of 1 mM.
-
Zn²⁺ Stock (10 mM): Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
-
Fluorescence Measurement Setup:
-
Set the excitation wavelength of the fluorometer. This should be determined by running an excitation scan of the DHIA-EA probe.
-
Set the emission wavelength range to be scanned (e.g., 400-600 nm).
-
-
Titration Experiment:
-
Pipette 2 mL of the assay buffer into a quartz cuvette.
-
Add a specific volume of the DHIA-EA stock solution to the cuvette to achieve a final concentration of 10 µM. Mix well.
-
Record the fluorescence spectrum of the free probe. This is the "0 equivalent" reading.
-
Sequentially add small aliquots of the Zn²⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents up to ~2-3 equivalents) to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
-
The data can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (e.g., using a Benesi-Hildebrand plot). [1]
-
Determination of the Limit of Detection (LOD)
The LOD is a critical parameter that defines the lowest concentration of an analyte that can be reliably detected. [13][14][15] Procedure:
-
Measure the fluorescence intensity of a blank solution (10 µM DHIA-EA in buffer) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
Perform a fluorescence titration with very low concentrations of Zn²⁺ to obtain the initial slope (K) of the calibration curve (fluorescence intensity vs. [Zn²⁺]).
-
Calculate the LOD using the formula: LOD = 3σ / K . [13]
Expected Performance and Data
Based on analogous systems derived from salicylaldehydes, the DHIA-EA probe is expected to exhibit the following characteristics. [4][16][17] Table 1: Expected Photophysical Properties of DHIA-EA
| Property | DHIA-EA (Free Probe) | DHIA-EA-Zn²⁺ Complex |
| Excitation Max (λ_ex) | ~380 nm | ~390 nm |
| Emission Max (λ_em) | ~450 nm | ~470 nm |
| Quantum Yield (Φ) | Low (< 0.05) | High (> 0.4) |
| Appearance (Visible) | Pale Yellow | --- |
| Appearance (UV light) | Weak Blue Fluorescence | Strong Green Fluorescence |
| Stokes Shift | ~70 nm | ~80 nm |
Table 2: Expected Sensing Performance for Zn²⁺
| Parameter | Expected Value |
| Binding Stoichiometry | 1:1 (Probe:Zn²⁺) |
| Detection Limit (LOD) | Low micromolar to nanomolar range |
| Selectivity | High for Zn²⁺ over common alkali and alkaline earth metals (Na⁺, K⁺, Ca²⁺, Mg²⁺). Potential interference from other transition metals like Cu²⁺ or Fe²⁺ should be tested. |
| Response Time | Rapid (< 5 minutes) |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the rational design of fluorescent probes. Its unique structure allows for the straightforward synthesis of Schiff base sensors capable of detecting important analytes like Zn²⁺ with a clear "turn-on" fluorescence response. The protocols detailed in these notes provide a solid foundation for researchers to synthesize and apply these probes in their own work.
Future research can expand upon this framework by:
-
Reacting this compound with different primary amines to tune the probe's solubility, selectivity, and photophysical properties.
-
Exploring the use of these probes for detecting other metal ions or even anions.
-
Applying these probes for cellular imaging to visualize intracellular analyte fluctuations.
The continued exploration of this building block will undoubtedly lead to the development of novel and powerful tools for chemical sensing and diagnostics.
References
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Lipper, S. L., et al. (2007). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 41(2), 205-215. Available at: [Link]
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Kim, S. Y., et al. (2012). Fluorescent Zinc Sensor with Minimized Proton-Induced Interferences: Photophysical Mechanism for Fluorescence Turn-On Response and Detection of Endogenous Free Zinc Ions. Inorganic Chemistry, 51(10), 5726-5735. Available at: [Link]
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Wang, J., et al. (2022). A Ratiometric Fluorescent Sensor Based on Chelation-Enhanced Fluorescence of Carbon Dots for Zinc Ion Detection. Molecules, 27(21), 7244. Available at: [Link]
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Li, L., et al. (2019). A fluorogenic probe based on chelation-hydrolysis-enhancement mechanism for visualizing Zn2+ in Parkinson's disease models. Journal of Materials Chemistry B, 7(18), 2966-2972. Available at: [Link]
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Zhang, Q.-L., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3845. Available at: [Link]
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Demchenko, A. P. (2008). Fluorescence Titration Experimenti Design. UltraScan Resources. Available at: [Link]
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Kumar, A., et al. (2022). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC Advances, 12(43), 28247-28254. Available at: [Link]
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Malvern Panalytical. (2015). Using Nanoparticle Tracking Analysis (NTA) to Determine Fluorescence Limit of Detection. AZoNano. Available at: [Link]
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Fafioye, A. O., et al. (2025). Lighting up zinc: switchable probes for biological imaging. Analytical Methods, 17, 9530-9535. Available at: [Link]
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Kumar, A., et al. (2022). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC Advances, 12(43), 28247-28254. Available at: [Link]
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Posokhov, Y. O., et al. (2007). Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding. Biophysical Journal, 93(6), L33-L35. Available at: [Link]
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Addgene. (2023). Fluorescence Titering Assay for Lentivirus. Addgene. Available at: [Link]
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Schmidpeter, P. A., et al. (2018). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Journal of Visualized Experiments, (140), e58434. Available at: [Link]
-
Scilit. (2018). Highly selective turn-on fluorogenic chemosensor for Zn2+ based on chelation enhanced fluorescence. Scilit. Available at: [Link]
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Mei, Q., et al. (2015). The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Duff reaction. Wikipedia. Available at: [Link]
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Organic Syntheses. (n.d.). isophthalaldehyde. Organic Syntheses. Available at: [Link]
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Zhang, X., et al. (2024). Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+). Journal of Fluorescence. Available at: [Link]
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Li, N., et al. (2009). Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH. Talanta, 79(2), 327-332. Available at: [Link]
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Tyagi, A. (2019). Fluorescence assays: limit of detection. ResearchGate. Available at: [Link]
-
Wasatch Photonics. (n.d.). LOD in Fluorescence. Wasatch Photonics. Available at: [Link]
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Zhang, M., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Coatings, 13(5), 896. Available at: [Link]
-
Li, N., et al. (2009). Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Fig. S10 Plot for the determination of limit of detection (LOD) for CO. ResearchGate. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2022). On the Electroanalytical Detection of Zn Ions by a Novel Schiff Base Ligand-SPCE Sensor. Chemosensors, 10(2), 48. Available at: [Link]
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Iowa State University. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Available at: [Link]
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Chan, Y.-T., et al. (2012). A selective NIR-emitting zinc sensor by using Schiff base binding to turn-on excited-state intramolecular proton transfer. Chemical Communications, 48(80), 10006-10008. Available at: [Link]
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Worden, L. R., et al. (1970). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic, 227-231. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Di Natale, C., et al. (2023). A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. Sensors, 23(8), 3925. Available at: [Link]
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Journal of Organic Chemistry. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Journal of Organic Chemistry, 61(5), 1867-1869. Available at: [Link]
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Wikipedia. (n.d.). Resorcinol. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde. Google Patents.
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askIITians. (2014). How does resorcinol (1,3 dihydroxy benzene) undergo iodoform. askIITians. Available at: [Link]
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Pharmacompass. (n.d.). 1,3-dihydroxy-benzene. Pharmacompass. Available at: [Link]
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Application Notes and Protocols: 2,4-Dihydroxyisophthalaldehyde in Polymer Chemistry
Introduction: The Versatility of a Phenolic Dialdehyde in Advanced Polymer Synthesis
2,4-Dihydroxyisophthalaldehyde, a seemingly unassuming aromatic dialdehyde, has emerged as a powerful and versatile building block in the realm of polymer chemistry. Its unique molecular architecture, featuring two reactive aldehyde functionalities positioned meta to each other and ortho and para to hydroxyl groups on a benzene ring, imparts a distinct combination of reactivity, structural directionality, and functionality to the resulting polymers. The presence of the hydroxyl groups not only influences the electronic properties of the aldehyde groups but also provides sites for secondary interactions, such as hydrogen bonding, and potential post-synthetic modification. This unique combination makes this compound a monomer of choice for the synthesis of advanced polymeric materials with tailored properties and diverse applications, ranging from gas storage and separation to catalysis and sensing.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of this compound in polymer chemistry. We will delve into the synthesis of cutting-edge materials such as Covalent Organic Frameworks (COFs) and polyimines, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices.
I. Covalent Organic Frameworks (COFs): Engineering Porous Crystalline Polymers
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds.[1] this compound is an excellent candidate for COF synthesis due to its rigid structure and C2v symmetry, which can direct the formation of ordered, porous networks. The reaction of this compound with multitopic amines, typically through Schiff base condensation, leads to the formation of highly stable, imine-linked COFs.
The inherent porosity of these COFs can be precisely tuned by selecting amine linkers of varying lengths and geometries. The hydroxyl groups within the COF framework can enhance surface polarity and provide active sites for gas adsorption and catalysis.
Application Highlight: Gas Sorption and Separation
The uniform and tunable pore sizes of COFs derived from this compound, coupled with their high surface areas, make them promising materials for gas storage and separation. The specific dimensions of the pores can be designed to selectively adsorb certain gas molecules based on size and chemical affinity.
| Property | Value | Reference |
| BET Surface Area | Up to 2260 m²/g | [2] |
| Pore Volume | Up to 2.15 cm³/g | [2] |
| Thermal Stability | Up to 350 °C | [3] |
Experimental Protocol: Synthesis of a 2D Imine-Linked COF
This protocol details the synthesis of a two-dimensional COF from this compound and a linear diamine linker, such as p-phenylenediamine. The solvothermal synthesis method is employed to facilitate the formation of a crystalline and porous material.
Materials:
-
This compound
-
p-Phenylenediamine
-
1,4-Dioxane
-
Mesitylene
-
6M Acetic Acid
-
Anhydrous Acetone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, add this compound (e.g., 0.5 mmol) and p-phenylenediamine (e.g., 0.5 mmol).
-
Add a mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 5 mL).
-
Add an aqueous solution of 6M acetic acid (e.g., 0.5 mL). Acetic acid acts as a catalyst for the reversible imine bond formation, which is crucial for error correction and obtaining a crystalline product.
-
Sonication of the mixture for 10 minutes to ensure homogeneity.
-
The tube is then flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
Heat the sealed tube in an oven at 120 °C for 3 days. The solvothermal conditions promote the growth of a well-ordered COF.
-
After cooling to room temperature, the resulting solid is collected by filtration.
-
Wash the solid with anhydrous acetone and anhydrous THF to remove unreacted monomers and solvent.
-
The purified COF is then dried under vacuum at 150 °C overnight to afford a crystalline powder.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine bonds (C=N stretching vibration typically appears around 1620 cm⁻¹).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore size distribution.
Caption: Workflow for the synthesis of a 2D imine-linked COF.
II. Polyimines (Schiff Bases): Dynamic and Responsive Polymers
Polyimines, also known as poly(Schiff base)s, are polymers containing the imine (-C=N-) linkage in their main chain. The synthesis of polyimines from this compound and various diamines is a straightforward condensation reaction. The resulting polymers can be linear or cross-linked, depending on the functionality of the amine monomer.[4] A key feature of the imine bond is its dynamic covalent nature, which means it can reversibly break and reform under certain conditions, such as changes in pH.[5] This property endows polyimines with fascinating characteristics like self-healing and recyclability.
Application Highlight: pH-Responsive Drug Delivery
The pH-sensitivity of the imine bond makes these polymers excellent candidates for controlled drug delivery systems. A drug can be encapsulated within a polyimine matrix, which remains stable at physiological pH. Upon reaching a more acidic environment, such as a tumor or an intracellular lysosome, the imine bonds can hydrolyze, leading to the degradation of the polymer and the release of the encapsulated drug.
Experimental Protocol: Synthesis of a Linear Polyimine
This protocol describes the solution polymerization of this compound with a flexible diamine, such as 1,6-hexanediamine, to form a linear polyimine.
Materials:
-
This compound
-
1,6-Hexanediamine
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Dissolve this compound (e.g., 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
In a separate beaker, dissolve 1,6-hexanediamine (e.g., 1.0 mmol) in anhydrous DMF (10 mL).
-
Slowly add the diamine solution to the dialdehyde solution at room temperature with continuous stirring under a nitrogen atmosphere. The use of a nitrogen atmosphere prevents oxidation of the aldehyde groups.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomers and residual solvent.
-
Dry the polyimine product in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the polymer and the formation of the imine bond (the azomethine proton -CH=N- typically appears around 8-9 ppm in ¹H NMR).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.[6]
Caption: Schematic of linear polyimine synthesis.
III. Polyesters: Thermally Stable and Processable Materials
The hydroxyl groups of this compound can also participate in polymerization reactions. For instance, after conversion of the aldehyde groups to a more stable functionality, the diol can be used in polyester synthesis. However, a more direct approach involves the reaction of the phenolic hydroxyl groups with diacyl chlorides. This route is less common due to the lower reactivity of phenolic hydroxyls compared to aliphatic alcohols. A more viable strategy involves a two-step process where the aldehyde is first protected or modified, followed by polymerization via the hydroxyl groups.
A more direct application in polyester synthesis involves using a derivative of 2,4-dihydroxyisophthalic acid. For the purpose of this guide, we will focus on the more established applications in COFs and polyimines. It is important to note that the synthesis of polyesters from phenolic diols often requires more forcing conditions or the use of phase-transfer catalysis to achieve high molecular weights.[7]
IV. Advanced Applications and Future Outlook
The polymers derived from this compound are not limited to the applications mentioned above. The unique combination of functionalities in the monomer opens doors to a wide array of advanced applications.
-
Catalysis: The hydroxyl groups and the porous nature of the COFs can be utilized to anchor metal nanoparticles or organocatalysts, creating highly active and recyclable heterogeneous catalysts.[8] Polymer-supported metal complexes of ligands derived from 2,4-dihydroxybenzaldehyde have shown catalytic activity in oxidation reactions.[9]
-
Sensing: The electron-rich nature of the aromatic ring and the presence of hydroxyl groups make these polymers suitable for the development of chemical sensors. Changes in the optical or electronic properties of the polymer upon interaction with an analyte can be used for detection.
-
Membranes for Separation: The well-defined pore structures of COFs make them ideal candidates for the fabrication of membranes for gas separation and water purification.[10]
The future of this compound in polymer chemistry is bright. The ongoing research into new synthetic methodologies, such as mechanochemical synthesis and interfacial polymerization, will lead to the development of novel materials with enhanced properties.[11] The ability to post-synthetically modify the hydroxyl groups provides a platform for creating multifunctional materials with tailored properties for specific applications in medicine, electronics, and sustainable technologies.
References
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Application Note: Spectroscopic Characterization of 2,4-Dihydroxyisophthalaldehyde by ¹H and ¹³C NMR
Abstract
This application note provides a detailed guide to the structural characterization of 2,4-Dihydroxyisophthalaldehyde (2,4-dihydroxybenzene-1,3-dicarbaldehyde), a key aromatic building block in the synthesis of polymers, Schiff bases, and metal-organic frameworks. We present a thorough analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering insights into the causal relationships between the molecular structure and the observed spectral data. This document also includes a comprehensive, field-proven protocol for NMR sample preparation and data acquisition, designed for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Structural Significance of this compound
This compound, a derivative of resorcinol, is a multifunctional organic compound featuring a central benzene ring substituted with two hydroxyl (-OH) groups and two aldehyde (-CHO) groups.[1] The relative positioning of these functional groups dictates the molecule's electronic properties and reactivity, making it a valuable precursor in various synthetic applications. The ortho- and para-directing hydroxyl groups strongly activate the aromatic ring, while the meta-positioned aldehyde groups are electron-withdrawing. This electronic interplay results in a unique chemical signature that can be definitively elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy.
Accurate structural confirmation is the bedrock of chemical synthesis and materials design. NMR provides an unparalleled, non-destructive view into the molecular architecture, confirming the identity and purity of the compound. This guide explains the "why" behind the experimental choices, ensuring that the described protocols are robust and yield high-quality, reproducible data.
Predicted NMR Spectral Data and Interpretation
The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for polar aromatic compounds.[2] The predictions are based on established principles of NMR spectroscopy, including substituent effects, and are supported by experimental data from structurally similar compounds.[3]
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is predicted to exhibit distinct signals for the aldehydic, aromatic, and hydroxyl protons. The use of DMSO-d₆ as a solvent is crucial as it allows for the observation of exchangeable hydroxyl protons, which might otherwise be broadened or absent in other solvents.[2]
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~11.5 | Singlet | - | 1H | 2-OH | Intramolecular hydrogen bonding with the C1-aldehyde deshields this proton significantly. |
| ~10.5 | Singlet | - | 1H | 4-OH | The second hydroxyl proton, also deshielded but to a lesser extent than the 2-OH. |
| ~10.2 | Singlet | - | 1H | 1-CHO | Aldehyde protons are highly deshielded due to the electronegativity of the carbonyl oxygen. |
| ~10.1 | Singlet | - | 1H | 3-CHO | Similar chemical environment to the 1-CHO proton. |
| ~8.2 | Doublet | ~9.0 | 1H | H-6 | Ortho-coupled to H-5. Deshielded by the adjacent aldehyde and hydroxyl groups. |
| ~6.5 | Doublet | ~9.0 | 1H | H-5 | Ortho-coupled to H-6. Shielded by the two hydroxyl groups. |
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are influenced by the attached functional groups, with the carbonyl carbons of the aldehyde groups appearing furthest downfield.[4]
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192.0 | C1-CHO | Carbonyl carbons are highly deshielded. |
| ~191.5 | C3-CHO | Similar environment to the other aldehyde carbon. |
| ~165.0 | C-2 | Aromatic carbon attached to a hydroxyl group, significantly deshielded. |
| ~164.0 | C-4 | Aromatic carbon attached to a hydroxyl group, also highly deshielded. |
| ~135.0 | C-6 | Aromatic methine carbon adjacent to an aldehyde group. |
| ~116.0 | C-1 | Quaternary carbon attached to an aldehyde and a hydroxyl-bearing carbon. |
| ~115.0 | C-3 | Quaternary carbon attached to an aldehyde and a hydroxyl-bearing carbon. |
| ~104.0 | C-5 | Aromatic methine carbon shielded by two hydroxyl groups. |
Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis, sample preparation, and NMR analysis of this compound. These protocols are designed to be self-validating, ensuring high-quality results.
Synthesis of this compound
This synthesis is adapted from the Duff reaction, a common method for the formylation of activated aromatic compounds.
Caption: Workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve resorcinol and hexamethylenetetramine (HMTA) in trifluoroacetic acid.
-
Heating: Heat the reaction mixture to 130-150°C with stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling, carefully pour the reaction mixture into a beaker of ice and aqueous hydrochloric acid to hydrolyze the intermediate.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
NMR Sample Preparation and Data Acquisition
Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[5][6]
Caption: Workflow for NMR sample preparation and data acquisition.
Protocol:
-
Sample Weighing: Accurately weigh 10-20 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.[5]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.[5]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d₆.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz instrument would include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Conclusion
This application note has provided a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By combining predicted spectral data with a detailed interpretation and robust experimental protocols, researchers are equipped with the necessary tools to confidently synthesize, purify, and structurally verify this important chemical building block. The methodologies described herein are grounded in fundamental principles and best practices, ensuring the generation of high-quality, reliable spectroscopic data essential for advancing research and development in chemistry and materials science.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dihydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]
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Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
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- 6. Deciphering Metal–Organic Framework Synthesis from Hydroxy Double Salts: In-Situ Insights via Synchrotron X-ray Diffraction and Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Vibrational Fingerprint: A Guide to Assigning the FTIR Spectrum of 2,4-Dihydroxyisophthalaldehyde
Introduction: The Structural Significance of 2,4-Dihydroxyisophthalaldehyde
This compound is a polyfunctional aromatic compound of significant interest in synthetic chemistry, serving as a versatile precursor for Schiff bases, polymers, and covalent organic frameworks. Its unique structure, featuring two aldehyde groups and two hydroxyl groups on a benzene ring, gives rise to a complex and informative Fourier-Transform Infrared (FTIR) spectrum. The presence of intramolecular hydrogen bonding and electronic conjugation between the functional groups results in characteristic shifts in vibrational frequencies, making FTIR spectroscopy an invaluable tool for its structural elucidation and quality control. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for accurately assigning the peaks in the FTIR spectrum of this compound.
Theoretical Framework: Understanding the Vibrational Modes
The FTIR spectrum of this compound is dominated by the vibrational modes of its key functional groups: the hydroxyl (-OH) groups, the carbonyl (C=O) groups of the aldehydes, and the aromatic ring (C=C and C-H). The positions of these vibrational bands are influenced by several factors:
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group at position 2 to the aldehyde group at position 1 facilitates the formation of a strong intramolecular hydrogen bond. This interaction causes a significant broadening and red-shifting (lowering of wavenumber) of the O-H stretching vibration and a slight red-shift of the C=O stretching vibration. The hydroxyl group at position 4 may participate in intermolecular hydrogen bonding, especially in the solid state.
-
Electronic Effects: The hydroxyl groups are electron-donating, while the aldehyde groups are electron-withdrawing. This electronic interplay across the aromatic ring influences the bond strengths and, consequently, the vibrational frequencies of the ring and the attached functional groups.
-
Conjugation: The aldehyde groups are conjugated with the aromatic ring, which lowers the bond order of the C=O double bond and leads to a decrease in its stretching frequency compared to a non-conjugated aldehyde.[1]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Accurate peak assignment begins with the acquisition of a high-quality spectrum. The following protocol outlines the standard procedure for solid-phase FTIR analysis using the potassium bromide (KBr) pellet method.
Materials and Equipment:
-
This compound (high purity)
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Protocol:
-
Sample Preparation:
-
Thoroughly dry the KBr at ~110°C for at least 2 hours to remove any adsorbed water, which exhibits a broad absorption in the O-H stretching region.
-
In a dry agate mortar, grind a small amount (1-2 mg) of this compound into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. The transparency of the resulting pellet is dependent on the particle size.
-
-
Pellet Formation:
-
Transfer a portion of the KBr-sample mixture to the pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Record a background spectrum of the empty sample compartment to subtract atmospheric CO2 and water vapor contributions.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[2]
-
Data Presentation and Peak Assignment
The following table summarizes the expected vibrational modes and their assigned wavenumber ranges for this compound, based on established spectroscopic principles and data from analogous compounds such as 2,4-dihydroxybenzaldehyde and isophthalaldehyde.[2][3]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description of Assignment |
| 3200 - 2800 (broad) | O-H stretch (intramolecular H-bonded) | A very broad and intense band is expected in this region due to the strong intramolecular hydrogen bond between the C2-OH and the C1-CHO. The breadth is a hallmark of hydrogen bonding. |
| ~3350 (may be sharper) | O-H stretch (intermolecular H-bonded) | A sharper, less intense peak may be superimposed on the broad H-bonded band, corresponding to the C4-OH group involved in intermolecular hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H stretch | Typically weak to medium intensity bands appearing just above 3000 cm⁻¹. |
| 2900 - 2800 | Aldehydic C-H stretch | Two characteristic weak to medium bands are expected for the aldehydic C-H stretch (Fermi resonance). One peak may appear around 2850 cm⁻¹ and the other around 2750 cm⁻¹.[1] |
| 1680 - 1640 | C=O stretch (conjugated, H-bonded) | A strong, sharp absorption. The conjugation with the aromatic ring and the intramolecular hydrogen bonding both contribute to lowering the frequency from that of a typical aliphatic aldehyde (~1730 cm⁻¹).[1] |
| 1620 - 1580 | Aromatic C=C stretch | Medium to strong intensity bands characteristic of the aromatic ring skeletal vibrations. |
| 1500 - 1400 | Aromatic C=C stretch | Additional medium to strong bands for the aromatic ring. |
| 1390 - 1300 | O-H in-plane bend | Medium intensity band, often coupled with C-H bending modes. |
| 1300 - 1200 | C-O stretch (phenolic) | A strong band associated with the stretching of the phenolic C-O bond. |
| ~850 | Aromatic C-H out-of-plane bend | The substitution pattern on the benzene ring (1,2,3,4-tetrasubstituted) will give rise to characteristic bands in the fingerprint region. This band is indicative of the isolated aromatic hydrogen. |
Visualizing the Key Functional Groups and Interactions
To better understand the structural features influencing the FTIR spectrum, the following diagram illustrates the molecular structure of this compound, highlighting the key functional groups and the intramolecular hydrogen bond.
Caption: Molecular structure of this compound with key functional groups.
Workflow for Spectral Interpretation
A systematic approach is crucial for the accurate interpretation of the FTIR spectrum.
Caption: Logical workflow for the assignment of the FTIR spectrum.
Conclusion
The FTIR spectrum of this compound provides a rich source of structural information. By understanding the fundamental principles of vibrational spectroscopy and the specific electronic and steric influences within the molecule, a detailed and accurate assignment of the spectral peaks can be achieved. The characteristic broad O-H stretch, the shifted C=O band, and the distinct aldehydic C-H absorptions, in conjunction with the aromatic fingerprint, provide a unique spectral signature for this important synthetic building block. This guide provides a robust framework for researchers to confidently interpret their FTIR data and ensure the structural integrity of their materials.
References
- BenchChem. A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers. BenchChem. Accessed January 21, 2026.
- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Published September 30, 2024.
- Kaya, İ. & Avci, A. FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP.
- Nandiyanto, A. B. D., et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Published April 1, 2019.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
- NIST. Isophthalaldehyde. NIST Chemistry WebBook. Accessed January 21, 2026.
- Smith, B. C. The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Published November 1, 2017.
- Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons, 2004.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. Accessed January 21, 2026.
- Stuart, B. H.
Sources
UV-Vis spectroscopic analysis of 2,4-Dihydroxyisophthalaldehyde solutions
An Application Note and Protocol for the UV-Vis Spectroscopic Analysis of 2,4-Dihydroxyisophthalaldehyde Solutions
Authored by: Senior Application Scientist
Publication Date: January 22, 2026
Abstract
This technical guide provides a comprehensive, validated methodology for the quantitative analysis of this compound (C₈H₆O₄, MW: 166.13 g/mol ) in solution using UV-Vis spectroscopy.[1] The protocol is grounded in the Beer-Lambert Law, which establishes a linear relationship between light absorbance and solute concentration under specific conditions.[2] This document is designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step procedures for sample preparation, instrument setup, data acquisition, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The causality behind critical experimental choices is explained to ensure robust and reproducible results.
Introduction and Scientific Principle
This compound is a phenolic aldehyde compound that serves as a valuable building block in the synthesis of pharmaceuticals, dyes, and specialty chemicals. Accurate quantification of this intermediate is critical for reaction monitoring, purity assessment, and quality control. UV-Visible (UV-Vis) spectroscopy is an ideal analytical technique for this purpose due to its simplicity, speed, and cost-effectiveness.
The underlying principle of this method is the Beer-Lambert Law, a fundamental relationship in spectroscopy.[5][6] It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through it.[7] The mathematical expression of this law is:
A = εcl
Where:
-
A is the absorbance (unitless).
-
ε (epsilon) is the molar absorptivity coefficient, a constant unique to a substance at a specific wavelength (units: L mol⁻¹ cm⁻¹).[5]
-
c is the concentration of the analyte (units: mol L⁻¹).
-
l is the path length of the cuvette, typically 1 cm.
The structure of this compound contains a benzene ring, two hydroxyl groups, and two aldehyde groups, which together form a conjugated system of pi (π) bonds. This system acts as a chromophore, a molecule that absorbs light in the UV-Vis region. The energy from the UV light excites electrons from lower-energy π orbitals to higher-energy π* (anti-bonding) orbitals (a π→π* transition), resulting in a characteristic absorbance spectrum.[8][9] By measuring the absorbance at the wavelength of maximum absorption (λmax), we can accurately determine the concentration of an unknown solution.[8]
Materials and Instrumentation
Reagents and Chemicals
-
This compound (Reagent Grade, ≥98% purity)
-
Methanol (HPLC or Spectroscopic Grade, UV cut-off <210 nm)
-
Deionized Water (Type 1)
Instrumentation
-
Dual-beam UV-Vis Spectrophotometer with a wavelength range of at least 200-800 nm.
-
Matched quartz cuvettes (1 cm path length).
-
Calibrated analytical balance (readability ± 0.01 mg).
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL).
-
Class A volumetric pipettes.
-
Ultrasonic bath.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where the initial steps to determine optimal parameters feed directly into the quantitative analysis and subsequent validation.
Phase 1: Preparation of Stock and Working Standard Solutions
Causality Note: Methanol is selected as the solvent due to the high solubility of this compound and its low UV cutoff, which prevents solvent interference in the analytical wavelength range.[10][11] Using Class A glassware is mandatory for minimizing volumetric errors, ensuring the accuracy of the concentration calculations.
-
Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 100 mL mark with methanol and mix thoroughly by inverting the flask 15-20 times. This is your Stock Solution A .
-
-
Working Standard Solutions for Calibration:
-
Prepare a series of working standards by diluting Stock Solution A. A recommended concentration range for establishing linearity is 2-12 µg/mL.
-
To prepare these standards, pipette the required volumes of Stock Solution A into separate 10 mL volumetric flasks and dilute to the mark with methanol as detailed in the table below.
-
| Target Concentration (µg/mL) | Volume of Stock A (100 µg/mL) to Pipette (mL) | Final Volume (mL) |
| 2.0 | 0.2 | 10 |
| 4.0 | 0.4 | 10 |
| 6.0 | 0.6 | 10 |
| 8.0 | 0.8 | 10 |
| 10.0 | 12.0 | 1.0 |
| 12.0 | 1.2 | 10 |
Phase 2: Spectroscopic Measurement and Determination of λmax
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blank Measurement: Fill both the reference and sample cuvettes with methanol. Place them in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 400 nm to 200 nm).
-
Wavelength Scan:
-
Use one of the mid-range working standards (e.g., 8 µg/mL) for this step.
-
Empty the sample cuvette, rinse it twice with the 8 µg/mL standard solution, and then fill it.
-
Perform a wavelength scan from 400 nm to 200 nm.
-
The wavelength corresponding to the highest absorbance peak is the λmax . This wavelength will be used for all subsequent measurements.
-
Phase 3: Construction of the Calibration Curve
-
Set the spectrophotometer to measure absorbance at the predetermined λmax.
-
Zero the instrument using the methanol blank.
-
Measure the absorbance of each working standard solution (2, 4, 6, 8, 10, and 12 µg/mL), starting from the most dilute and progressing to the most concentrated.
-
Best Practice: Rinse the cuvette twice with the next solution to be measured to prevent carryover.
-
-
Record the absorbance for each concentration.
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting calibration curve should be linear and pass through the origin. The correlation coefficient (R²) should be ≥ 0.999 for the method to be considered linear.[4]
Phase 4: Workflow for Analysis of an Unknown Sample
Caption: Workflow for analyzing an unknown sample concentration.
-
Prepare a solution of the unknown sample in methanol. A preliminary dilution may be necessary to ensure the absorbance falls within the linear range of the calibration curve (ideally 0.1 - 1.0 A.U.). Record the dilution factor accurately.
-
Measure the absorbance of the diluted unknown sample at λmax against the methanol blank.
-
Calculate the concentration of the diluted sample using the linear regression equation obtained from the calibration curve: Concentration (µg/mL) = (Absorbance - y-intercept) / slope
-
Calculate the concentration of the original, undiluted sample by multiplying the result by the dilution factor.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is essential to ensure the analytical procedure is suitable for its intended purpose.[3] The following parameters must be assessed.
Linearity and Range
-
Procedure: Follow the procedure in Phase 3. Analyze at least five concentrations across the proposed range (e.g., 2-12 µg/mL).
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
-
Procedure: Accuracy is determined by recovery studies. Spike a sample of known concentration with the analyte at three different levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Calculation: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100
-
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[12]
Precision
-
Procedure:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a single concentration (e.g., 8 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day or with a different analyst.
-
-
Calculation: Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for the results. %RSD = (SD / Mean) x 100
-
Acceptance Criteria: The %RSD should be not more than 2.0%.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: LOD and LOQ are calculated from the standard deviation of the response and the slope of the calibration curve.
-
Calculation: LOD = 3.3 x (σ / S) LOQ = 10 x (σ / S) Where:
-
σ = The standard deviation of the y-intercept of the regression line.
-
S = The slope of the calibration curve.[13]
-
-
Acceptance Criteria: These values establish the lower limits of the method's performance.
Data Analysis and Expected Results
The validation parameters confirm the reliability of the method for its intended application. The results below are representative of a successfully validated method.
Caption: Relationship defined by the Beer-Lambert Law.
Table of Expected Validation Parameters
| Parameter | Specification | Expected Result |
| λmax | Wavelength of max. absorbance | ~295-305 nm (in Methanol) |
| Linearity (R²) | Correlation Coefficient | ≥ 0.999 |
| Range | Concentration Range | 2 - 12 µg/mL |
| Accuracy (% Recovery) | Mean Recovery | 98.0% - 102.0% |
| Precision (%RSD) | Intra-day & Inter-day | ≤ 2.0% |
| LOD | Limit of Detection | ~0.1 µg/mL (Method Dependent) |
| LOQ | Limit of Quantitation | ~0.3 µg/mL (Method Dependent) |
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers.
- Chemistry For Everyone. (2025). What Is The Beer-Lambert Law In UV-Vis Spectroscopy?.
- Chemistry LibreTexts. (2023). The Beer-Lambert Law.
- JoVE. (2024). Video: UV–Vis Spectroscopy: Beer–Lambert Law.
- Royal Society of Chemistry. Ultraviolet - Visible Spectroscopy (UV).
- PubChem. This compound.
- JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones.
- Edinburgh Instruments. Beer-Lambert Law | Transmittance & Absorbance.
- European Medicines Agency (EMA). (2023). ICH Q2(R2)
- International Journal of Pharmaceutical and Biological Archives. (2022). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac.
- SciELO.
- PMC.
- Grokipedia. 2,4-Dihydroxybenzaldehyde.
- Sigma-Aldrich. 2,4-Dihydroxybenzaldehyde 98%.
- Open Library Publishing Platform. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).
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- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
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- 13. scielo.br [scielo.br]
Application Notes and Protocols for the Utilization of 2,4-Dihydroxyisophthalaldehyde as a Versatile Intermediate in the Synthesis of Bioactive Compounds
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-dihydroxyisophthalaldehyde as a pivotal intermediate for the synthesis of a diverse range of bioactive molecules. This document outlines detailed synthetic protocols, discusses the causality behind experimental choices, and explores the pharmacological significance of the resulting compounds, with a focus on anticancer, antimicrobial, and antioxidant activities.
Introduction: The Chemical Versatility and Biological Potential of this compound
This compound, a substituted aromatic dialdehyde, presents a unique scaffold for medicinal chemistry. Its two aldehyde functionalities offer sites for sequential or simultaneous reactions, while the phenolic hydroxyl groups can modulate the electronic properties and solubility of its derivatives, as well as participate in crucial interactions with biological targets. The strategic positioning of these functional groups allows for the construction of a wide array of molecular architectures, including Schiff bases, coumarins, and chromones, many of which have demonstrated significant biological activities. This guide will delve into the practical applications of this versatile intermediate, providing experimentally grounded protocols and rationale for the synthesis of potent bioactive agents.
Synthesis of Bioactive Schiff Bases from this compound
The condensation of the aldehyde groups of this compound with primary amines is a straightforward and efficient method to generate a library of Schiff bases. These compounds, characterized by the presence of an imine or azomethine (-C=N-) group, are known to exhibit a broad spectrum of biological activities.[1][2] The di-functionality of the starting material allows for the synthesis of both mono- and bis-Schiff bases, offering a facile route to modulate the physicochemical and pharmacological properties of the final compounds.
Rationale for Targeting Heat Shock Protein 90 (Hsp90) in Cancer Therapy
A significant application of this compound-derived Schiff bases is in the development of anticancer agents that target Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncogenic proteins, including ERBB2, C-RAF, CDK4, and AKT/PKB.[1] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the malignant phenotype.[3] By inhibiting the ATPase activity of Hsp90, its client proteins are destabilized and subsequently degraded via the proteasome, leading to the simultaneous disruption of multiple oncogenic signaling pathways.[2][4] This multi-targeted approach makes Hsp90 an attractive target for cancer therapy.
Protocol for the Synthesis of a Representative Anticancer Bis-Schiff Base
This protocol describes the synthesis of a bis-Schiff base from this compound and a substituted aniline, a class of compounds that has shown promise as Hsp90 inhibitors.[3]
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. In a separate beaker, dissolve 2.2 mmol of the chosen primary amine in 20 mL of absolute ethanol.
-
Reaction Setup: While stirring, add the ethanolic solution of the primary amine dropwise to the solution of this compound at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The precipitated solid product is collected by vacuum filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization:
The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Anticancer Activity Data
Schiff bases derived from the closely related 2,4-dihydroxybenzaldehyde have demonstrated significant anticancer activity against various cell lines. The following table summarizes the in vitro cytotoxic activity of some of these derivatives against the PC3 prostate cancer cell line.[4]
| Compound ID | Derivative Structure | IC₅₀ (µM) on PC3 Cells |
| Schiff Base 1 | 2,4-dihydroxybenzaldehyde + 4-chloroaniline | 7.15 |
| Schiff Base 2 | 2,4-dihydroxybenzaldehyde + 4-fluoroaniline | 7.43 |
| Schiff Base 3 | 2,4-dihydroxybenzaldehyde + 4-aminobenzoic acid | 4.85 |
Note: The structures are representative examples based on derivatives of 2,4-dihydroxybenzaldehyde. Similar activities can be anticipated for derivatives of this compound.
Visualizing the Hsp90 Inhibition Pathway
The following diagram illustrates the central role of Hsp90 in maintaining the stability of key oncogenic client proteins and how its inhibition leads to their degradation and the subsequent disruption of cancer-promoting signaling pathways.
Caption: Hsp90 inhibition by a bioactive compound.
Synthesis of Bioactive Heterocycles: Coumarins and Chromones
The reactivity of the aldehyde and hydroxyl groups in this compound also makes it a valuable precursor for the synthesis of heterocyclic compounds like coumarins and chromones, which are known for their diverse pharmacological properties.[5][6]
Proposed Synthesis of Coumarin Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for C-C bond formation and can be employed to synthesize coumarin derivatives from this compound.[7] This reaction involves the condensation of an active methylene compound with an aldehyde, followed by cyclization.
Proposed General Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., diethyl malonate, 2.2 mmol) in a suitable solvent like ethanol or toluene, add a catalytic amount of a base such as piperidine or pyridine.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired coumarin derivative.
Caption: Knoevenagel condensation workflow.
Antimicrobial and Antioxidant Applications
Derivatives of this compound, particularly Schiff bases, have also been investigated for their antimicrobial and antioxidant properties. The presence of the phenolic hydroxyl groups and the imine functionality are often associated with these activities.
Protocol for Evaluating Antimicrobial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard assay to quantify the antimicrobial efficacy of a compound.
Materials:
-
Synthesized this compound derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (microplate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized suspension of the microbial strain to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Antimicrobial and Antioxidant Data
The following table presents representative antimicrobial and antioxidant data for Schiff bases derived from the related 2,4-dihydroxybenzaldehyde.
| Compound Type | Biological Activity | Organism/Assay | Value | Reference |
| Ionic Liquid Tagged Schiff Base | Antibacterial | S. aureus | MIC = 8 µg/mL | [8] |
| Ionic Liquid Tagged Schiff Base | Antibacterial | E. coli | MIC = 16 µg/mL | [8] |
| Benzoylhydrazone Schiff Base | Antioxidant | DPPH Scavenging | IC₅₀ = low µM range | [9] |
| Catechol-derived Schiff Base | Antioxidant | DPPH Scavenging | IC₅₀ values vary with substituents |
Protocol for Evaluating Antioxidant Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess the free radical scavenging activity of a compound.
Materials:
-
Synthesized this compound derivative
-
DPPH solution in methanol
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer (microplate reader)
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction: Add the DPPH solution to each well containing the compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates free radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Future Perspectives: QSAR and In Silico Drug Design
While specific Quantitative Structure-Activity Relationship (QSAR) studies on this compound derivatives are limited, this is a promising area for future research. QSAR modeling can be employed to correlate the structural features of these compounds with their biological activities, thereby guiding the rational design of more potent and selective bioactive agents.[10][11] Molecular docking studies can further elucidate the binding modes of these compounds with their biological targets, providing valuable insights for lead optimization.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of bioactive compounds. Its unique structural features allow for the facile generation of diverse chemical libraries with significant potential in anticancer, antimicrobial, and antioxidant applications. The protocols and rationale presented in these application notes are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this promising scaffold for the development of novel therapeutic agents.
References
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Title: Synthesis and Characterization of Aldehyde-Based Ion-Exchange Resins: A Guide for Researchers
An Application Note and Experimental Protocol
Abstract: This document provides a comprehensive guide for the synthesis and characterization of ion-exchange resins derived from aldehyde-based condensation polymerization. Phenol-formaldehyde resins serve as a foundational model, illustrating the creation of both cation and anion exchangers through subsequent functionalization. The protocols herein are designed to be self-validating, coupling detailed synthesis steps with robust characterization methods to verify the functional properties of the final product. We emphasize the causality behind experimental choices, offering insights into the chemical mechanisms that govern resin performance. This guide is intended for researchers, scientists, and professionals in materials science and drug development who require tailored ion-exchange materials for separation, purification, or catalysis applications.
Introduction and Scientific Grounding
Ion-exchange resins are insoluble, porous polymers containing charged functional groups that can reversibly exchange ions with a surrounding solution.[1] Their utility spans a vast range of applications, from water purification and hydrometallurgy to pharmaceutical manufacturing and catalysis.[2] While modern resins are often based on crosslinked polystyrene, the pioneering work of Adams and Holmes in 1935 demonstrated that condensation polymers, such as those formed from phenols and aldehydes, could exhibit ion-exchange properties.[3]
Phenol-formaldehyde (PF) resins, colloquially known as Bakelite, provide a versatile and cost-effective polymeric backbone.[4] These thermosetting polymers are formed through the condensation reaction of phenol with formaldehyde.[4] By carefully controlling the reaction conditions and subsequent chemical modifications, this inert backbone can be functionalized to create either cation or anion exchangers.
-
Cation-Exchangers are created by introducing acidic functional groups, such as sulfonic acid (-SO₃H), onto the aromatic rings of the polymer.[5][6] These groups have a fixed negative charge and exchange positive ions (cations).
-
Anion-Exchangers are created by introducing basic functional groups, typically containing nitrogen, such as quaternary ammonium (-NR₃⁺) or amine (-NH₂) groups.[3][7] These groups bear a fixed positive charge and exchange negative ions (anions).
This guide presents two primary synthesis pathways originating from a common PF resin backbone: sulfonation to yield a strong acid cation-exchanger and a safer amination method using guanidine to produce an anion-exchanger, thereby avoiding the use of carcinogenic reagents like chloromethyl methyl ether.[7][8]
General Experimental Workflow
The creation of a functional ion-exchange resin from aldehyde precursors is a multi-stage process. The general workflow involves the synthesis of the polymer backbone, its functionalization to introduce ion-exchange sites, and finally, rigorous characterization to validate its performance.
Caption: Overall workflow for the synthesis and validation of aldehyde-based ion-exchange resins.
Protocol I: Synthesis of a Strong Acid Cation-Exchange Resin
This protocol details the synthesis of a sulfonated phenol-formaldehyde (SPF) resin. The process involves two key stages: the base-catalyzed synthesis of a PF polymer (a resol) and its subsequent sulfonation.
Materials and Reagents
-
Phenol (C₆H₅OH)
-
Formaldehyde solution (37-40% in H₂O)
-
Sodium hydroxide (NaOH)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Deionized (DI) water
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Drying oven
Step-by-Step Methodology
Part A: Synthesis of Phenol-Formaldehyde Resin Backbone
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenol and formaldehyde solution. A typical molar ratio is 1:1.5 to 1:2.5 of phenol to formaldehyde.[9]
-
Causality: An excess of formaldehyde and a basic catalyst (NaOH) promotes the formation of a "resol" type resin with methylol (-CH₂OH) groups, which are crucial for cross-linking into a robust, three-dimensional network upon heating.[4]
-
-
Catalysis: Slowly add a 25-50% NaOH solution to the mixture to achieve a pH of around 9.[3][7]
-
Polymerization: Heat the mixture to 70-80°C under constant stirring. Continue heating under reflux until a viscous, yellow-orange resin precipitates.[3][7] This may take 2-3 hours.[10]
-
Curing: Once the resin has formed, cool the mixture. The resin can be cured by heating at a higher temperature (e.g., 100-120°C) to promote cross-linking and form a hard, infusible solid.
-
Preparation for Functionalization: Break the cured resin into small granules. Wash thoroughly with DI water to remove unreacted monomers and catalyst. Dry the granules in an oven at 60-70°C overnight.
Part B: Sulfonation of the PF Resin
-
Sulfonating Agent: In a clean, dry reaction vessel, place the dried PF resin granules. Slowly add concentrated sulfuric acid to the resin. A weight ratio of 1:3 (resin to acid) is typically sufficient.[5]
-
Causality: Concentrated H₂SO₄ acts as the sulfonating agent, introducing sulfonic acid (-SO₃H) groups onto the electron-rich aromatic rings of the phenol units. These groups are the active sites for cation exchange.
-
-
Reaction: Heat the mixture to 90-120°C with gentle stirring for 4-6 hours.[9] The reaction should be performed in a well-ventilated fume hood due to the corrosive nature of the acid and potential off-gassing.
-
Purification: After cooling, carefully and slowly pour the mixture into a large volume of cold DI water to precipitate the sulfonated resin.
-
Washing: Decant the acidic solution and wash the resin beads repeatedly with DI water until the washings are neutral to pH paper. This step is critical to remove all residual sulfuric acid.
-
Drying: Dry the final sulfonated phenol-formaldehyde (SPF) resin beads in an oven at 50-60°C. Do not overheat, as this can degrade the functional groups. Store in a desiccator.
Caption: Schematic of the sulfonation reaction to create a cation-exchange resin.
Protocol II: Synthesis of a Weak Base Anion-Exchange Resin
This protocol uses the same PF resin backbone synthesized in Protocol I (Part A) and functionalizes it with guanidine hydrochloride. This method is a safer alternative to traditional routes that involve carcinogenic chloromethylating agents.[7]
Materials and Reagents
-
Dried, unfunctionalized PF resin (from Protocol I, Part A)
-
Guanidine hydrochloride (CH₅N₃·HCl)
-
Acetone
-
Deionized (DI) water
-
Reaction vessel with heating and stirring capabilities
Step-by-Step Methodology
-
Resin Preparation: Grind the dried PF resin into a fine powder to maximize the surface area for reaction.
-
Dispersion: Disperse the powdered resin in acetone in a reaction flask.[3][7]
-
Functionalization: Add a molar equivalent of guanidine hydrochloride to the resin dispersion. The reaction involves the condensation of the amino groups of guanidine with the methylol groups of the resol-type PF resin.
-
Reaction: Heat the mixture to 80°C and maintain it for 2-3 hours with continuous stirring to promote the condensation reaction.[3][7]
-
Purification: After the reaction, cool the mixture. Separate the functionalized resin by filtration.
-
Washing: Wash the product thoroughly with DI water to remove any unreacted guanidine hydrochloride and other impurities. Continue washing until the filtrate is neutral.
-
Drying: Dry the final anion-exchange resin in a vacuum oven at 50-60°C. Store in a desiccator.
Protocols for Resin Characterization
To ensure the synthesis was successful, the functional properties of the resin must be quantified. This section provides protocols for measuring the most critical parameters.
Protocol for Determining Ion-Exchange Capacity (IEC)
IEC is the primary measure of a resin's functionality, quantifying the number of active exchange sites per unit mass.[11] It is typically expressed in milliequivalents per gram (meq/g) of dry resin.[12]
A. For Cation-Exchange Resins (H⁺ form):
-
Preparation: Accurately weigh approximately 0.5-1.0 g of the dry SPF resin (H⁺ form) and place it in a chromatography column or beaker.[13]
-
Ion Conversion: Pass a sufficient volume (e.g., 200 mL) of a 0.5 M sodium sulfate (Na₂SO₄) or sodium chloride (NaCl) solution through the resin at a slow flow rate (2-3 mL/min).[13] This exchanges all the H⁺ ions on the resin for Na⁺ ions from the solution. The reaction is: 2R-H⁺ + 2Na⁺ ⇌ 2R-Na⁺ + 2H⁺.[13]
-
Eluate Collection: Collect all the eluate containing the displaced H⁺ ions.
-
Titration: Titrate the collected eluate with a standardized 0.1 M NaOH solution using phenolphthalein as an indicator. The endpoint is the first stable pale pink color.[13]
-
Calculation:
-
IEC (meq/g) = (Volume of NaOH (L) × Molarity of NaOH (mol/L)) / Dry weight of resin (g) × 1000
-
B. For Anion-Exchange Resins (Cl⁻ form):
For resins functionalized with guanidine, the initial form after synthesis might be the chloride (Cl⁻) form. A potentiometric titration method provides high accuracy.[11][14]
-
Preparation: Accurately weigh 50-100 mg of the dry anion-exchange resin.
-
Elution: Place the resin in a beaker with 50 mL of a 1 M sodium nitrate (NaNO₃) solution. Stir for several hours to allow the exchange of Cl⁻ ions from the resin with NO₃⁻ ions from the solution.
-
Titration: Filter the resin and titrate the filtrate with a standardized 0.05 M silver nitrate (AgNO₃) solution. The endpoint can be determined potentiometrically using a silver electrode, where a sharp potential change indicates the complete precipitation of AgCl.
-
Calculation:
-
IEC (meq/g) = (Volume of AgNO₃ (L) × Molarity of AgNO₃ (mol/L)) / Dry weight of resin (g) × 1000
-
Protocol for Thermal Stability Analysis
Thermal analysis helps determine the operational temperature limits of the resin. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow, indicating phase transitions.[15][16]
-
Sample Preparation: Place 5-10 mg of the dry resin in a TGA or DSC sample pan.
-
TGA Analysis: Heat the sample from room temperature to ~600°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The onset temperature of major weight loss indicates the beginning of thermal decomposition.[15]
-
DSC Analysis: Heat the sample under similar conditions. The DSC thermogram can reveal the glass transition temperature (Tg), which is important for understanding the mechanical properties of the polymer at different temperatures.[15][17]
Protocol for Surface Area and Porosity Analysis
The Brunauer-Emmett-Teller (BET) method is a standard technique for measuring the specific surface area and porosity of materials, which are crucial for ion accessibility and exchange kinetics.[18][19][20]
-
Degassing: Accurately weigh a sample of the dry resin and degas it under vacuum at a mild temperature (e.g., 80-100°C) to remove adsorbed moisture and other atmospheric contaminants from the surface.[20]
-
Analysis: Cool the sample to liquid nitrogen temperature (77 K). Introduce nitrogen gas in controlled increments. The instrument measures the amount of gas adsorbed at various pressures.[20][21]
-
Data Interpretation: The resulting adsorption isotherm is analyzed using the BET equation to calculate the specific surface area (in m²/g). Further analysis (e.g., using the BJH method) can provide information on pore volume and pore size distribution.[19][20]
Data Summary and Expected Results
The performance of synthesized resins can be benchmarked against expected values. The following table summarizes typical data for aldehyde-based ion-exchange resins.
| Parameter | Cation-Exchange Resin (SPF) | Anion-Exchange Resin (PF-Guanidine) | Method of Analysis |
| Appearance | Dark, hard granules | Yellowish-brown powder | Visual Inspection |
| Ion-Exchange Capacity | 1.5 - 4.0 meq/g | 0.5 - 2.0 meq/g | Titration[11][13] |
| Thermal Stability (Td) | > 200 °C | > 150 °C[3] | TGA |
| Surface Area | 5 - 50 m²/g | 5 - 40 m²/g | BET Analysis[18] |
Note: These values are illustrative. Actual results will vary based on the specific molar ratios of monomers, catalyst concentration, curing time, and functionalization efficiency.
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis and validation of both cation and anion-exchange resins from aldehyde and phenol precursors. By explaining the chemical principles behind each step and including comprehensive characterization procedures, these application notes empower researchers to create and verify custom ion-exchange materials tailored to their specific needs. The emphasis on safer, alternative synthesis routes for anion exchangers reflects a modern approach to materials chemistry, balancing performance with laboratory safety.
References
- Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. (2022). Frontiers.
- Development of Mixed Matrix Anion-Exchange Membranes from Chemically Modified Phenol-Formaldehyde Resin for Electrochemical Systems. (n.d.).
- Parajuli, D., et al. (2023). Anion Exchange Membrane Functionalized by Phenol-formaldehyde Resins: Functional Group, Morphology, and Absorption Analysis. Nepal Journals Online.
- Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. (2022). OSTI.GOV.
- Preparation of Phenol-formaldehyde and Urea-formaldehyde resin. (n.d.). Virtual Labs.
- Determination of effective capacities of ion-exchangeable materials by measuring the equilibrium conductivity. (2010). PubMed.
- Ion exchange capacity. (2021). François de Dardel — Homepage.
- A Methodology for the Characterization of Ion-Exchange Resins. (n.d.).
- Determination of the Exchange Capacity of a Cation Ion-Exchange Resin. (n.d.).
- Phenol and Formaldehyde Cationic Resin Blended with Sulphonated Aegle Marmelos Charcoal. (n.d.). Scientific.Net.
- Low ash phenol-formaldehyde resins and process of preparation. (1958).
- Ion exchange resins from phenol/formaldehyde resin‐modified lignin. (n.d.).
- Sulfonated Phenol–Formaldehyde Resins for Highly Efficient, Selective, and Reversible Adsorption of NH3. (2023).
- Method of preparing phenolsulfonic acid-formaldehyde ion exchange agents. (1948).
- The analysis and characterisation of ion exchange resins. (n.d.). MemBrain s.r.o.
- STA (TG-DSC): Thermal Stability & Process Window for Reliable AM - 3D printed parts. (n.d.). Nanoscaleresearch.
- Synthesis, Structural Characterization, and Performance Evaluation of Resorcinol-Formaldehyde (R-F) Ion-Exchange Resin. (n.d.). UNT Digital Library.
- DSC vs TGA: A Simple Comparison Guide. (2026).
- BET - Porosimetry/Surface Area (Brunauer-Emmett-Teller). (n.d.). Chemengonline.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager.
- Application of Modern Research Methods for the Physicochemical Characteriz
- Thermal Analysis of Selected Commercial Thermoplastic Resins. (n.d.). DTIC.
- Webinar – Thermal Analysis of Thermosets. (n.d.). Mettler Toledo.
- BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique. (n.d.). Lucideon.
- Ion-exchange resin. (n.d.). Wikipedia.
- Laboratory Testing of Ion Exchange and Adsorbent Resins. (n.d.). Purolite.
- SYNTHESIS OF ION-EXCHANGE RESINS. (2025). Modern Scientific Technology.
- BET Surface Area, Pore Size and Volume Analysis. (n.d.). Lawson Scientific.
- Physical Characterization: Surface Area and Porosity. (n.d.). Intertek.
- Surface Area and Porosity by BET. (n.d.). Microanalysis Australia.
- Sulfonated phenolic resin and preparation and application as catalyst thereof. (2009).
- Synthesis and ion-exchange studies of resins derived from 2,2′-dihydroxybiphenyl-diamine-formaldehyde. (2017). Emerald Publishing.
- Anion Exchange Membrane Functionalized by Phenol-formaldehyde Resins: Ion Exchange Capacity, Electrical Properties, Chemical Stability, Permeability, and All-iron Flow Battery. (2024).
- Process for preparing anion exchange resins by amination of haloalkylated polymers in the presence of metal halide and metal hydroxide. (1986).
- Anion Exchange Membrane Functionalized by Phenol-formaldehyde Resins: Functional Group, Morphology, and Absorption Analysis. (2023).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dihydroxyisophthalaldehyde
Welcome to the technical support guide for the synthesis of 2,4-Dihydroxyisophthalaldehyde (C₈H₆O₄). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we have compiled field-proven insights and data from authoritative literature to ensure your success.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2,4-dihydroxybenzene-1,3-dicarbaldehyde. The solutions are based on mechanistic principles and established laboratory practices.
Q1: My reaction yield is consistently low. What are the underlying causes and how can I improve it?
Low yield is the most common challenge in this synthesis. The root cause often depends on the chosen synthetic route. Let's diagnose the issue based on your method.
The synthesis of this compound is essentially a diformylation of resorcinol. The primary methods—Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions—each have distinct advantages and disadvantages affecting yield.
-
Vilsmeier-Haack Reaction: This is generally the most efficient and high-yielding method, with reported yields between 65-75%.[1][2] If your yield is low, the issue is likely with reaction control. The Vilsmeier reagent (formed from POCl₃/DMF or oxalyl chloride/DMF) is highly reactive.[3][4]
-
Causality: Resorcinol is an extremely electron-rich aromatic ring, making it highly susceptible to electrophilic attack. If the temperature is not kept low, the powerful Vilsmeier reagent can lead to uncontrolled side reactions and polymerization, consuming your starting material and reducing the yield of the desired product.[3][5]
-
Solution:
-
Strict Temperature Control: Maintain a low temperature (e.g., -15°C to 10°C) during the addition of resorcinol to the pre-formed Vilsmeier reagent.[5] This tempers the reaction rate, favoring the desired diformylation over side reactions.
-
Isolate the Intermediate: A key advantage of this method is that the intermediate formamidinium salt often precipitates from the reaction mixture.[3][5] Isolating this salt by filtration before hydrolysis is an excellent purification step that removes many impurities and can significantly boost the final yield of the pure product.[5]
-
Ensure Complete Hydrolysis: The final step is the hydrolysis of the intermediate salt to the aldehyde. Ensure this step is complete by heating the aqueous solution (e.g., to 50°C) for a sufficient duration until the conversion is complete.[5]
-
-
-
Duff Reaction: The Duff reaction, which uses hexamine (HMTA) in an acidic medium, is notoriously inefficient for this specific synthesis.[6][7] It is generally better for mono-formylation.
-
Causality: The mechanism involves the generation of an iminium ion electrophile from HMTA.[6][8] The reaction conditions are harsh (high temperatures, typically 150-160°C in glycerol/boric acid), and the reaction equilibrium often does not strongly favor the diformylated product.[9] This leads to a mixture of unreacted starting material, mono-formylated products, and the desired dialdehyde, making isolation difficult and yields low.[10]
-
Solution: While challenging to optimize, some success has been found by using trifluoroacetic acid (TFA) as a solvent, which can enable more controlled mono- or diformylation depending on conditions.[8][11] However, for this specific target molecule, switching to the Vilsmeier-Haack reaction is the most scientifically sound recommendation for achieving higher yields.
-
-
Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[12][13][14] It is known for moderate yields and a lack of high regioselectivity.[15][16]
-
Causality: The highly reactive dichlorocarbene attacks the electron-rich phenoxide ring.[14][17] However, besides the desired diformylation, this can lead to the formation of chlorinated cyclohexadienone byproducts ("abnormal" products) and isomeric aldehydes, which complicates purification and lowers the isolated yield of the target compound.[18] The biphasic nature of the reaction also requires vigorous stirring to ensure reagents interact effectively.[14][19]
-
Solution:
-
Phase-Transfer Catalysis: To improve the interaction between the aqueous hydroxide phase and the organic chloroform phase, a phase-transfer catalyst can be employed.
-
Use of Cyclodextrins: The addition of α- or β-cyclodextrin has been shown to improve the yield and selectivity of the reaction by complexing the chloroform in the aqueous phase.[20]
-
-
Troubleshooting Workflow: Diagnosing Low Yield
Use the following decision tree to diagnose the cause of low yield in your synthesis.
Caption: Diagnostic workflow for troubleshooting low yields.
Q2: My TLC and/or NMR analysis shows multiple spots, indicating an impure product. What are these likely side products and how can I minimize them?
Impurity profiles are highly dependent on the reaction used. The primary culprits are typically isomers and incompletely reacted materials.
-
Mono-formylated Resorcinol (2,4-dihydroxybenzaldehyde): This is the most common byproduct, arising from incomplete diformylation. It is prevalent in all methods but especially in the Duff and Reimer-Tiemann reactions.
-
Minimization: In the Vilsmeier-Haack reaction, using a slight excess of the Vilsmeier reagent (e.g., 2.2-2.5 equivalents relative to resorcinol) can drive the reaction towards diformylation. In other reactions, extending the reaction time or increasing the temperature may help, but this often promotes the formation of other impurities.
-
-
Isomeric Byproducts (e.g., 4,6-dihydroxyisophthalaldehyde): Resorcinol has multiple activated positions. While formylation at positions 1 and 3 is sterically and electronically favored, minor amounts of other isomers can form. The Gattermann reaction, another formylation method, is also subject to isomer formation.[21][22][23]
-
Minimization: The regioselectivity is largely dictated by the reaction mechanism. The Vilsmeier-Haack reaction generally offers better regioselectivity.[1] Careful control of reaction conditions (especially temperature) is the best way to minimize isomer formation.
-
-
Polymeric/Tarry Materials: Phenols, especially highly activated ones like resorcinol, are prone to oxidation and polymerization under harsh acidic or basic conditions and high temperatures.
-
Minimization: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Avoid excessive temperatures and reaction times. In the Vilsmeier-Haack synthesis, the use of acetonitrile as a solvent has been shown to reduce the formation of bis-alkylation side products compared to other solvents like acetone.[5]
-
Q3: I am having difficulty with the final purification of this compound. What are the recommended procedures?
Purification can be challenging due to the product's polarity and potential for degradation.
-
Recrystallization: This is the most effective method for obtaining high-purity material.
-
Solvent Choice: Crystallization from warm water is a reported and effective method.[3][5] The crude product can be dissolved in a minimum amount of hot water, and the solution is then allowed to cool slowly to induce crystallization. Other polar solvents or solvent mixtures (e.g., water/ethanol) may also be effective.
-
Technique: Ensure that any insoluble tarry materials are filtered out of the hot solution before cooling. If the product "oils out" instead of crystallizing, try adding a seed crystal or scratching the inside of the flask to initiate crystallization.
-
-
Column Chromatography: While possible, this should be a secondary option to recrystallization due to the polar nature of the compound.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A polar solvent system is required. Start with a mixture like ethyl acetate/hexane and gradually increase the polarity by increasing the proportion of ethyl acetate. A small amount of acetic acid (0.5-1%) can be added to the eluent to keep the phenolic protons protonated and reduce tailing on the column.
-
-
Acid/Base Workup: During the workup, after hydrolysis of the reaction intermediate, the pH is typically adjusted to be acidic to ensure the phenolic hydroxyl groups are protonated, which aids in precipitation and extraction.[19]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The synthesis starts from resorcinol and introduces two formyl (-CHO) groups onto the aromatic ring. The three most cited methods are the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. A fourth, the Gattermann reaction, is also a classic formylation method but is less commonly used for this specific diformylation due to the high toxicity of the reagents (e.g., hydrogen cyanide).[21][24][25]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 13. byjus.com [byjus.com]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jk-sci.com [jk-sci.com]
- 18. sciencemadness.org [sciencemadness.org]
- 19. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]
- 21. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 22. Gattermann Reaction [unacademy.com]
- 23. lscollege.ac.in [lscollege.ac.in]
- 24. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 25. collegedunia.com [collegedunia.com]
Technical Support Center: Purification of 2,4-dihydroxybenzene-1,3-dicarbaldehyde
Welcome to the technical support guide for the purification of crude 2,4-dihydroxybenzene-1,3-dicarbaldehyde (also known as 2,4,6-triformylresorcinol). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this versatile covalent organic framework (COF) linker. The guidance is structured to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Understanding the Starting Material: Crude 2,4-dihydroxybenzene-1,3-dicarbaldehyde
The purity of your final product is fundamentally dependent on the quality of your crude material. This compound is typically synthesized via an electrophilic formylation of resorcinol, often using hexamethylenetetramine (HMTA) in an acidic medium.[1] Understanding this synthesis is key to anticipating the likely impurities.
Common Impurities to Expect:
-
Unreacted Resorcinol: The starting material for the synthesis.
-
Mono- and Di-formylated Species: Incomplete reaction can lead to 2,4-dihydroxybenzaldehyde and other partially formylated resorcinol derivatives.
-
Polymeric Byproducts: Phenolic compounds can polymerize under acidic and heated conditions, resulting in dark, tarry substances.
-
Residual Acid/Reagents: Traces of the acid catalyst (e.g., trifluoroacetic acid) or byproducts from HMTA decomposition.
The purification strategy you choose will depend on the nature and quantity of these impurities. A visual inspection of your crude product is the first step. Is it a free-flowing powder or a dark, sticky solid? The latter suggests a higher concentration of polymeric impurities, which may require more rigorous purification.
General Purification Workflow
The following diagram outlines a typical decision-making process for purifying your crude product. The goal is to use the simplest method that achieves the desired purity, minimizing product loss.
Caption: General workflow for purifying 2,4-dihydroxybenzene-1,3-dicarbaldehyde.
Technique 1: Recrystallization & Precipitation
Recrystallization is the most efficient method for removing large quantities of impurities, especially if your crude product is crystalline. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent or solvent system at different temperatures. Given that 2,4-dihydroxybenzene-1,3-dicarbaldehyde is soluble in many organic solvents but insoluble in water, several strategies can be employed.[2]
Solvent Selection Data
| Solvent | Boiling Point (°C) | Properties & Use Case |
| Ethanol | 78 | Good solvent when hot, lower solubility when cold. Suitable for single-solvent recrystallization. |
| Dichloromethane (DCM) | 40 | High solubility.[2] Best used in a solvent/anti-solvent pair with hexane or water. |
| Ethyl Acetate | 77 | Moderate polarity, good for dissolving the compound while leaving polar impurities behind. |
| Water | 100 | Insoluble.[2] Excellent as an anti-solvent or for washing the crude product to remove water-soluble impurities. |
| Hexane/Heptane | 69 / 98 | Non-polar. Useful as an anti-solvent when the product is dissolved in a more polar solvent like DCM or Ethyl Acetate. |
Troubleshooting Recrystallization
Q: My crude product is a dark, tarry oil. How should I approach purification? A: Tarry oils are often polymeric byproducts. Direct recrystallization is unlikely to work. First, try a "trituration" or "slurry wash." Suspend the crude material in a solvent that dissolves the impurities but not your product. Hot water is an excellent first choice to remove residual acids and highly polar impurities. After stirring vigorously, filter the solid. You can also try a non-polar solvent like hexane to remove non-polar contaminants. This should result in a more manageable solid powder that can then be recrystallized.
Q: I dissolved my compound in a hot solvent, but it "oiled out" upon cooling instead of forming crystals. What went wrong and how do I fix it? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system, or when the concentration is too high.
-
Causality: The compound separates as a liquid phase because its solubility drops too rapidly for organized crystals to form.
-
Solution 1 (Reduce Cooling Rate): Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that cools to room temperature overnight.
-
Solution 2 (Lower Concentration): The initial concentration of your solute was too high. Re-heat to dissolve the oil, add more solvent (e.g., 25-50% more volume), and attempt the slow cooling process again.
-
Solution 3 (Induce Crystallization): If slow cooling doesn't work, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful batch.
Q: My product won't crystallize at all, even after slow cooling and scratching. A: This indicates that the solution is not sufficiently supersaturated or that persistent impurities are inhibiting crystallization.
-
Solution 1 (Reduce Solvent Volume): Gently heat the solution and evaporate some of the solvent. Allow it to cool again. Be careful not to over-concentrate, or it may oil out.
-
Solution 2 (Add an Anti-Solvent): If your compound is dissolved in a good solvent (e.g., DCM), you can slowly add a miscible "anti-solvent" in which it is insoluble (e.g., hexane or cold water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to stand undisturbed. This is a highly effective method for this compound.
Protocol: Purification by Precipitation
This is a robust, self-validating protocol for obtaining moderately pure material.
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate at room temperature.
-
Filtration (Optional): If there are insoluble materials (e.g., polymers), filter the solution through a plug of Celite or cotton to remove them.
-
Precipitation: Place the filtered solution in a flask and add it to a rapidly stirring volume of a non-polar anti-solvent, such as hexane or heptane (use at least 5-10 times the volume of your DCM solution).
-
Isolation: The product should precipitate immediately as a fine powder. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collection: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the anti-solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified solid under high vacuum.
-
Validation: Assess the purity of a small sample by Thin Layer Chromatography (TLC) against the crude material. You should see a significant reduction in impurities.
Technique 2: Silica Gel Column Chromatography
When recrystallization fails to provide the desired purity, column chromatography is the next logical step. Due to the two phenolic hydroxyl groups, this compound is quite polar and can interact strongly with silica gel, leading to purification challenges.[3]
Troubleshooting Column Chromatography
Sources
Technical Support Center: Storage and Handling of 2,4-Dihydroxyisophthalaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2,4-Dihydroxyisophthalaldehyde (CAS No. 63164-53-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable chemical intermediate. Due to its molecular structure, featuring both phenolic hydroxyl groups and aldehyde functionalities, this compound is susceptible to oxidative degradation. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you mitigate these risks in your laboratory.
Section 1: Troubleshooting Guide - Visual Diagnostics
This section addresses the most common visual indicator of compound degradation: color change.
Q: My this compound, which was initially a pale yellow powder, has turned pink/brown during storage. What happened, and can I still use it?
A: A visible change in color from pale yellow to pink, red, or brown is a primary indicator of chemical degradation, specifically oxidation.
-
Causality of Color Change: The discoloration is typically due to the formation of quinone-type structures. The two electron-donating hydroxyl groups on the aromatic ring make it highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation), elevated temperatures, and the presence of trace metal impurities.[1][2] Concurrently, the aldehyde groups can be oxidized to the corresponding carboxylic acids (2,4-dihydroxyisophthalic acid), though this may not contribute as significantly to the color change.[3]
-
Assessing Usability: The usability of the discolored reagent depends entirely on the requirements of your experiment.
-
For non-sensitive applications: If the subsequent reaction is robust and the impurities are unlikely to interfere, it might be usable. However, this introduces a significant variable into your experiment.
-
For sensitive or quantitative applications: Do not use the discolored product without purification. The presence of oxidized impurities can lead to lower yields, unexpected side products, and difficulty in purification of your target molecule.
-
-
Recommended Action: Before use, you must assess the purity of the compound. Simple methods include:
-
Melting Point Determination: Compare the observed melting point to the literature value. A broad or depressed melting point range indicates significant impurities.
-
Thin-Layer Chromatography (TLC): Run a TLC plate against a reference standard (if available). The appearance of new spots or significant streaking confirms the presence of degradation products.
-
Spectroscopic Analysis: An NMR or IR spectrum can confirm the presence of impurities. For example, the formation of a carboxylic acid can be identified by a broad O-H stretch in the IR spectrum.
-
If impurities are detected, purification by recrystallization may be possible, but prevention is the most effective strategy.
Section 2: Root Cause Analysis & Prevention Workflow
Oxidation is not a singular event but a result of environmental factors. Use the following workflow to diagnose storage deficiencies and implement a robust prevention strategy.
Caption: Troubleshooting workflow for preventing oxidation.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the ideal storage conditions for the long-term stability of this compound?
A: The ideal storage protocol is a multi-faceted approach that stringently controls the compound's environment to minimize exposure to oxygen, light, and heat. The core principle is to treat it as an air-sensitive reagent.[4]
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) | Displaces atmospheric oxygen, which is the primary oxidant for both the phenolic and aldehydic functional groups.[5][6] Argon is often preferred due to its higher density, which provides a more stable blanket. |
| Temperature | Low Temperature (2-8 °C recommended) | Reduces the kinetic rate of oxidation reactions.[7] For maximum long-term stability, storage at -20 °C can be considered, provided the container is properly sealed to prevent moisture condensation upon removal.[8] |
| Light | Protection from Light (Amber Vial) | Light, particularly UV light, provides the activation energy for photo-oxidative degradation pathways.[1][9] Storing in an amber glass vial or an opaque container inside a cabinet is essential. |
| Moisture | Dry Conditions | Moisture can facilitate certain degradation pathways.[10] Storing in a desiccator or ensuring the compound is thoroughly dried before long-term storage is advisable. |
| Container | Tightly Sealed Glass Vial | The container should be made of glass with a tightly fitting cap, preferably with a chemically inert liner such as PTFE, to prevent atmospheric exchange. |
FAQ 2: How do I properly store this compound under an inert atmosphere if I have access to a Schlenk line or glovebox?
A: Using a Schlenk line or glovebox is the gold standard for handling and storing air-sensitive reagents.
-
Glovebox Method: The most straightforward method is to portion the as-received this compound into smaller, daily-use vials inside a glovebox with a nitrogen or argon atmosphere. This minimizes exposure of the bulk material to air each time a sample is needed.
-
Schlenk Line Method (See Protocol 4.1): For labs without a glovebox, a Schlenk line can be used to backfill the storage vial with an inert gas. This involves evacuating the air from the headspace of the vial and replacing it with a positive pressure of argon or nitrogen.
FAQ 3: My lab doesn't have specialized equipment. What are the best alternative storage methods?
A: While not as robust as a glovebox, several practical methods can significantly improve stability:
-
Inert Gas Purging: You can manually purge the vial. Place a long needle or cannula connected to an inert gas line into the vial, with the tip near the bottom. Use a second, shorter needle as an outlet. Gently flow the inert gas for several minutes to displace the air, then remove the needles and quickly seal the cap.[11]
-
Desiccator Cabinet with Inert Gas Inlet: Place your sealed vials inside a desiccator cabinet that has been purged with argon or nitrogen. While not a perfect seal, it maintains a relatively inert environment for frequently accessed materials.
-
Use of Commercial Packaging: Whenever possible, purchase the reagent in packaging designed for air-sensitive materials, such as the Aldrich Sure/Seal™ system, which allows for withdrawal via syringe through a septum.[12][13]
FAQ 4: Can I add an antioxidant like BHT to the solid to prevent oxidation?
A: Adding an antioxidant to a solid reagent is generally not recommended. This practice introduces a deliberate impurity into your starting material, which could complicate your reaction and subsequent purification. Antioxidants are more appropriately used when preparing stock solutions of sensitive compounds, but for storing the pure, solid material, controlling the physical environment (atmosphere, temperature, light) is the correct and standard approach.[14]
Section 4: Protocols & Data
Protocol 4.1: Step-by-Step Guide for Inert Gas Blanketing (Schlenk Line Method)
This protocol describes how to create an inert atmosphere in the headspace of a vial containing your solid this compound.
Materials:
-
Vial of this compound with a septum-lined cap or a rubber septum.
-
Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifold.
-
Needles.
Procedure:
-
Preparation: Ensure the compound is in a clean, dry vial suitable for use with a Schlenk line. Secure the vial.
-
Insert Needles: Carefully pierce the septum with two needles. One needle should be connected via tubing to the Schlenk line manifold. The other will act as a vent.
-
Evacuate: Switch the manifold to the vacuum line. Gently open the stopcock to the needle to pull a vacuum on the headspace of the vial. CAUTION: Do not apply a strong vacuum too quickly, as this can cause the fine powder to be pulled into the manifold. A brief, gentle evacuation is sufficient.
-
Backfill with Inert Gas: Close the stopcock to the vacuum line and switch the manifold to the inert gas line. Gently open the stopcock to backfill the vial with argon or nitrogen. You should feel a gentle flow from the vent needle.
-
Repeat Cycle: Repeat the evacuate-backfill cycle 3-5 times to ensure all atmospheric oxygen has been removed.
-
Finalize: After the final backfill, remove the vent needle first, followed by the gas inlet needle. This leaves a slight positive pressure of inert gas in the vial.
-
Seal and Store: For extra security, wrap the cap and neck of the vial with Parafilm. Store the vial under the conditions outlined in the table in FAQ 1 (in the dark, at 2-8 °C).[15]
References
- Sigma-Aldrich. (n.d.). 2,4-Dihydroxybenzaldehyde Product Page. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/d10800]
- Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.
- Liedtke, S., et al. (2012). Model studies on benzene formation from benzaldehyde. ResearchGate. [Link: https://www.researchgate.net/figure/Possible-degradation-pathways-leading-from-benzaldehyde-to-benzene-or-benzoic-acid_fig1_230830706]
- Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Antioxidants, 12(3), 743. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10045148/]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11651203, this compound. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/11651203]
- ScienceMadness Discussion Forums. (2025). How do you store chemicals in inert gas? Retrieved from sciencemadness.org. [Link: https://www.sciencemadness.org/whisper/viewthread.php?tid=176046]
- Zhang, Z., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules, 23(9), 2234. [Link: https://www.mdpi.com/1420-3049/23/9/2234]
- University of California, Riverside. (n.d.). Chemical Storage Guidelines. Retrieved from ehs.ucr.edu. [Link: https://ehs.ucr.edu/sites/default/files/2020-08/chemical_storage.pdf]
- Google Patents. (1997). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde. Retrieved from patents.google.com. [Link: https://patents.google.
- Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from mit.edu. [Link: https://web.mit.edu/pogorsky/www/Air-sensitive-reagents.pdf]
- Oprea, E., et al. (2024). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. Antioxidants, 13(8), 950. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11351543/]
- Carl ROTH. (n.d.). Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Retrieved from carlroth.com. [Link: https://www.carlroth.com/medias/SDB-4039-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTY2ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU4NDQ0NDgyODYucGRmfGM3Y2UwZDE0YjM5ZTg1YjYwZWYxZWEzZGYzY2U3YjI3Y2U5M2U5ZGYxZGYxZGM1YjE5YjYwZTIzN2U5ZGI2ZDY]
- Linde Gas. (n.d.). Inerting in the chemical industry. Retrieved from lindegas.com. [Link: https://www.linde-gas.com/en/images/Inerting%20in%20the%20chemical%20industry_tcm17-43289.pdf]
- University of Southern California. (n.d.). Chemical Segregation and Storage. Retrieved from ehs.usc.edu. [Link: https://ehs.usc.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from fishersci.com. [Link: https://www.fishersci.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from nj.gov. [Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1487.pdf]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dihydroxybenzaldehyde, 98%. Retrieved from coleparmer.com. [Link: https://www.coleparmer.com/msds/28/28503-24_msds.pdf]
- ChemicalBook. (2023). 2,4-Dihydroxybenzaldehyde MSDS. Retrieved from chemicalbook.com. [Link: https://www.chemicalbook.com/ProductMSDSDetailCB0188046_EN.htm]
- Zhang, Q., et al. (2022). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. Accounts of Chemical Research, 55(3), 386-398. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8813731/]
- Pariza, R. J., et al. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Journal of Biological Chemistry, 284(47), 32263-32267. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2781438/]
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- 3. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 6. Inert gas - Wikipedia [en.wikipedia.org]
- 7. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]
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- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 12. ehs.umich.edu [ehs.umich.edu]
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- 14. Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Optimizing Reaction Conditions for Derivatizing 2,4-Dihydroxyisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the derivatization of 2,4-dihydroxyisophthalaldehyde. As a key building block in the synthesis of a wide range of compounds, including Schiff bases and other heterocyclic structures, understanding the nuances of its reactivity is crucial for successful experimental outcomes. This guide is designed to address specific challenges encountered in the laboratory, offering explanations grounded in chemical principles and providing actionable protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatization reactions for this compound?
A1: The most prevalent derivatization reactions for this compound involve the aldehyde functional groups. These include:
-
Schiff Base Formation: Condensation reaction with primary amines to form imines (Schiff bases). This is a widely used method for synthesizing ligands for metal complexes and compounds with diverse biological activities.[1][2]
-
Hydrazone Formation: Reaction with hydrazine or its derivatives, such as 2,4-dinitrophenylhydrazine (DNPH), to form hydrazones.[3][4] DNPH derivatives are particularly useful for the quantification and characterization of aldehydes and ketones due to their strong UV absorbance.[4][5][6]
-
Knoevenagel Condensation: Reaction with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.
-
Wittig Reaction: Reaction with phosphoranes to convert the aldehyde groups into alkenes.
-
Reduction: Reduction of the aldehyde groups to alcohols using reducing agents like sodium borohydride.
-
Oxidation: Oxidation of the aldehyde groups to carboxylic acids.
The choice of reaction depends on the desired final product and its intended application.
Q2: How do the two hydroxyl groups on the aromatic ring influence the reactivity of the aldehyde groups?
A2: The two hydroxyl groups are electron-donating and activate the aromatic ring, making the aldehyde groups more susceptible to nucleophilic attack.[7] However, the hydroxyl group at the 2-position (ortho to one aldehyde) can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This can slightly decrease the electrophilicity of that aldehyde group compared to the one at the 3-position. This difference in reactivity can sometimes be exploited for selective derivatization under carefully controlled conditions.
Q3: What is the best solvent for dissolving this compound?
A3: this compound is a polar molecule and exhibits good solubility in many common organic solvents.[8][9] Its solubility profile is summarized below:
| Solvent Class | Solvent | Solubility |
| Polar Protic | Water | Moderately Soluble[8][10] |
| Ethanol | Highly Soluble[8][11] | |
| Methanol | Soluble[8] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[8][11] |
| Acetone | Soluble[8] | |
| Acetonitrile | Soluble[3] | |
| Ethyl Acetate | Slightly Soluble[8] | |
| Nonpolar | Chloroform | Highly Soluble[8][9] |
| Ether | Highly Soluble[8] | |
| Benzene | Insoluble[8] |
For derivatization reactions, ethanol and methanol are often good choices as they readily dissolve both the aldehyde and many common nucleophiles. Acetonitrile is also a suitable option, particularly for reactions sensitive to protic solvents.[3]
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[2] Use a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate) to achieve good separation between the starting material, the derivatizing agent, and the product. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. For quantitative analysis and confirmation of product formation, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization (e.g., silylation), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3][12][13]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the derivatization of this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Cause: Incomplete Dissolution of Starting Materials.
-
Explanation: If the this compound or the derivatizing agent is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Ensure complete dissolution by choosing an appropriate solvent (see FAQ 3) and gently warming the mixture if necessary. For sparingly soluble reagents, increasing the solvent volume or using a co-solvent system might be beneficial.
-
-
Cause: Incorrect Stoichiometry.
-
Explanation: An incorrect molar ratio of reactants can lead to a low yield of the desired product. Since this compound has two aldehyde groups, the stoichiometry will depend on whether you are targeting a mono- or di-substituted product.
-
Solution: Carefully calculate the molar equivalents of your reactants. For a di-substituted product, use at least two equivalents of the derivatizing agent. It may be beneficial to use a slight excess of the more volatile or less expensive reagent to drive the reaction to completion.
-
-
Cause: Inappropriate Reaction Temperature.
-
Explanation: Many derivatization reactions, such as Schiff base formation, are equilibrium-driven. While higher temperatures can increase the reaction rate, they can also shift the equilibrium back towards the reactants or lead to side reactions.
-
Solution: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring. For some reactions, refluxing may be necessary.[2]
-
-
Cause: Presence of Water.
-
Explanation: For reactions that produce water as a byproduct (e.g., Schiff base and hydrazone formation), the presence of water can inhibit the reaction by shifting the equilibrium to the left.
-
Solution: Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction, or add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
-
Cause: Inactivation of Catalyst.
-
Explanation: Acid or base catalysts are often used to facilitate derivatization. These catalysts can be neutralized or poisoned by impurities in the reactants or solvent.
-
Solution: Use purified reagents and solvents. If using an acid catalyst (e.g., a few drops of acetic acid for Schiff base formation), ensure it is not neutralized by a basic derivatizing agent.[2]
-
Problem 2: Formation of Multiple Products (Observed on TLC/HPLC)
Possible Causes & Solutions
-
Cause: Formation of Mono- and Di-substituted Products.
-
Explanation: The two aldehyde groups of this compound may react at different rates, leading to a mixture of mono- and di-derivatized products.
-
Solution: To favor the di-substituted product, use a molar excess (at least 2 equivalents) of the derivatizing agent and a longer reaction time. To favor the mono-substituted product, use a sub-stoichiometric amount of the derivatizing agent (less than 1 equivalent) and carefully monitor the reaction to stop it at the desired point. Separation of the product mixture can be achieved by column chromatography.
-
-
Cause: Side Reactions Involving the Hydroxyl Groups.
-
Explanation: The phenolic hydroxyl groups are also reactive sites and can undergo side reactions, such as etherification or esterification, depending on the reagents and conditions used.[7]
-
Solution: Protect the hydroxyl groups before carrying out the derivatization of the aldehydes. Common protecting groups for phenols include acetyl, benzyl, or silyl ethers. The protecting groups can be removed after the desired modification of the aldehyde groups.
-
-
Cause: Decomposition of Starting Material or Product.
-
Explanation: this compound and its derivatives can be sensitive to harsh reaction conditions such as high temperatures, strong acids, or bases.[8] Prolonged exposure to air and moisture can also cause oxidation.[9]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heat and prolonged reaction times. Purify the product promptly after the reaction is complete. Store the starting material and the purified product in a cool, dark place under an inert atmosphere.[8]
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
-
Cause: Product is Highly Soluble in the Reaction Solvent.
-
Explanation: If the product is very soluble in the reaction solvent, it can be difficult to precipitate or crystallize.
-
Solution: After the reaction is complete, try to precipitate the product by adding a non-solvent (a solvent in which the product is insoluble but the impurities are soluble). Alternatively, remove the reaction solvent under reduced pressure and then attempt to crystallize the product from a different solvent system.
-
-
Cause: Product is an Oil or a Gummy Solid.
-
Explanation: Some derivatives may not be crystalline solids at room temperature.
-
Solution: Attempt to purify the product by column chromatography. If the product is an oil, try triturating it with a non-solvent to induce solidification.
-
-
Cause: Co-precipitation of Unreacted Starting Materials or Byproducts.
-
Explanation: Impurities can sometimes co-precipitate with the desired product, making purification difficult.
-
Solution: Recrystallization is an effective method for purifying solid products. Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
III. Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
This protocol provides a general method for the synthesis of a di-substituted Schiff base derivative of this compound.
-
Dissolve Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol).
-
Add Amine: Add 2.2 equivalents of the primary amine to the solution.
-
Add Catalyst (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.
-
Isolation: Once the reaction is complete (typically after 2-6 hours), cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure and/or add cold water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water mixture).
-
Characterization: Characterize the purified product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[1][12] The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the FT-IR spectrum (typically around 1625 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.[1]
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is useful for the preparation of a stable derivative for analytical purposes.
-
Prepare DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in a suitable solvent like acetonitrile containing a small amount of acid (e.g., sulfuric acid).[3]
-
Reaction: Add a solution of this compound in the same solvent to the DNPH reagent.
-
Incubation: Allow the reaction to proceed at room temperature for about 30 minutes.[3] The formation of the hydrazone derivative is usually indicated by the formation of a colored precipitate (yellow, orange, or red).
-
Analysis: The resulting hydrazone can be analyzed directly by HPLC with UV detection (typically around 360 nm).[4][14]
IV. Visual Workflows
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
General Workflow for Derivatization and Analysis
Caption: A general workflow for the derivatization of this compound.
V. References
-
Frey, J., et al. (2011). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC. Journal of Chromatography B, 879(17-18), 1264-1270. Available from: [Link]
-
Subramanian, A. P., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal, 17(2). Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11651203, this compound. Retrieved from [Link].
-
ResearchGate. (n.d.). Schematic diagram of the 2,4-dihydroxybenzaldehyde based derivatives. Retrieved from [Link]
-
Dai, J., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1035-1065. Available from: [Link]
-
Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(364). Available from: [Link]
-
Aldred, R., et al. (1994). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1829. Available from: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Ketola, R. A., et al. (2003). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1014(1-2), 147-156. Available from: [Link]
-
Satco, D. O., et al. (2011). Spectroscopic determination of the dissociation constants of 2,4- and 2,5-dihydroxybenzaldehydes and relationships to their antioxidant activities. Journal of the Mexican Chemical Society, 55(3), 154-159. Available from: [Link]
-
Wikipedia. (n.d.). 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
-
Roesler, R., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 1025-1048. Available from: [Link]
-
Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. Retrieved from
-
Ullah, F., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 13(28), 19335-19351. Available from: [Link]
-
Wang, Y., et al. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1152, 122245. Available from: [Link]
-
Al-Adilee, K. J., & Al-Jibouri, M. N. (2021). Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) and Ni (II) tetrathiocyanate as a ligand. Materials Today: Proceedings, 42, 2035-2042. Available from: [Link]
-
ResearchGate. (2016). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? Retrieved from [Link]
-
El-Sonbati, A. Z., et al. (2010). Preparation and characterization of new chitosan 2,4-dihydroxybenzaldehyde Schiff-base complexes; catalytic epoxidation of 1-octene. Journal of the Turkish Chemical Society, Section A: Chemistry, 34(5), 759-771. Available from: [Link]
-
ResearchGate. (2012). (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
Jayakumar, S., & Rajavel, R. (2013). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. International Journal of ChemTech Research, 5(4), 1777-1783. Available from: [Link]
-
ChemBK. (n.d.). 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
-
La Deda, M., & Ghedini, M. (2019). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Journal of Chemical Education, 96(11), 2415-2425. Available from: [Link]
Sources
- 1. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. iomcworld.com [iomcworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chembk.com [chembk.com]
- 10. 2,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. apexbt.com [apexbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. hitachi-hightech.com [hitachi-hightech.com]
Technical Support Center: Resolving Poor Solubility of 2,4-Dihydroxyisophthalaldehyde in Reaction Media
Welcome to the technical support center for 2,4-Dihydroxyisophthalaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and detailed protocols to address the common challenge of its poor solubility in various reaction media. Our goal is to equip you with the scientific understanding and practical methodologies to optimize your experimental outcomes.
Understanding the Solubility Profile of this compound
This compound is a phenolic dialdehyde, a structural motif that presents unique solubility characteristics. The presence of two hydroxyl groups and two aldehyde functionalities on the benzene ring allows for both hydrogen bond donating and accepting, which governs its interactions with different solvents. However, the planar aromatic structure and potential for strong intermolecular hydrogen bonding in the solid state can lead to low solubility in many common solvents.
A foundational understanding of its solubility in various solvents is the first step in troubleshooting. The following table provides an overview of the solubility of this compound in a range of common laboratory solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Qualitative Solubility (25°C) |
| Polar Protic | Water | H₂O | 18.02 | 100 | Sparingly Soluble |
| Methanol | CH₃OH | 32.04 | 64.7 | Soluble | |
| Ethanol | C₂H₅OH | 46.07 | 78.4 | Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Highly Soluble |
| Dimethylformamide (DMF) | (CH₃)₂NCHO | 73.09 | 153 | Highly Soluble | |
| Acetonitrile | CH₃CN | 41.05 | 81.6 | Moderately Soluble | |
| Acetone | C₃H₆O | 58.08 | 56 | Moderately Soluble | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Slightly Soluble | |
| Nonpolar | Toluene | C₇H₈ | 92.14 | 110.6 | Insoluble |
| Hexane | C₆H₁₄ | 86.18 | 68 | Insoluble |
Note: The qualitative solubility data is compiled from general principles of "like dissolves like" and information on related compounds. For precise quantitative data, it is recommended to perform a solubility determination using the shake-flask method.[1][2]
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the dissolution of this compound in a question-and-answer format.
Q1: I am struggling to dissolve this compound in my chosen reaction solvent. What are my initial troubleshooting steps?
A1: When facing poor solubility, a systematic approach is key. Start by considering the polarity of your solvent and the temperature of the system.
-
Solvent Selection: Re-evaluate your choice of solvent based on the principle of "like dissolves like".[3] this compound is a polar molecule, so polar solvents are the most suitable. If you are using a nonpolar or weakly polar solvent, consider switching to a more polar option like methanol, ethanol, DMF, or DMSO.
-
Temperature: The solubility of most solid organic compounds increases with temperature.[4] Gently warming the solvent while stirring can significantly improve the dissolution rate and the amount of solute that can be dissolved. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Particle Size: The particle size of the solid can affect the dissolution rate. Grinding the this compound into a fine powder increases the surface area available for solvent interaction, which can speed up the dissolution process.[5]
Q2: My reaction requires an alcoholic solvent like ethanol, but the solubility of this compound is still too low. What can I do?
A2: This is a common scenario, especially in the synthesis of Schiff bases.[2] If you are limited to a specific class of solvents, you can employ co-solvents or adjust the reaction conditions.
-
Co-solvent System: The use of a co-solvent can significantly enhance solubility.[6] A small amount of a stronger, miscible polar aprotic solvent like DMF or DMSO can be added to the ethanol. This co-solvent can disrupt the intermolecular forces in the solid this compound, allowing the primary solvent (ethanol) to solvate the molecules more effectively. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until you achieve the desired solubility.
-
Heating under Reflux: For many reactions, such as Schiff base formation, heating the mixture to reflux is a standard procedure.[2] The elevated temperature at the solvent's boiling point often provides sufficient energy to dissolve the reactants.
Q3: Can I use pH to improve the solubility of this compound in aqueous or protic media?
A3: Yes, adjusting the pH can be a very effective strategy. The two hydroxyl groups on the benzene ring are phenolic and therefore acidic.
-
Mechanism of pH-Dependent Solubility: In a basic solution, the hydroxyl groups can be deprotonated to form phenolate anions. This ionization of the molecule significantly increases its polarity and, consequently, its solubility in polar protic solvents like water and alcohols.[7][8]
-
Practical Application: You can add a small amount of a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) to your reaction mixture. The optimal pH for solubility will depend on the pKa of the hydroxyl groups. It is advisable to determine the pH-solubility profile experimentally to find the ideal pH range for your specific application. Be aware that the resulting phenolate may have different reactivity, which could be beneficial or detrimental to your desired reaction.
Q4: I am working with a water-sensitive reaction and cannot use aqueous bases. Are there other options to increase solubility in organic solvents?
A4: In anhydrous conditions, several techniques can be employed to enhance solubility.
-
Co-solvents: As mentioned in A2, a carefully chosen co-solvent is a powerful tool. A small amount of a highly polar aprotic solvent like DMF or DMSO can be added to a less polar organic solvent to improve the solubility of this compound.
-
Formation of a Soluble Intermediate: In some cases, you can temporarily modify the this compound to a more soluble form. For example, reaction with a protecting group could increase solubility in a wider range of organic solvents. This protecting group would then need to be removed in a subsequent step.
-
Use of Surfactants in Non-aqueous Media: While less common, some surfactants can form reverse micelles in nonpolar organic solvents, which can encapsulate polar molecules like this compound and increase their solubility.
Q5: For my application, I need to dissolve this compound in an aqueous system. What are the best strategies?
A5: Dissolving this compound in purely aqueous media is challenging due to its sparingly soluble nature. However, several methods can be effective.
-
pH Adjustment: As detailed in A3, increasing the pH of the aqueous solution will deprotonate the phenolic hydroxyl groups and dramatically increase water solubility. This is often the most effective method.
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate the nonpolar parts of the this compound molecule, while the hydrophilic outer shell interacts with the water, effectively solubilizing the compound.[9][10] Both ionic and non-ionic surfactants can be tested to find the most effective one for your system.
-
Co-solvents: A water-miscible organic solvent like ethanol, methanol, or DMSO can be used as a co-solvent to increase the solubility of this compound in water.[6]
Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments to determine and enhance the solubility of this compound.
Protocol for Determining Solubility using the Isothermal Shake-Flask Method
This protocol is a standard and reliable method for determining the equilibrium solubility of a solid compound in a solvent.[1][2][11]
Materials:
-
This compound (analytical grade)
-
Selected solvent (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with Teflon-lined screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess of solid should be visible.
-
Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 50°C).
-
Equilibrate the mixture for at least 24 hours to ensure saturation is reached. Periodically check for the presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
-
Quantification:
-
Dilute the filtered solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
Protocol for Enhancing Solubility with a Co-solvent System
This protocol outlines the steps to improve the solubility of this compound in a primary solvent by adding a co-solvent.
Materials:
-
This compound
-
Primary solvent (e.g., ethanol)
-
Co-solvent (e.g., DMSO or DMF)
-
Stir plate and magnetic stir bar
-
Graduated cylinders or pipettes
Procedure:
-
Initial Attempt:
-
In a flask, attempt to dissolve the required amount of this compound in the desired volume of the primary solvent at room temperature with stirring.
-
-
Incremental Addition of Co-solvent:
-
If the compound does not fully dissolve, begin adding the co-solvent dropwise while continuing to stir.
-
After each addition, allow sufficient time for any changes in solubility to be observed.
-
Continue adding the co-solvent incrementally (e.g., in 1-2% v/v increments of the total volume) until the this compound is completely dissolved.
-
-
Heating (Optional):
-
If complete dissolution is still not achieved, gently warm the mixture while stirring. The combination of a co-solvent and elevated temperature is often very effective.
-
-
Record the Final Composition:
-
Once the compound is fully dissolved, record the final volumes of the primary solvent and the co-solvent to determine the optimal solvent ratio for your reaction.
-
Protocol for Determining the pH-Solubility Profile
This protocol allows for the determination of how the solubility of this compound changes with pH in an aqueous or mixed aqueous/organic solvent system.[7][8]
Materials:
-
This compound
-
Aqueous buffer solutions covering a range of pH values (e.g., pH 4 to 10)
-
Small-scale shake-flask apparatus or multi-well plates
-
pH meter
-
Analytical method for quantification (HPLC or UV-Vis)
Procedure:
-
Sample Preparation:
-
Prepare a series of vials or wells, each containing a buffer solution of a specific pH.
-
Add an excess amount of this compound to each vial/well.
-
-
Equilibration:
-
Seal the vials/plates and place them in a shaker at a constant temperature for 24 hours to reach equilibrium.
-
-
pH Measurement and Sample Processing:
-
After equilibration, measure the final pH of each solution.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
-
Quantification:
-
Analyze the concentration of dissolved this compound in the supernatant/filtrate for each pH point using a suitable analytical method.
-
-
Data Analysis:
-
Plot the measured solubility as a function of the final pH to generate the pH-solubility profile. This will reveal the pH range where solubility is maximized.
-
Visual Workflows and Diagrams
To further aid in experimental design, the following diagrams illustrate key decision-making processes and workflows.
Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
troubleshooting unexpected color changes in 2,4-Dihydroxyisophthalaldehyde reactions
Welcome to the technical support center for 2,4-Dihydroxyisophthalaldehyde. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected color changes during their synthetic work with this versatile dialdehyde. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and solve these common yet frustrating issues. The methodologies described herein are rooted in established chemical principles and validated through practical application.
Understanding the Core Problem: The Chemistry of Color in Phenolic Aldehydes
This compound, like its simpler analog 2,4-dihydroxybenzaldehyde, possesses two phenolic hydroxyl groups. These phenols, particularly di- and poly-phenols, are highly susceptible to oxidation. The appearance of unexpected pink, red, or brown colors is almost always a result of the formation of small quantities of highly colored oxidized species, such as quinone or quinone-like structures.[1][2]
This oxidation is typically initiated or accelerated by:
-
Atmospheric Oxygen: The primary culprit in many discoloration events.
-
Basic Conditions: Deprotonation of the phenolic hydroxyl groups increases their electron density, making them significantly more prone to oxidation.
-
Light: UV radiation can provide the energy to initiate radical oxidation pathways.
-
Trace Metal Impurities: Metal ions can act as catalysts for oxidation.
The formation of these chromophores, even in minute amounts, can impart a strong color to the entire batch because their extended conjugated systems absorb light in the visible spectrum.[3]
Caption: Decision workflow for purifying discolored product.
Method 1: Recrystallization with Activated Carbon
This is the most common and often sufficient method for removing colored impurities, which are typically large, flat, polar molecules that adsorb strongly to activated carbon. [2] Detailed Protocol:
-
Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. A common choice would be an aqueous ethanol or isopropanol mixture.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to fully dissolve it.
-
Decolorization:
-
Remove the flask from the heat source. This is a critical safety step to prevent bumping/flash boiling when adding the carbon.
-
Add a small amount of activated carbon (approx. 1-2% of the solute mass). Swirl the flask gently.
-
Gently heat the mixture back to boiling for 5-10 minutes.
-
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon. The goal is to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Method 2: Sodium Bisulfite Washing (Chemical Purification)
This method is highly selective for aldehydes and is excellent for separating them from non-aldehydic impurities (like oxidized polymeric material). It relies on the reversible formation of a water-soluble bisulfite adduct. [1] Detailed Protocol:
-
Adduct Formation: Dissolve the crude, colored product in a suitable organic solvent (e.g., ethyl acetate). Transfer the solution to a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously. The aldehyde will react and move into the aqueous layer. You may need to perform 2-3 extractions to pull all the aldehyde into the aqueous phase. The colored impurities should remain in the organic layer.
-
Separation: Separate the layers and discard the (now colored) organic layer.
-
Releasing the Aldehyde: To regenerate the aldehyde, the bisulfite adduct must be decomposed. Add either a saturated sodium bicarbonate (NaHCO₃) solution or dilute hydrochloric acid (HCl) to the aqueous layer until the solution is basic or acidic, respectively. The purified aldehyde will precipitate out of the solution or can be extracted back into a fresh organic solvent.
-
Isolation: Collect the precipitated solid by filtration or dry the organic extract with a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the purified product.
| Purification Method | Best For | Key Considerations |
| Recrystallization w/ Carbon | High purity requirements; removing a broad range of colored impurities. | Potential for product loss due to adsorption onto the carbon or premature crystallization. [1] |
| Sodium Bisulfite Washing | High aldehyde recovery and purity; targeted removal of non-aldehydic impurities. | Requires handling of aqueous solutions and subsequent regeneration of the aldehyde. [1] |
Question 3: My purified, white this compound slowly turns yellow or tan upon storage. How can I store it properly?
Causality: This is slow oxidation and/or degradation caused by long-term exposure to air and light. Even as a solid, the surface of the material can react.
Best Storage Practices:
-
Atmosphere: Transfer the dried, purified solid into a vial, flush the headspace with an inert gas like argon or nitrogen, and then seal the cap tightly.
-
Light: Store the vial in the dark, preferably using an amber glass vial to protect it from UV light.
-
Temperature: Store in a cold, dry place. For long-term storage, a freezer (-20°C) is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? Pure this compound should be a white, off-white, or pale cream-colored crystalline solid. [4]Any significant pink, red, or brown coloration indicates the presence of impurities.
Q2: How does pH affect the stability and color of this compound in solution? The stability is highly pH-dependent.
-
Acidic to Neutral pH (pH < 7): The compound is relatively stable. The phenolic groups are protonated, making them less susceptible to oxidation.
-
Basic pH (pH > 8): The compound is significantly less stable. The phenolic protons are removed, forming phenoxides that are rapidly oxidized, leading to color formation. Spectroscopic studies on the related 2,4-dihydroxybenzaldehyde show its first pKa is around 6.94, meaning that even at slightly basic pH, a significant portion of the molecules will be in the more reactive mono-anionic form. [5] Q3: Can I use ¹H NMR to check for these colored impurities? Generally, no. The colored impurities are usually present in such small concentrations that they are not detectable by standard ¹H NMR. However, NMR is an essential tool to confirm the structural integrity and overall purity of your bulk product after the color has been removed. A clean spectrum is a good indicator of successful purification.
Q4: My reaction involves a different dihydroxy-aromatic aldehyde and I'm seeing similar color issues. Does this advice still apply? Yes, absolutely. The principles of phenolic oxidation are general. Whether you are working with 2,4-dihydroxybenzaldehyde, 4,6-dihydroxyisophthalaldehyde, or other related structures, the troubleshooting steps of using an inert atmosphere, controlling temperature, using pure reagents, and applying appropriate purification techniques (recrystallization, carbon, bisulfite) are directly applicable.
References
-
Carl ROTH. Safety Data Sheet: 2,4-Dihydroxybenzaldehyde.[Link]
-
MDPI. (2019-08-07). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling.[Link]
-
Grokipedia. 2,4-Dihydroxybenzaldehyde.[Link]
-
PubChem. 2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213.[Link]
-
Journal of the Chemical Society C: Organic. (1970). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives.[Link]
- Google Patents.
-
PubMed Central. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications.[Link]
-
Chemistry Stack Exchange. (2018-07-10). Why does 2,4 DNP give orange colour crystals?[Link]
-
PubChem. this compound | C8H6O4 | CID 11651203.[Link]
-
Science Publications. Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes.[Link]
-
Chemistry LibreTexts. (2024-03-17). 17.6: Reactions of Alcohols.[Link]
-
ResearchGate. Different pathways for 2,4-D degradation proposed in the literature.[Link]
-
ResearchGate. (2017-05-09). The Effect of pH and Color Stability of Anthocyanin on Food Colorant.[Link]
- Google Patents.
- Google Patents.
-
Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting.[Link]
-
ScienceDirect. Spectroscopic determination of the dissociation constants of 2,4- and 2,5-dihydroxybenzaldehydes and relationships to their antioxidant activities.[Link]
-
MDPI. (2023-07-29). Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents.[Link]
-
Chemistry LibreTexts. (2022-09-15). 14.5: Reactions of Alcohols.[Link]
-
PubMed. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications.[Link]
-
SpringerLink. Synthesis and characterization of 2, 4-dihydroxy-benzaldehydeoxime-formaldehyde polymers and their application as ion-exchangers.[Link]
-
NIH. (2016-10-01). Effect of Salivary pH on Color Stability of Different Flowable Composites – A Prospective In-vitro Study.[Link]
-
ResearchGate. (2014-04-01). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?[Link]
-
YouTube. (2023-08-31). why do organic impurities always seem to be orange, yellow, or brown?[Link]
-
Samarra Journal of Pure and Applied Science. Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination.[Link]
-
NIH. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[Link]
-
ResearchGate. (2025-02-27). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases.[Link]
-
SciSpace. o-Phthalic acid, a dead-end product in one of the two pathways of phenanthrene degradation in Pseudomonas sp. strain PP2.[Link]
-
Reddit. What exactly are colored impurities?[Link]
-
The Good Scents Company. 2,4-dihydroxybenzaldehyde, 95-01-2.[Link]
-
ResearchGate. Effect of pH on the adsorption behaviour of Congo Red Dye on the Mg-Al layered double hydroxide.[Link]
-
MDPI. A Density Functional Theory Study of 4-OH Aldehydes.[Link]
-
PubMed. New simple method for purification of class I alcohol dehydrogenase.[Link]
-
Moravek. Organic Impurities vs. Inorganic Impurities.[Link]
-
ResearchGate. Different microbial degradation pathways for DEs. (A) Degradation of DE...[Link]
-
Semantic Scholar. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. 2,4-dihydroxybenzaldehyde, 95-01-2 [thegoodscentscompany.com]
- 5. Spectroscopic determination of the dissociation constants of 2,4- and 2,5-dihydroxybenzaldehydes and relationships to their antioxidant activities [comptes-rendus.academie-sciences.fr]
Technical Support Center: Minimizing Side Reactions in Derivative Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemical synthesis and minimize the formation of unwanted byproducts. Our focus is on providing not just protocols, but a deep, mechanistic understanding of why side reactions occur and how to prevent them. This knowledge is crucial for developing robust, reproducible, and high-yielding synthetic routes.
Table of Contents
-
Frequently Asked Questions (FAQs): Foundational Principles for Minimizing Side Reactions
-
Troubleshooting Guide: Grignard Reactions
-
Troubleshooting Guide: Williamson Ether Synthesis
-
Troubleshooting Guide: Friedel-Crafts Acylation
-
Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS)
-
References
Frequently Asked Questions (FAQs): Foundational Principles for Minimizing Side Reactions
This section addresses common questions about the fundamental strategies to control reaction selectivity and minimize the formation of impurities.
Q1: What are the primary drivers of side reactions in organic synthesis?
A1: Side reactions are primarily driven by the inherent reactivity of the molecules and reagents involved. Key factors include:
-
Presence of Multiple Reactive Sites: Molecules with multiple functional groups can react at unintended positions.
-
Reagent Reactivity: Highly reactive reagents can lack selectivity and react with solvents, impurities, or less reactive functional groups.
-
Reaction Conditions: Temperature, pressure, and solvent can influence the kinetics and thermodynamics of competing reaction pathways.[1]
-
Intermediate Stability: The formation of alternative, stable intermediates can lead to undesired products.[2]
Q2: How does temperature control influence the outcome of a reaction?
A2: Temperature is a critical parameter for controlling the selectivity of a reaction. Lower temperatures generally favor the thermodynamically more stable product (thermodynamic control), while higher temperatures can favor the product that is formed faster (kinetic control). For exothermic reactions, elevated temperatures can also lead to thermal runaway and decomposition, generating a complex mixture of byproducts.[3] Careful temperature management is therefore essential for maximizing the yield of the desired product.
Q3: What is the role of a "protecting group" and when should I use one?
A3: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it unreactive during a subsequent chemical transformation.[4][5] Protecting groups are essential when a molecule contains multiple functional groups that could react with the chosen reagents.[6] An ideal protecting group should be easy to introduce, stable under the reaction conditions, and readily removed under mild conditions that do not affect the rest of the molecule.[4] For example, in peptide synthesis, protecting groups are fundamental to prevent polymerization and self-coupling.[4]
Q4: How can I optimize my reaction to improve yield and selectivity?
A4: Reaction optimization is a systematic process of adjusting reaction parameters to maximize the formation of the desired product while minimizing byproducts.[1] Key parameters to consider include:
-
Stoichiometry of Reactants: Using the correct ratio of reactants can prevent side reactions caused by an excess of one reagent.
-
Concentration: The concentration of reactants can influence reaction rates and the formation of intermolecular versus intramolecular products.
-
Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby influencing the reaction pathway.
-
Catalyst Selection: The choice of catalyst can significantly enhance the rate and selectivity of the desired reaction.[7]
-
Reaction Time: Monitoring the reaction progress is crucial to quench the reaction at the optimal time, preventing product degradation or the formation of further byproducts.
Modern approaches to reaction optimization include high-throughput experimentation (HTE) and machine learning algorithms to rapidly screen a wide range of conditions.
Troubleshooting Guide: Grignard Reactions
Grignard reagents are powerful nucleophiles for forming carbon-carbon bonds, but their high reactivity can also lead to several side reactions.[8][9]
Common Issues and Solutions
Q: My Grignard reaction yield is low, and I'm observing the formation of a ketone instead of the expected tertiary alcohol from an ester. What is happening?
A: This is a common issue arising from the reaction mechanism. The Grignard reagent adds to the ester to form a tetrahedral intermediate. This intermediate can then collapse, eliminating an alkoxide to form a ketone.[8] This newly formed ketone is also reactive towards the Grignard reagent, leading to the desired tertiary alcohol. However, if the reaction is not carefully controlled, the ketone can be isolated as a significant byproduct.
Troubleshooting Strategy:
-
Control Stoichiometry: Use at least two equivalents of the Grignard reagent to ensure the reaction proceeds to the tertiary alcohol.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to control the reactivity of the Grignard reagent.
-
Slow Addition: Add the Grignard reagent slowly to the ester solution to maintain a low concentration of the reagent and minimize side reactions.
Q: I am trying to perform a Grignard addition to a ketone, but I am getting a significant amount of the starting ketone back and a byproduct that appears to be from an enolization reaction. How can I prevent this?
A: Grignard reagents are strong bases and can deprotonate the α-hydrogen of a ketone to form an enolate.[10] This is a competing side reaction to the desired nucleophilic addition. The extent of enolization depends on the steric hindrance of the ketone and the Grignard reagent.
Troubleshooting Strategy:
-
Choice of Grignard Reagent: Use a less sterically hindered Grignard reagent if possible.
-
Temperature: Lowering the reaction temperature can favor the addition reaction over enolization.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can increase the nucleophilicity of the Grignard reagent and suppress enolization (Luche reaction).
Chelation Control for Improved Selectivity
In substrates with a nearby chelating group (e.g., a hydroxyl or ether), the magnesium atom of the Grignard reagent can coordinate with this group and the carbonyl oxygen. This chelation locks the conformation of the substrate, leading to a highly diastereoselective addition of the Grignard reagent.[2][11]
Protocol: Chelation-Controlled Grignard Addition to an α-alkoxy ketone
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the α-alkoxy ketone to a flame-dried flask containing a magnetic stir bar.
-
Solvent: Add anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) to the cooled solution via syringe.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature, and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Workflow for Troubleshooting Grignard Reactions
Caption: Troubleshooting workflow for common Grignard reaction issues.
Troubleshooting Guide: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[6][12] The primary competing side reaction is E2 elimination.[13]
Common Issues and Solutions
Q: I am attempting a Williamson ether synthesis with a secondary alkyl halide and am getting a significant amount of an alkene byproduct. How can I favor the desired ether formation?
A: The reaction of a secondary alkyl halide with an alkoxide is prone to E2 elimination, especially if the alkoxide is sterically hindered or a strong base.[12][13] The Sₙ2 and E2 pathways are in competition, and the outcome is highly dependent on the substrates and reaction conditions.[3][14]
Troubleshooting Strategy:
-
Substrate Choice: The Williamson ether synthesis works best with primary alkyl halides.[12] If possible, redesign your synthesis to use the less substituted partner as the alkyl halide.
-
Alkoxide Choice: Use a less sterically hindered alkoxide. For example, if you are making an ethyl tert-butyl ether, it is far better to react sodium ethoxide with tert-butyl chloride (which will still favor elimination) than to react sodium tert-butoxide with ethyl chloride. The latter combination will favor the Sₙ2 pathway.
-
Temperature: Lower temperatures generally favor the Sₙ2 reaction over the E2 reaction.
-
Solvent: Use a polar aprotic solvent like DMSO or DMF to enhance the rate of the Sₙ2 reaction.[15]
Sₙ2 vs. E2 Competition in Williamson Ether Synthesis
| Factor | Favors Sₙ2 (Ether) | Favors E2 (Alkene) | Rationale |
| Alkyl Halide | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Steric hindrance around the electrophilic carbon disfavors the backside attack required for Sₙ2.[14] |
| Alkoxide | Less sterically hindered | Bulky, sterically hindered | A bulky base has difficulty accessing the carbon for nucleophilic attack and instead abstracts a more accessible proton from a β-carbon.[13] |
| Temperature | Lower | Higher | Elimination reactions have a higher activation energy and are more favored at higher temperatures. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | - | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. |
Protocol: Optimized Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere, add the alcohol to a solution of sodium hydride (NaH) in anhydrous THF.
-
Stirring: Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating complete formation of the alkoxide.
-
Alkyl Halide Addition: Cool the solution to 0 °C and slowly add the primary alkyl halide.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating may be required for less reactive alkyl halides.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction with water.
-
Work-up: Extract the product with ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Mechanism: Sₙ2 vs. E2 Pathway
Caption: Competing Sₙ2 and E2 mechanisms in Williamson ether synthesis.
Troubleshooting Guide: Friedel-Crafts Acylation
Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst.[16][17] While it is generally less prone to side reactions than Friedel-Crafts alkylation, issues can still arise.
Common Issues and Solutions
Q: My Friedel-Crafts acylation is giving me a low yield, and I suspect the catalyst is being deactivated. What could be the cause?
A: The Lewis acid catalyst (e.g., AlCl₃) is required in stoichiometric amounts because it complexes with the product ketone, deactivating it. If your substrate or solvent contains Lewis basic functional groups (e.g., amines, ethers), they will also complex with the catalyst, rendering it inactive.
Troubleshooting Strategy:
-
Substrate Compatibility: Friedel-Crafts reactions are not suitable for strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing basic functional groups that can coordinate to the Lewis acid.[18]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as water will react with and deactivate the Lewis acid catalyst.
-
Catalyst Loading: Ensure you are using at least one equivalent of the Lewis acid catalyst.
Q: I am observing the formation of isomeric products in my Friedel-Crafts acylation. How can I improve the regioselectivity?
A: The regioselectivity of Friedel-Crafts acylation is governed by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups direct ortho- and para-, while electron-withdrawing groups direct meta-. Steric hindrance can also play a significant role, often favoring the para product over the ortho product.
Troubleshooting Strategy:
-
Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored isomer.
-
Lewis Acid Choice: The choice of Lewis acid can influence regioselectivity. Milder Lewis acids may offer better selectivity in some cases.
Comparison of Friedel-Crafts Alkylation and Acylation
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Carbocation Rearrangement | Prone to rearrangement to form a more stable carbocation.[16] | Not observed. The acylium ion is resonance-stabilized and does not rearrange. |
| Polyalkylation | Often occurs because the alkyl group activates the ring to further substitution.[18][19] | Does not occur. The acyl group is deactivating and prevents further acylation. |
| Catalyst Amount | Catalytic amount is sufficient. | Stoichiometric amount is required. |
Protocol: Standard Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-neck flask with a dropping funnel, reflux condenser, and a gas outlet connected to a trap for HCl gas.
-
Catalyst Suspension: Under an inert atmosphere, suspend aluminum chloride (AlCl₃, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Acyl Chloride Addition: Add the acyl chloride (1.0 eq) to the suspension and stir for 15 minutes.
-
Aromatic Substrate Addition: Add the aromatic substrate (1.0 eq) dropwise via the dropping funnel.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the evolution of HCl gas ceases. Monitor by TLC.
-
Quenching: Cool the reaction in an ice bath and slowly add crushed ice, followed by dilute HCl.
-
Work-up: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS)
SPPS is a powerful technique for the synthesis of peptides, but the repetitive nature of the process means that even minor side reactions can lead to significant impurities in the final product.[20]
Common Issues and Solutions
Q: I am observing significant racemization of the amino acid I am coupling, especially with histidine and cysteine. How can I minimize this?
A: Racemization can occur during the activation of the carboxylic acid of the incoming amino acid, via the formation of an oxazolone intermediate.[7][21] This is particularly problematic for amino acids like histidine and cysteine.[22]
Troubleshooting Strategy:
-
Coupling Reagents: Use coupling reagents that are known to suppress racemization, such as those containing an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[21][22]
-
Protecting Groups: For histidine, protecting the imidazole side chain can reduce racemization.[22]
-
Base: The choice of base can influence the extent of racemization. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) at the minimum necessary concentration.
Q: My peptide synthesis is failing at a certain sequence, and I suspect peptide aggregation is the cause. What can I do?
A: Aggregation of the growing peptide chain on the solid support can prevent reagents from accessing the reactive sites, leading to incomplete coupling and deprotection.[22] This is more common with hydrophobic sequences.
Troubleshooting Strategy:
-
Solvents: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic agent like dimethyl sulfoxide (DMSO) to disrupt hydrogen bonding.[22]
-
Temperature: Coupling at a higher temperature can sometimes overcome aggregation.
-
Microwave Synthesis: Microwave-assisted SPPS can significantly improve coupling efficiency in difficult sequences.
-
Pseudoprolines: Incorporating pseudoproline dipeptides can disrupt the secondary structure of the growing peptide and prevent aggregation.
Side Chain Protecting Group Strategies
The choice of side chain protecting groups is critical to avoid side reactions during SPPS.[4] They must be stable to the repeated Nα-deprotection steps but readily cleavable at the end of the synthesis.
| Amino Acid | Common Side Reaction | Recommended Protecting Group (Fmoc Strategy) |
| Aspartic Acid | Aspartimide formation | Trityl (Trt) or 3-methyl-pent-3-yl (Mpe) |
| Glutamic Acid | Pyroglutamate formation | tert-Butyl (tBu) |
| Arginine | Lactam formation | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Cysteine | Racemization, β-elimination | Trityl (Trt), Acetamidomethyl (Acm) |
| Histidine | Racemization | Trityl (Trt) |
| Tryptophan | Oxidation, alkylation | tert-Butoxycarbonyl (Boc) |
Protocol: Standard Fmoc SPPS Coupling Cycle
-
Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF) in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Nα-Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF to remove the piperidine and dibenzofulvene-piperidine adduct.
-
Coupling: Add the Fmoc-protected amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF to the resin.
-
Reaction: Agitate the mixture until the coupling is complete (monitor with a Kaiser test).
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Decision Tree for SPPS Troubleshooting
Caption: Troubleshooting common issues in Solid-Phase Peptide Synthesis.
References
-
Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]
-
Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]
-
Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
-
Title: Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis Source: PubMed Central URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
-
Title: Mechanism of the E2 Reaction Source: Master Organic Chemistry URL: [Link]
-
Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]
-
Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]
-
Title: The Grignard Reaction Mechanism Source: Chemistry Steps URL: [Link]
-
Title: Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: NIH URL: [Link]
-
Title: Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water Source: ACS Omega - ACS Publications URL: [Link]
-
Title: Side reactions in solid-phase peptide synthesis and their applications Source: PubMed URL: [Link]
-
Title: Steric Hindrance in SN2 and SN1 Reactions Source: Chemistry Steps URL: [Link]
-
Title: What is the process for obtaining an enolate from a Grignard reaction? Source: Quora URL: [Link]
-
Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: Acadechem URL: [Link]
-
Title: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Source: PubMed Central URL: [Link]
-
Title: Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones Source: PMC - NIH URL: [Link]
-
Title: Williamson Ether Synthesis Source: Chemistry Steps URL: [Link]
-
Title: 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry Source: YouTube URL: [Link]
-
Title: Williamson Ether Synthesis Source: ChemTalk URL: [Link]
-
Title: SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! Source: YouTube URL: [Link]
-
Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Polyalkylation Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]
-
Title: Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the Source: NTU scholars URL: [Link]
-
Title: SN1 vs E1 and SN2 vs E2 : The Temperature Source: Master Organic Chemistry URL: [Link]
-
Title: Friedel-Crafts alkylation (video) Source: Khan Academy URL: [Link]
-
Title: Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale Source: RSC Publishing URL: [Link]
-
Title: Friedel Crafts Acylation of Benzene Reaction Mechanism Source: YouTube URL: [Link]
-
Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]
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- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. fiveable.me [fiveable.me]
- 20. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 22. peptide.com [peptide.com]
Technical Support Center: Regioselective Functionalization of 2,4-Dihydroxyisophthalaldehyde
Welcome to the technical support center for the regioselective functionalization of 2,4-dihydroxyisophthalaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively modifying this versatile aromatic building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
The core challenge in the functionalization of this compound lies in the differential reactivity of its two hydroxyl groups and the influence of the two aldehyde moieties. The C4-hydroxyl group is generally more acidic and sterically accessible than the C2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the adjacent aldehyde groups.[1] This inherent difference is the foundation for achieving regioselectivity.
Troubleshooting Guide
This section is formatted to help you quickly identify and solve specific experimental issues.
Problem 1: Poor Regioselectivity in Mono-Alkylation/Acylation (Mixture of 2-O and 4-O-Substituted Products)
Q1.1: My mono-alkylation is yielding a mixture of 4-O-alkylated and 2-O-alkylated isomers with low selectivity. What are the primary causes?
A1.1: This is a frequent challenge and typically stems from one or more of the following factors:
-
Base Strength: Strong bases (e.g., NaH, KOtBu) can deprotonate both hydroxyl groups, leading to a loss of selectivity. The goal is to selectively deprotonate the more acidic C4-hydroxyl.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less favored C2-alkylation, thus reducing regioselectivity.
-
Solvent Choice: The solvent plays a crucial role in solubility and the reactivity of the phenoxide ions. Polar aprotic solvents like DMF or DMSO are common but can sometimes lead to side reactions if not used under optimal conditions.[2]
Q1.2: What is the recommended starting point for improving C4-selectivity in alkylation?
A1.2: A well-established method is the use of a mild base in a suitable solvent.[2][3][4] A particularly effective system is cesium bicarbonate (CsHCO₃) in acetonitrile.[1][2][3]
-
Rationale: Cesium bicarbonate is a mild base that preferentially deprotonates the more acidic C4-hydroxyl group. The cesium cation is also thought to coordinate with the phenoxide, further enhancing selectivity. Acetonitrile is a polar aprotic solvent that facilitates the reaction while minimizing side product formation.[1][2]
Experimental Protocol: Regioselective C4-O-Alkylation using Cesium Bicarbonate [1][2]
-
To a solution of this compound (1.0 eq.) in acetonitrile, add cesium bicarbonate (1.5 eq.).
-
Add the desired alkyl halide (1.1-1.5 eq.) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 4-O-alkylated product.
Q1.3: I'm still observing the formation of the 2,4-di-alkylated side product. How can I minimize this?
A1.3: The formation of di-alkylated products is often a result of prolonged reaction times or an excess of the alkylating agent and base.[2]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. A large excess will drive the reaction towards di-alkylation.
-
Monitor the Reaction Closely: Use TLC to track the consumption of the starting material and the formation of the desired mono-alkylated product. Stop the reaction as soon as the starting material is consumed to prevent further alkylation.
-
Lower Reaction Temperature: If di-alkylation is still a problem, try reducing the reaction temperature. This will slow down the second alkylation step more significantly than the first.
Problem 2: Difficulty in Selective Functionalization of the Aldehyde Groups
Q2.1: I need to perform a reaction on the aldehyde groups, but the phenolic hydroxyls are interfering. What is the best approach?
A2.1: In this scenario, a protecting group strategy is essential. You will need to protect both hydroxyl groups before carrying out reactions on the aldehydes.
Q2.2: What are suitable protecting groups for the hydroxyls that are stable to conditions used for aldehyde modifications?
A2.2: The choice of protecting group depends on the specific reaction you plan to perform on the aldehydes. Some common and robust protecting groups for phenols include:
-
Methyl ethers (Me): Formed using reagents like dimethyl sulfate or methyl iodide. They are very stable but require harsh conditions for removal (e.g., BBr₃).
-
Benzyl ethers (Bn): Formed using benzyl bromide or chloride. They are stable to a wide range of conditions and can be removed by hydrogenolysis (H₂, Pd/C), which is generally mild.
-
Silyl ethers (e.g., TBDMS, TIPS): Formed using the corresponding silyl chlorides. Their stability is tunable, and they are typically removed with fluoride sources (e.g., TBAF).
Experimental Workflow: Protection-Functionalization-Deprotection
Caption: Workflow for aldehyde functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is the C4-hydroxyl group more acidic than the C2-hydroxyl group in this compound?
A1: The C4-hydroxyl group's greater acidity is primarily due to electronic effects. The phenoxide anion formed upon deprotonation at the C4 position is better stabilized by resonance delocalization involving the para-aldehyde group. In contrast, the C2-hydroxyl group is part of a strong intramolecular hydrogen bond with the ortho-aldehyde groups, which lowers its acidity and makes it less available for deprotonation.[1]
Q2: Can I achieve selective functionalization at the C2 position?
A2: Direct selective functionalization at the C2 position is challenging due to its lower reactivity. A common strategy is to first protect the more reactive C4-hydroxyl group, then functionalize the C2-hydroxyl, and finally deprotect the C4 position. This multi-step process offers a reliable route to C2-functionalized derivatives.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A step-by-step troubleshooting guide.
Q3: Are there any analytical techniques that can quickly distinguish between the 2-O and 4-O isomers?
A3: Yes, ¹H NMR spectroscopy is a powerful tool for this. The chemical shift of the remaining phenolic proton will be different for the two isomers. In the 4-O-substituted product, the C2-hydroxyl proton will still be involved in hydrogen bonding and will typically appear as a sharp singlet at a downfield chemical shift (often >11 ppm). In the 2-O-substituted product, the C4-hydroxyl proton will be a more typical phenolic proton signal at a less downfield shift. Additionally, the aromatic proton coupling patterns will differ, allowing for unambiguous assignment with 2D NMR techniques like NOESY.
Q4: For large-scale synthesis, are there alternatives to column chromatography for purification?
A4: While column chromatography is the most common method for purification, for larger scales, you might consider:
-
Recrystallization: If the desired isomer is a solid and has significantly different solubility from the other isomer and byproducts in a particular solvent system, recrystallization can be a highly effective and scalable purification method.
-
Acid-Base Extraction: The remaining free hydroxyl group on the mono-substituted product is acidic. You may be able to use differences in pKa between the desired product and starting material to perform a selective liquid-liquid extraction.
Table 1: Comparison of Common Bases for Mono-Alkylation
| Base | Typical Solvent | Temperature (°C) | General Outcome |
| CsHCO₃ | Acetonitrile | 60-80 | Excellent C4-regioselectivity, good to high yields.[2][3] |
| K₂CO₃ | Acetone, DMF | 25-60 | Good C4-regioselectivity, but may require longer reaction times.[2] |
| NaHCO₃ | DMF | 80-100 | Moderate C4-regioselectivity, often with lower yields.[2] |
| NaH | THF, DMF | 0-25 | Poor regioselectivity, often leads to di-alkylation. |
References
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters. Available at: [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. American Chemical Society. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Scaling Up the Production of 2,4-Dihydroxybenzene-1,3-dicarbaldehyde
Welcome to the Technical Support Center for the synthesis and scale-up of 2,4-dihydroxybenzene-1,3-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the production of this versatile chemical intermediate.
Introduction to 2,4-Dihydroxybenzene-1,3-dicarbaldehyde
2,4-Dihydroxybenzene-1,3-dicarbaldehyde, also known as 2,4-dihydroxyisophthalaldehyde, is a key building block in the synthesis of various pharmaceuticals, and advanced materials. Its bifunctional nature, possessing two aldehyde groups and two hydroxyl groups on a benzene ring, allows for a wide range of chemical transformations. However, scaling up its production from the laboratory to an industrial scale presents several challenges, including regioselectivity, reaction control, and product purification. This guide will address these critical aspects to ensure a successful and efficient scale-up process.
Synthetic Routes and Scale-Up Considerations
The synthesis of 2,4-dihydroxybenzene-1,3-dicarbaldehyde typically starts from resorcinol (1,3-dihydroxybenzene). The primary challenge is the introduction of two formyl groups at the desired positions (1 and 3) while avoiding side reactions. Several formylation methods can be adapted for this purpose, each with its own set of advantages and disadvantages for large-scale production.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[1][2] It involves the use of a Vilsmeier reagent, typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).
Mechanism: The reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which is then attacked by the electron-rich resorcinol ring. Subsequent hydrolysis of the intermediate yields the aldehyde. For diformylation, a larger excess of the Vilsmeier reagent and more forcing conditions are generally required.
Scale-Up Considerations:
-
Stoichiometry: Precise control of the resorcinol to Vilsmeier reagent ratio is crucial to favor diformylation over mono-formylation.
-
Temperature Control: The reaction is often exothermic. Maintaining a low temperature during the addition of reagents is critical to prevent side reactions and ensure regioselectivity.
-
Work-up: The hydrolysis of the intermediate iminium salt needs to be carefully controlled to ensure complete conversion to the aldehyde and to facilitate product isolation.
Duff Reaction
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[3][4] This method is known for its operational simplicity but often suffers from lower yields compared to the Vilsmeier-Haack reaction.[3]
Mechanism: The reaction involves the aminomethylation of the phenol, followed by a series of steps leading to the formation of a Schiff base, which is then hydrolyzed to the aldehyde.[3] Achieving diformylation can be challenging and may require elevated temperatures and a significant excess of hexamine.
Scale-Up Considerations:
-
Reaction Time and Temperature: Longer reaction times and higher temperatures are often necessary to drive the reaction towards diformylation, which can also lead to the formation of polymeric byproducts.
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction rate and selectivity.
-
Product Isolation: The work-up typically involves hydrolysis and extraction, which can be complicated by the presence of byproducts.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[5][6][7] While effective for mono-formylation, achieving selective diformylation at the 1 and 3 positions of 2,4-dihydroxybenzene can be difficult, often leading to a mixture of products.
Mechanism: The reaction proceeds through the formation of a dichlorocarbene intermediate, which acts as the electrophile.[6]
Scale-Up Considerations:
-
Regioselectivity: This is the major challenge for this reaction on a large scale. The formation of other isomers and mono-formylated products is common.
-
Biphasic System: The reaction is typically carried out in a two-phase system, which can present mixing and mass transfer challenges during scale-up.
-
Safety: The use of chloroform, a regulated substance, requires appropriate handling and containment measures, especially at an industrial scale.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of 2,4-dihydroxybenzene-1,3-dicarbaldehyde in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dicarbaldehyde | - Incomplete reaction. - Suboptimal stoichiometry of formylating agent. - Poor temperature control leading to side reactions. | - Increase reaction time and/or temperature gradually while monitoring the reaction progress by TLC or HPLC. - Optimize the molar ratio of the formylating agent to resorcinol. A higher excess may be required for diformylation. - Implement efficient cooling and controlled addition of reagents to maintain the optimal reaction temperature. |
| Formation of Mono-formylated Byproduct | - Insufficient amount of formylating agent. - Reaction conditions not drastic enough for diformylation. | - Increase the equivalents of the formylating agent. - Increase the reaction temperature and/or reaction time. |
| Formation of Isomeric Byproducts | - Lack of regioselectivity in the chosen formylation method (especially with the Reimer-Tiemann reaction). | - The Vilsmeier-Haack reaction generally offers better regioselectivity. - Carefully control the reaction temperature, as it can influence isomer distribution. |
| Polymer/Resin Formation | - High reaction temperatures. - In the Duff reaction, excessive hexamine can lead to polymerization.[8] - In acid-catalyzed reactions, strong acidic conditions can promote polymerization. | - Maintain the lowest possible temperature that allows for a reasonable reaction rate. - Optimize the amount of hexamine used. - Consider a milder acid catalyst or a lower concentration. |
| Difficult Product Isolation and Purification | - Presence of multiple byproducts with similar polarities. - The product may be soluble in the aqueous work-up solution. | - Utilize column chromatography with a suitable solvent system for purification. - Recrystallization from an appropriate solvent can be effective for removing impurities. - Adjust the pH of the aqueous solution during work-up to minimize product solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for the large-scale production of 2,4-dihydroxybenzene-1,3-dicarbaldehyde?
A1: The Vilsmeier-Haack reaction is often the most suitable method for large-scale synthesis due to its generally higher yields and better regioselectivity compared to the Duff and Reimer-Tiemann reactions.[9][10] However, the choice of route will also depend on available equipment, safety considerations, and cost of raw materials.
Q2: How can I effectively monitor the progress of the diformylation reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable mobile phase to separate the starting material (resorcinol), the mono-formylated intermediate, and the desired di-formylated product. High-performance liquid chromatography (HPLC) can provide more quantitative data on the reaction progress and the formation of byproducts.
Q3: What are the critical safety precautions to consider during scale-up?
A3: The formylation reagents can be hazardous. For instance, phosphoryl chloride is corrosive and reacts violently with water. Chloroform is toxic and a suspected carcinogen.[5] It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have emergency procedures in place. When scaling up, consider the use of closed systems to minimize exposure.
Q4: My final product is colored. How can I decolorize it?
A4: Colored impurities can often be removed by treating a solution of the product with activated carbon, followed by filtration. Recrystallization is also an effective method for purification and decolorization.
Q5: Can I use a continuous flow reactor for this synthesis?
A5: Continuous flow chemistry can offer significant advantages for scaling up, including better temperature control, improved safety, and potentially higher yields. The Vilsmeier-Haack reaction, in particular, can be well-suited for a flow process. However, this would require specialized equipment and process development.
Detailed Experimental Protocol: Vilsmeier-Haack Diformylation
This protocol provides a starting point for the laboratory-scale synthesis, which can then be optimized for scale-up.
Materials:
-
Resorcinol
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Hydrochloric acid
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add DMF (4 equivalents) and DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add POCl₃ (4 equivalents) dropwise to the DMF solution, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.
-
Cool the reaction mixture back to 0°C.
-
Add a solution of resorcinol (1 equivalent) in DCM dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material and the mono-formylated intermediate.
-
Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with dilute HCl, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Vilsmeier-Haack Reaction Mechanism```dot
Caption: General workflow for scaling up chemical synthesis.
References
- U.S.
-
Parker, G., & Christiansen, A. W. (2000). Resorcinol–formaldehyde reactions in dilute solution observed by carbon‐13 NMR spectroscopy. Journal of Applied Polymer Science, 75(14), 1760-1768. [Link]
-
Kar, C., Das, M., & Das, G. (2011). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. ChemInform, 42(32), no-no. [Link]
-
Agnieszka, Z., & W., B. (2016). The condensation reaction between resorcinol and aldehyde. ResearchGate. [Link]
-
Angyal, S. J. (1957). The Sommelet Reaction. Organic Syntheses, 37, 40. [Link]
-
Wikipedia. (2023). Duff reaction. [Link]
-
Worden, L. R., Kaufman, K. D., Smith, P. J., & Widiger, G. N. (1970). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic, (2), 227-231. [Link]
-
Supporting Information for "Bromine sequestration by a covalent organic framework-based membrane". The Royal Society of Chemistry. [Link]
-
Allen, A. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
Peer, A., & Smith, R. C. (1998). Reaction of Resorcinol with alpha,beta-Unsaturated Ketones. The Journal of Organic Chemistry, 63(24), 8632-8637. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
El-Dean, A. M. K., El-Adasy, A. A. M., & El-Gohary, N. S. (2012). Vilsmeier-Haack Reactions of 4,6-Diacetylresorcinol and Its Schiff Ba. Sciforum. [Link]
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]
-
Edwards, K. J., & Blagova, E. (2013). Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi. ResearchGate. [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]
-
Khan Academy. (n.d.). Reimer Tiemann Reaction. [Link]
-
Crow, J. M. (2009). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Kumar, A., & Kumar, S. (2015). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. ResearchGate. [Link]
-
Reddit. (2024). Looking for tips on scaling up organic syntheses. [Link]
-
LookChem. (n.d.). Cas 148063-59-6,1,4-Benzenedicarboxaldehyde, 2,3-dihydroxy-. [Link]
-
Synthetic Communications. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. [Link]
-
Scribd. (2024). Carius Test for Sulphur Detection. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
Sources
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dihydroxyisophthalaldehyde and 4,6-Dihydroxyisophthalaldehyde for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and materials science, phenolic aldehydes serve as pivotal building blocks for a myriad of complex molecules, including Schiff bases, macrocycles, and polymers. Among these, dihydroxyisophthalaldehyde isomers, specifically 2,4-dihydroxyisophthalaldehyde and 4,6-dihydroxyisophthalaldehyde, are of significant interest due to their polyfunctional nature. While structurally similar, the distinct positioning of their hydroxyl groups imparts unique electronic and steric characteristics, leading to notable differences in their chemical reactivity. This guide provides an in-depth comparison of these two isomers, supported by experimental evidence and mechanistic insights, to aid researchers in selecting the appropriate building block for their specific applications.
Structural and Electronic Differences: The Root of Divergent Reactivity
The reactivity of this compound and 4,6-dihydroxyisophthalaldehyde is fundamentally governed by the electronic effects of the hydroxyl groups on the aromatic ring and the aldehyde functionalities.
-
This compound: In this isomer, the hydroxyl group at the 2-position is ortho to one aldehyde group and para to the other. The hydroxyl group at the 4-position is para to one aldehyde and ortho to the second. This arrangement allows for strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the adjacent aldehyde, a key feature influencing its reactivity. This hydrogen bonding decreases the electrophilicity of the adjacent carbonyl carbon, potentially hindering nucleophilic attack.
-
4,6-Dihydroxyisophthalaldehyde: Here, both hydroxyl groups are meta to the aldehyde functionalities. This positioning results in a more symmetrical distribution of electron density compared to the 2,4-isomer. The absence of a proximate ortho-hydroxyl group to the aldehydes means that intramolecular hydrogen bonding with the carbonyls is not a dominant feature. Consequently, the aldehyde groups in the 4,6-isomer are generally more electrophilic and accessible for nucleophilic attack.
Caption: Chemical structures of this compound and 4,6-dihydroxyisophthalaldehyde.
Comparative Reactivity in Key Organic Transformations
The inherent structural and electronic differences between the two isomers manifest in their reactivity towards common organic reactions.
Schiff Base Condensation
Schiff base formation involves the nucleophilic attack of a primary amine on the carbonyl carbon of an aldehyde.[1][2][3] The electrophilicity of the carbonyl carbon is a critical factor in determining the reaction rate and yield.
-
4,6-Dihydroxyisophthalaldehyde: Due to the meta-positioning of the hydroxyl groups, the aldehyde functionalities in this isomer are more electron-deficient and, therefore, more reactive towards nucleophiles. Condensation reactions with primary amines typically proceed under milder conditions and often result in higher yields of the corresponding di-imine Schiff base.
-
This compound: The intramolecular hydrogen bond between the ortho-hydroxyl group and the adjacent aldehyde reduces the electrophilicity of the carbonyl carbon. This, in turn, can lead to slower reaction rates and may require more forcing conditions (e.g., higher temperatures, stronger acid catalysis) to achieve comparable yields to the 4,6-isomer.
Table 1: Comparison of Schiff Base Formation
| Feature | This compound | 4,6-Dihydroxyisophthalaldehyde |
| Reaction Rate | Slower | Faster |
| Reaction Conditions | Often requires heating and catalysis | Can proceed at room temperature |
| Yield | Generally lower | Generally higher |
| Key Influencing Factor | Intramolecular H-bonding | Higher electrophilicity of CHO |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4][5] The reaction is typically base-catalyzed and is sensitive to the electrophilicity of the aldehyde.
-
4,6-Dihydroxyisophthalaldehyde: The higher electrophilicity of the aldehyde groups in the 4,6-isomer makes it a more suitable substrate for Knoevenagel condensation. The reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, is expected to proceed more readily.
-
This compound: The reduced electrophilicity of the aldehyde due to hydrogen bonding can be a limiting factor. However, the acidity of the phenolic protons can also play a role in the reaction mechanism, potentially influencing the choice of base and solvent. In some cases, the intramolecular hydrogen bond can be disrupted under the reaction conditions, allowing the condensation to proceed.
Caption: Generalized workflow for the Knoevenagel condensation.
Electrophilic Aromatic Substitution
The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions.
-
4,6-Dihydroxyisophthalaldehyde: The 2 and 5 positions are activated by both hydroxyl groups. This high degree of activation makes the aromatic ring highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and formylation.
-
This compound: The 3 and 5 positions are activated. The 5-position is particularly activated as it is ortho to the 4-hydroxyl and para to the 2-hydroxyl group. However, the presence of the aldehyde groups, which are deactivating, will also influence the regioselectivity of the substitution.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative protocols for the synthesis of the starting materials.
Synthesis of this compound
This can be achieved via the formylation of resorcinol. A common method is the Vilsmeier-Haack reaction.[6]
Protocol: Vilsmeier-Haack Formylation of Resorcinol
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring. Maintain the temperature below 10°C.
-
Addition of Resorcinol: Dissolve resorcinol in DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.
-
Hydrolysis: Heat the aqueous solution to hydrolyze the intermediate iminium salt.
-
Isolation: Cool the solution to induce precipitation of the product. The crude this compound can be collected by filtration and purified by recrystallization.
Synthesis of 4,6-Dihydroxyisophthalaldehyde
The synthesis of 4,6-dihydroxyisophthalaldehyde is less direct and can be achieved from 4,6-dibromoresorcinol dimethyl ether.[7]
Protocol: Synthesis from 4,6-Dibromoresorcinol Dimethyl Ether
-
Lithium-Bromine Exchange: Dissolve 4,6-dibromoresorcinol dimethyl ether in an anhydrous ether solvent (e.g., THF) and cool to -78°C under an inert atmosphere.
-
Formylation: Add a solution of n-butyllithium dropwise, followed by the addition of a formylating agent like DMF.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Demethylation: The resulting dimethoxyisophthalaldehyde is then demethylated using a reagent such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane.
-
Work-up and Purification: After the reaction is complete, carefully quench the mixture with water. The product is then extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Conclusion
The choice between this compound and 4,6-dihydroxyisophthalaldehyde as a synthetic precursor should be guided by the specific requirements of the target molecule and the desired reaction pathway.
-
4,6-Dihydroxyisophthalaldehyde is the more reactive isomer in reactions targeting the aldehyde groups, such as Schiff base formation and Knoevenagel condensations, due to the higher electrophilicity of its carbonyl carbons. Its symmetrical structure can also be advantageous in the synthesis of symmetrical macrocycles and polymers.
-
This compound , with its intramolecularly hydrogen-bonded and less reactive aldehyde group, may be preferred when selective functionalization is desired or when the reaction conditions can be tailored to overcome the reduced reactivity. The presence of the ortho-hydroxyl group can also be exploited for the synthesis of specific heterocyclic systems.
Understanding these fundamental differences in reactivity is crucial for the efficient design and execution of synthetic strategies in drug discovery and materials science.
References
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Sargent, M. V., & Stransky, P. O. (1972). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society, Perkin Transactions 1, 355-357. [Link]
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Ackerman, J. H., & Surrey, A. R. (1967). Isophthalaldehyde. Organic Syntheses, 47, 76. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
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ResearchGate. Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
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YouTube. Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. [Link]
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Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. National Institutes of Health. [Link]
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ResearchGate. Synthesis of DMIH based on 4,6-dihydroxyisophthalohydrazide (DIH). [Link]
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ResearchGate. Tautomeric Study of Schiff Bases Derived from o‐Dihydroxybenzaldehyde by UV‐Vis, IR, H NMR, C NMR Spectroscopy and Computational Modeling. [Link]
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Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. National Institutes of Health. [Link]
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Grokipedia. 2,4-Dihydroxybenzaldehyde. [Link]
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African Journals Online. synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. [Link]
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A Researcher's Guide to Differentiating Dihydroxyisophthalaldehyde Isomers: A Comparative Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the precise identification of structural isomers is not merely an academic exercise—it is a foundational requirement for ensuring efficacy, safety, and reproducibility. The dihydroxyisophthalaldehyde isomers, all sharing the molecular formula C₈H₆O₄, present a classic analytical challenge. While possessing the same constituent atoms, the differential placement of hydroxyl and aldehyde groups on the benzene ring gives rise to distinct chemical and physical properties. An in-depth understanding of their unique spectroscopic signatures is therefore critical for unambiguous characterization.
This guide provides a comparative analysis of the four primary dihydroxyisophthalaldehyde isomers—2,4-, 2,6-, 4,5-, and 4,6-dihydroxyisophthalaldehyde—using a multi-technique spectroscopic approach. We will delve into the principles behind UV-Visible, Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), explaining not just the expected data, but the causal relationships between molecular structure and spectroscopic output.
The Isomers: Structural Overview
The core challenge lies in distinguishing the substitution patterns on the isophthalaldehyde framework. The relative positions of the two hydroxyl groups dictate the symmetry, electronic distribution, and potential for intramolecular interactions within each molecule, which in turn governs their spectroscopic behavior.
Caption: Chemical structures of the four dihydroxyisophthalaldehyde isomers.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. For these aromatic aldehydes, the most significant absorptions arise from π→π* transitions within the conjugated system of the benzene ring and carbonyl groups.
Expertise & Experience: The "Why" Behind the Data
The position of maximum absorbance (λmax) is highly sensitive to the extent of conjugation and the presence of auxochromes (like -OH groups).[1] The hydroxyl groups, acting as electron-donating groups, can extend the conjugated system through resonance, causing a bathochromic (red) shift to longer wavelengths compared to the parent isophthalaldehyde. The degree of this shift is dependent on the isomer's specific substitution pattern. For instance, isomers where the hydroxyl groups are ortho or para to the aldehyde groups (e.g., 2,4- and 4,6-dihydroxyisophthalaldehyde) are expected to show more significant red shifts due to more effective resonance stabilization of the excited state. Intramolecular hydrogen bonding can also influence the electronic environment and thus the λmax.
Comparative UV-Vis Data (Predicted in Ethanol)
| Isomer | Expected λmax (nm) | Rationale |
| This compound | ~280-290 nm and ~320-340 nm | Extended conjugation from both OH groups (ortho and para to carbonyls). |
| 2,6-Dihydroxyisophthalaldehyde | ~270-280 nm and ~350-370 nm | Both OH groups are ortho to carbonyls, potentially strong intramolecular H-bonding. |
| 4,5-Dihydroxyisophthalaldehyde | ~260-270 nm and ~300-320 nm | OH groups are meta and ortho to carbonyls, less direct conjugation. |
| 4,6-Dihydroxyisophthalaldehyde | ~275-285 nm and ~330-350 nm | Symmetrical structure with OH groups para and ortho to carbonyls. |
Experimental Protocol: UV-Vis Spectrum Acquisition
Caption: Workflow for UV-Vis spectroscopic analysis.
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol).
-
Sample Preparation: Prepare a dilute solution of the isomer (typically in the micromolar concentration range) to ensure the absorbance falls within the instrument's linear range (ideally < 1.0).[2]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction on the spectrophotometer. This subtracts the absorbance of the solvent itself.
-
Spectrum Acquisition: Rinse and fill the cuvette with the sample solution. Place it in the instrument and record the absorption spectrum across the desired range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Molecular Vibrations
FT-IR spectroscopy is an exceptionally powerful tool for distinguishing isomers. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3] While all four isomers contain the same functional groups (O-H, C=O, aromatic C=C, C-H), the precise frequencies of these vibrations are subtly altered by their chemical environment, providing a unique "fingerprint" for each molecule.[4][5]
Expertise & Experience: Causality in Vibrational Modes
The diagnostic power of FT-IR in this context comes from its sensitivity to hydrogen bonding and electronic effects:
-
O-H Stretching Region (3600-3200 cm⁻¹): The position and shape of this band are highly informative. A sharp, free O-H band (around 3600 cm⁻¹) is rare in the solid state. Intermolecular hydrogen bonding results in a broad, intense band, typically around 3400-3200 cm⁻¹. Crucially, isomers capable of strong intramolecular hydrogen bonding between a hydroxyl group and a nearby carbonyl oxygen (e.g., 2,6- and this compound) will show this O-H band shifted to an even lower frequency, often appearing broader and less intense.
-
C=O Stretching Region (1750-1650 cm⁻¹): The carbonyl stretch is a strong, sharp peak.[6] Its frequency is lowered by two main factors: conjugation with the aromatic ring and hydrogen bonding. All isomers will show a lowered frequency due to conjugation. However, isomers with intramolecular hydrogen bonding to the carbonyl oxygen will exhibit a further, significant shift to a lower wavenumber (e.g., ~1650 cm⁻¹) compared to those without (~1700 cm⁻¹).
-
Fingerprint Region (1500-600 cm⁻¹): This region contains a complex array of bending and stretching vibrations (C-O, C-C, C-H bending). While difficult to assign individual peaks, the overall pattern is unique to the molecule's specific structure and symmetry, serving as a definitive fingerprint.
Comparative FT-IR Data (Predicted, KBr Pellet)
| Isomer | Key Vibrational Frequencies (cm⁻¹) |
| O-H Stretch | |
| This compound | ~3200 (Broad, Intramolecular H-bonding) |
| 2,6-Dihydroxyisophthalaldehyde | ~3150 (Very Broad, Strong Intramolecular H-bonding) |
| 4,5-Dihydroxyisophthalaldehyde | ~3350 (Broad, Intermolecular H-bonding) |
| 4,6-Dihydroxyisophthalaldehyde | ~3300 (Broad, Intermolecular H-bonding) |
Experimental Protocol: FT-IR Solid Sample Analysis (KBr Method)
Caption: Workflow for FT-IR analysis using the KBr pellet method.
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.[7]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.
-
Background Scan: Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the infrared spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is the most definitive technique for distinguishing these isomers. By probing the magnetic environments of the ¹H (proton) and ¹³C nuclei, it provides direct information about the connectivity and chemical environment of every atom in the molecule.
Expertise & Experience: Decoding the NMR Spectrum
The key to differentiation lies in symmetry, chemical shifts, and spin-spin coupling:
-
Symmetry: The molecular symmetry directly impacts the number of unique signals in both ¹H and ¹³C NMR spectra. A highly symmetric molecule like 4,6-dihydroxyisophthalaldehyde will show significantly fewer signals than an asymmetric one like This compound .
-
¹H Chemical Shifts (δ):
-
Aldehydic Protons (-CHO): These will appear far downfield (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. Their exact position will be subtly influenced by the electronic effects of the nearby hydroxyl groups.
-
Aromatic Protons (Ar-H): Their chemical shifts (δ 6.0-8.0 ppm) and splitting patterns are highly diagnostic of the substitution pattern.
-
Hydroxyl Protons (-OH): These signals can be broad and their position is variable, often depending on concentration and solvent. Intramolecular hydrogen bonding can shift them significantly downfield.
-
-
¹³C Chemical Shifts (δ):
-
Carbonyl Carbons (-CHO): These are highly deshielded, appearing around δ 190-200 ppm.
-
Aromatic Carbons: Carbons bonded to oxygen (C-OH) will be shifted downfield (δ ~150-165 ppm) compared to those bonded to hydrogen (C-H, δ ~100-130 ppm). The number of unique signals directly reflects the molecular symmetry.
-
Comparative NMR Data (Predicted, 400 MHz in DMSO-d₆)
Table 1: Predicted ¹H NMR Spectroscopic Data
| Isomer | Symmetry | Aromatic Protons (δ, ppm, multiplicity) | Aldehydic H (δ, ppm) |
| 2,4-DHIA | Asymmetric | 3 unique signals | 2 unique signals |
| 2,6-DHIA | Symmetric (C₂ᵥ) | 2 unique signals | 1 signal |
| 4,5-DHIA | Symmetric (C₂ᵥ) | 1 signal | 2 unique signals |
| 4,6-DHIA | Symmetric (C₂ᵥ) | 2 unique signals | 1 signal |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Isomer | Symmetry | Number of Unique Aromatic C Signals | Number of Unique Carbonyl C Signals |
| 2,4-DHIA | Asymmetric | 6 | 2 |
| 2,6-DHIA | Symmetric (C₂ᵥ) | 4 | 1 |
| 4,5-DHIA | Symmetric (C₂ᵥ) | 3 | 1 |
| 4,6-DHIA | Symmetric (C₂ᵥ) | 4 | 1 |
Experimental Protocol: NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation and analysis.
-
Sample Preparation: Accurately weigh 10-20 mg of the isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry vial.[8][9]
-
Transfer: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]
-
Instrumentation: Place the capped NMR tube into the spectrometer.
-
Tuning and Shimming: The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to maximize homogeneity and spectral resolution.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum. Further 2D experiments (like COSY and HSQC) can be run to confirm assignments.
Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. While all four isomers have the same molecular weight (166.0266 g/mol ), making their molecular ion peaks identical, their fragmentation patterns upon ionization will differ.
Expertise & Experience: Interpreting Fragmentation
-
Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI) will primarily show the molecular ion (e.g., [M-H]⁻ at m/z 165.02), confirming the molecular formula. Harder techniques like Electron Ionization (EI) will produce the M⁺• peak and extensive fragmentation.
-
Fragmentation Pathways: The structure of the isomer dictates the stability of the resulting fragments. Common losses for phenolic aldehydes include the loss of hydrogen radical (•H), carbon monoxide (CO), and the aldehyde radical (•CHO). The proximity of hydroxyl and aldehyde groups can facilitate unique rearrangement and cleavage pathways for each isomer. For example, an isomer with an ortho-hydroxyl group might show a prominent loss of H₂O through a cyclization mechanism not available to other isomers.
Comparative Mass Spectrometry Data (Predicted, EI)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Potential Neutral Losses |
| All Isomers | 166 | --- | --- |
| 2,4-DHIA | 166 | 165, 137, 109 | H, CHO, CO |
| 2,6-DHIA | 166 | 165, 148, 137 | H, H₂O, CHO |
| 4,5-DHIA | 166 | 165, 137, 109 | H, CHO, CO |
| 4,6-DHIA | 166 | 165, 138, 110 | H, CO, C₂H₂O |
Note: These are predicted fragments; actual spectra can be more complex.
Experimental Protocol: Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion with a syringe pump or as the eluent from a liquid chromatography (LC) system.
-
Ionization: The sample is vaporized and ionized. The choice of ionization method (e.g., EI, ESI, APCI) is critical and depends on the analyte's properties and the desired information (molecular ion vs. fragmentation).
-
Analysis and Detection: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.
Conclusion
Differentiating the isomers of dihydroxyisophthalaldehyde requires a multi-faceted analytical approach. While UV-Vis and Mass Spectrometry provide valuable initial data and confirmation of molecular weight, they often lack the specificity for unambiguous isomer identification. FT-IR spectroscopy offers a significant step forward, providing a unique molecular fingerprint and clear indications of intramolecular hydrogen bonding. However, NMR spectroscopy stands as the ultimate arbiter , delivering unequivocal structural elucidation through the analysis of chemical shifts and coupling patterns that are uniquely dictated by the precise arrangement of substituents on the aromatic ring. By synergistically applying these techniques, researchers can confidently characterize their specific isomer, ensuring the integrity and validity of their scientific endeavors.
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Michigan State University Department of Chemistry. UV-Visible Spectroscopy. Available from: [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
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Sargent, M. V., & Smith, D. O. (1980). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society, Perkin Transactions 1, 317-321. Available from: [Link]
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Doménech-Carbó, A., et al. (2023). High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a historic shipwreck. Scientific Reports, 13(1), 6791. Available from: [Link]
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ResearchGate. (2016). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT. Available from: [Link]
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ResearchGate. (2018). UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. Available from: [Link]
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Chemistry For Everyone. (2024). Can IR Spectroscopy Distinguish Isomers?. YouTube. Available from: [Link]
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Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]
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University of the West Indies. Sample preparation for FT-IR. Available from: [Link]
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European Journal of Engineering and Technology Research. (2020). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Available from: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Synthesized 2,4-Dihydroxyisophthalaldehyde via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Synthesis, The Imperative of Structural Verification
The successful synthesis of a target molecule is a significant milestone in any chemical research and drug development program. 2,4-Dihydroxyisophthalaldehyde, a key building block for various pharmaceuticals and complex organic materials, is no exception. Its synthesis, often achieved through classical methods like the Vilsmeier-Haack or Reimer-Tiemann reactions, yields a product that requires rigorous structural confirmation.[1][2] While techniques like NMR and IR spectroscopy provide critical data on atomic connectivity and functional groups, mass spectrometry (MS) offers an indispensable and complementary analysis. It provides a definitive determination of the molecular weight and a structural fingerprint through fragmentation analysis, confirming that the intended molecule has indeed been formed.
This guide provides an in-depth, field-proven comparison of mass spectrometry workflows for the structural validation of this compound. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical system.
The First Pillar: Choosing the Right Ionization Technique
The journey of a molecule through a mass spectrometer begins with ionization—the process of imparting a charge. The choice of ionization method is the most critical decision in the analytical workflow, as it dictates the nature of the resulting mass spectrum. For a polar, aromatic molecule like this compound, two techniques stand out: Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Electrospray Ionization (ESI): A "soft" ionization technique that gently transfers ions from a solution into the gas phase.[3] This method is ideal for preserving the molecular structure, typically resulting in a spectrum dominated by the molecular ion (or a protonated/deprotonated version). For phenolic compounds, ESI is often most sensitive in the negative ion mode.[4][5] This is the go-to method for unequivocally confirming the molecular weight of the synthesized product.
-
Electron Ionization (EI): A "hard" ionization technique where the sample is bombarded with high-energy electrons in the gas phase.[6] This energetic process causes the molecule to fragment in a predictable and reproducible manner.[7][8] The resulting fragmentation pattern serves as a unique "fingerprint" for the molecule, allowing for detailed structural elucidation and comparison against spectral libraries.
The expert approach is not to choose one over the other but to use them orthogonally. ESI provides the "what it is" by confirming the molecular mass, while EI provides the "how it's built" by revealing its structural components through fragmentation. This dual approach creates a self-validating system.
Comparative Analysis: ESI vs. EI for this compound
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) | Rationale for this compound |
| Ionization Energy | Low ("Soft") | High ("Hard") | Using both provides complementary data: molecular weight (ESI) and structural fingerprint (EI). |
| Typical Ion | [M-H]⁻ or [M+H]⁺ | M⁺˙ (molecular ion) and fragment ions | The phenolic hydroxyl groups make [M-H]⁻ formation highly favorable in ESI. |
| Fragmentation | Minimal to none | Extensive and reproducible | EI's fragmentation is crucial for confirming the specific arrangement of the two hydroxyl and two aldehyde groups. |
| Sample Introduction | Liquid Chromatography (LC-MS) | Gas Chromatography (GC-MS) or Direct Probe | LC-MS is ideal for direct analysis of the reaction mixture. GC-MS would require derivatization. |
| Primary Utility | Molecular Weight Confirmation | Structural Elucidation & Library Matching | Both are essential for complete validation. |
The Core of Validation: Predicting and Interpreting the Mass Spectra
The molecular formula for this compound is C₈H₆O₄, giving it a monoisotopic mass of 166.0266 g/mol . This theoretical mass is the benchmark against which our experimental data will be compared.
High-Resolution ESI-MS: The Molecular Formula Confirmation
When coupled with a high-resolution mass analyzer like an Orbitrap or TOF, ESI-MS can provide an exact mass measurement with high precision. This allows for the unambiguous determination of the elemental formula.
-
Expected Ion (Negative Mode): [M-H]⁻
-
Theoretical Exact Mass: 165.0193 (C₈H₅O₄⁻)
-
Expected Ion (Positive Mode): [M+H]⁺
-
Theoretical Exact Mass: 167.0339 (C₈H₇O₄⁺)
Observing a prominent ion at m/z 165.0193 in the negative ion mode provides extremely strong evidence for the successful synthesis of a compound with the formula C₈H₆O₄.
EI-MS Fragmentation: The Structural Fingerprint
An EI mass spectrum provides the structural proof. The molecular ion (M⁺˙) at m/z 166 will fragment through characteristic losses of functional groups. Analyzing these losses allows us to piece the structure back together.
Key Predicted Fragments for this compound:
| m/z | Loss | Fragment Structure | Significance |
| 166 | - | [C₈H₆O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 165 | H˙ | [M-H]⁺ | Loss of a hydrogen radical, typically from a hydroxyl or aldehyde group. |
| 137 | CHO˙ | [M-CHO]⁺ | Loss of a formyl radical (29 Da) is a classic fragmentation pathway for aldehydes.[7] |
| 109 | CHO˙, CO | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide (28 Da) from the m/z 137 fragment, characteristic of phenols. |
The presence of these key fragments, especially the initial losses of H˙ and CHO˙, builds a strong case for the presence of both hydroxyl and aldehyde functionalities on the aromatic ring.
Visualizing the Analytical Workflow
A robust analytical workflow is essential for reproducible results. The diagram below outlines the key stages from sample preparation to data acquisition for an LC-MS based validation.
Caption: General workflow for LC-MS analysis of synthesized compounds.
Visualizing the Fragmentation Pathway
Understanding the fragmentation is key to structural confirmation. The following diagram illustrates the proposed EI fragmentation pathway for this compound.
Caption: Proposed EI fragmentation pathway for this compound.
Field-Proven Experimental Protocols
Trustworthiness in analytical science is built on meticulous and reproducible protocols.
Protocol 1: LC-MS/HRMS Analysis (ESI)
This protocol is designed for accurate mass determination and molecular formula confirmation.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized this compound.
-
Dissolve in 10 mL of LC-MS grade methanol to create a 100 µg/mL stock solution.
-
Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.[9] Using formic acid can aid in protonation for positive mode analysis.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrumentation & Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap, Sciex Q-TOF) coupled to a UHPLC system.
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Heated Electrospray Ionization (HESI).
-
Polarity: Acquire data in both positive and negative ion modes.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >70,000 to ensure accurate mass measurement.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical exact masses (165.0193 and 167.0339).
-
Verify that the measured mass is within 5 ppm of the theoretical mass.
-
Use software tools to predict and confirm the elemental formula (C₈H₆O₄).
-
Protocol 2: Direct Insertion Probe-MS (EI)
This protocol is for obtaining the fragmentation fingerprint.
-
Sample Preparation:
-
Place a small amount (~0.1 mg) of the dry, solid sample into a glass capillary tube for the direct insertion probe.
-
-
Instrumentation & Conditions:
-
Instrument: A mass spectrometer equipped with an Electron Ionization source (e.g., Agilent GC-MS or a standalone MS with a direct probe).
-
Ionization Energy: Standard 70 eV.
-
Probe Temperature: Gently ramp the temperature from 50°C to 250°C to allow for sublimation of the sample into the ion source.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the molecular ion peak at m/z 166.
-
Identify and annotate the key fragment ions at m/z 165, 137, and 109.
-
Compare the obtained spectrum against a reference library (if available) or against the predicted fragmentation pattern.
-
Comparison with Alternative Analytical Methods
While mass spectrometry is powerful, it forms part of a larger analytical toolkit. A comprehensive validation strategy should leverage complementary techniques.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular Weight & Structural Fragmentation | High sensitivity, provides molecular formula (HRMS) and a structural fingerprint (EI). | Isomers can be difficult to distinguish without chromatography; doesn't define specific atom-atom connections. |
| NMR Spectroscopy (¹H, ¹³C) | Atomic Connectivity & Chemical Environment | The gold standard for unambiguous structure determination, defines stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, complex spectra can be difficult to interpret. |
| FT-IR Spectroscopy | Functional Groups | Quick and easy confirmation of key bonds (O-H, C=O, C=C). | Does not provide information on the overall molecular structure or connectivity. |
| UV-Vis Spectroscopy | Conjugated Systems | Confirms the presence of the aromatic chromophore. | Highly non-specific, provides very limited structural information.[10] |
Conclusion
Validating the structure of synthesized this compound is a non-negotiable step in ensuring the quality and integrity of downstream research and development. Mass spectrometry stands as a cornerstone of this validation process. By employing a dual-pronged approach—using high-resolution ESI-MS to confirm the molecular weight and elemental formula, and EI-MS to establish a reproducible fragmentation fingerprint—researchers can achieve an exceptionally high degree of confidence in their synthesized product. This self-validating methodology, when combined with data from NMR and IR spectroscopy, provides the robust, authoritative, and trustworthy structural proof required to advance any scientific endeavor.
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A Simple Alternative Method for the Synthesis of Aromatic Dialdehydes. (n.d.). DergiPark. Retrieved January 22, 2026, from [Link]
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Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. Retrieved January 22, 2026, from [Link]
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Caku, A. S., et al. (2023). Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma 24(S)-hydroxycholesterol and 27-hydroxycholesterol: A new approach integrating the concept of ion ratio. The Journal of Steroid Biochemistry and Molecular Biology. Retrieved January 22, 2026, from [Link]
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Worden, L. R., et al. (1970). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic. Retrieved January 22, 2026, from [Link]
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Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility, University of Oxford. Retrieved January 22, 2026, from [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Retrieved January 22, 2026, from [Link]
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Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]
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Proposed fragmentation pathways of 2′,4′-dihydroxychalcone. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. (2021). American Society for Microbiology. Retrieved January 22, 2026, from [Link]
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Alternative Methodologies for the Determination of Aldehydes by Capillary Electrophoresis. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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(PDF) Validation of a method based on liquid chromatography-tandem mass spectrometry for multiclass screening and analysis of 59 veterinary drugs in fishery foods. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Retrieved January 22, 2026, from [Link]
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De Rijke, E., et al. (2003). Liquid Chromatography With Electrospray Ionisation Mass Spectrometric Detection of Phenolic Compounds From Olea Europaea. PubMed. Retrieved January 22, 2026, from [Link]
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Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. Retrieved January 22, 2026, from [Link]
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A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. (2022). ASM Journals. Retrieved January 22, 2026, from [Link]
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Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. (2023). Chromatography Online. Retrieved January 22, 2026, from [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved January 22, 2026, from [Link]
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Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]
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Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. Retrieved January 22, 2026, from [Link]
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Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. (1996). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Retrieved January 22, 2026, from [Link]
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Development and validation of an LC-MS/MS method for the quantification of KRAS>G12C> inhibitor opnurasib in several mouse matrices and its application in a pharmacokinetic mouse study. (2024). Utrecht University. Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Antioxidant Activity of 2,4-Dihydroxyisophthalaldehyde and Other Phenols
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, phenolic compounds have emerged as a cornerstone of antioxidant research. Their structural diversity and inherent ability to neutralize reactive oxygen species (ROS) make them a fertile ground for drug discovery. This guide provides an in-depth comparison of the antioxidant potential of 2,4-Dihydroxyisophthalaldehyde and its structural analogs against a backdrop of well-characterized phenolic antioxidants. While direct experimental data for this compound is not extensively available in current literature, this guide will extrapolate its potential activity based on the established structure-activity relationships of closely related phenolic aldehydes and other phenols. We will delve into the mechanistic underpinnings of their antioxidant action and provide detailed, field-proven experimental protocols for the accurate assessment of their efficacy.
The Structural Basis of Phenolic Antioxidant Activity: A Mechanistic Overview
The antioxidant prowess of phenolic compounds is intrinsically linked to their molecular architecture, specifically the presence of hydroxyl (-OH) groups attached to an aromatic ring.[1] This configuration facilitates the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[2] The efficacy of this process is governed by the number and position of hydroxyl groups, as well as the presence of other functional groups on the aromatic ring.[3]
Two primary mechanisms dictate the free-radical scavenging activity of phenols:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The resulting phenoxy radical is stabilized by resonance, rendering it less reactive than the initial free radical.
-
Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the phenol to the free radical, forming a radical cation from the phenol and an anion from the free radical. The radical cation can then be deprotonated.
The presence of electron-donating groups on the aromatic ring enhances the antioxidant activity by stabilizing the resulting phenoxy radical. Conversely, electron-withdrawing groups, such as the aldehyde (-CHO) group, can potentially diminish the antioxidant capacity by destabilizing the radical.[4]
dot graph TD{ subgraph Antioxidant Mechanisms A[Phenolic Compound] -->|Hydrogen Atom Transfer| B(Neutralized Free Radical); A --> |Single Electron Transfer| C(Phenolic Radical Cation); B --> D{Stable Phenoxy Radical}; C --> E{Neutralized Free Radical}; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Key antioxidant mechanisms of phenolic compounds.
Comparative Analysis of Antioxidant Activity
The antioxidant activity of a compound is typically quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.[5] The following table summarizes the reported IC50 values for a range of phenolic compounds, providing a basis for a comparative assessment. It is important to note that direct experimental data for this compound is sparse, and its activity is inferred from structurally similar compounds like 2,4-dihydroxybenzaldehyde.
| Compound | Assay | IC50 (µM) | Reference Standard (IC50, µM) |
| This compound | DPPH | Data Not Available | - |
| 2,4-Dihydroxybenzaldehyde Schiff base derivative | MTT Assay (PC3 cells) | 4.85[6] | - |
| Protocatechuic Aldehyde (3,4-dihydroxybenzaldehyde) | DPPH | Active[7] | - |
| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | DPPH | Active[7] | - |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | DPPH | Less Active[7] | - |
| Gallic Acid | DPPH | ~8[8] | Ascorbic Acid (~40) |
| Quercetin | DPPH | ~7.4[8] | - |
| Butylated Hydroxytoluene (BHT) | DPPH | ~202[5] | - |
| Butylated Hydroxyanisole (BHA) | DPPH | ~112[5] | - |
| Ascorbic Acid | DPPH | ~40 | - |
Note: The activity of 2,4-dihydroxybenzaldehyde derivatives in an MTT assay is an indicator of cytotoxic activity against cancer cells, which can be related to oxidative stress, but is not a direct measure of free radical scavenging.
From the available data and established structure-activity relationships, we can infer that the two hydroxyl groups on the aromatic ring of this compound would confer it with antioxidant properties.[6] However, the presence of two electron-withdrawing aldehyde groups might modulate this activity. For comparison, protocatechuic aldehyde, which also has two hydroxyl groups, is known to be a potent antioxidant.[7]
Experimental Protocols for Antioxidant Activity Assessment
To ensure scientific integrity and reproducibility, standardized assays are paramount. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted method for evaluating the antioxidant capacity of phenolic compounds due to its simplicity, speed, and reliability.[9]
DPPH Radical Scavenging Assay: A Step-by-Step Protocol
This protocol outlines the procedure for determining the free radical scavenging activity of a test compound. The causality behind each step is explained to provide a deeper understanding of the assay's principles.
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in a dark, amber-colored bottle to prevent degradation from light. The deep violet color of this solution is due to the stable DPPH free radical.
-
Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol. This is crucial for determining the concentration-dependent activity and calculating the IC50 value.
-
Reference Standard: Prepare a similar set of serial dilutions for a known antioxidant standard, such as ascorbic acid or gallic acid.
2. Assay Procedure:
-
Reaction Setup: In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.
-
Control Wells: Prepare a blank well containing 100 µL of methanol. This will serve as the negative control.
-
Initiation of Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes. The incubation period allows the antioxidant to react with the DPPH radical. In the presence of an antioxidant, the violet color of the DPPH solution will fade to yellow as the radical is scavenged.[9]
3. Data Acquisition and Analysis:
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the percentage of scavenging activity against the corresponding concentrations of the test compound. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is determined from the graph.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Prepare DPPH Solution (0.1 mM in Methanol)"]; B [label="Prepare Serial Dilutions of Test Compound & Standard"]; C [label="Pipette 100 µL of Sample/Standard into 96-well plate"]; D [label="Add 100 µL of DPPH solution to all wells"]; E [label="Incubate in Dark at Room Temperature for 30 min"]; F [label="Measure Absorbance at 517 nm"]; G [label="Calculate % Scavenging Activity & IC50 Value"]; A -> B -> C -> D -> E -> F -> G; }
Caption: Experimental workflow for the DPPH antioxidant assay.
Concluding Remarks and Future Directions
While a definitive quantitative value for the antioxidant activity of this compound remains to be experimentally determined, the principles of structure-activity relationships in phenolic compounds provide a strong basis for predicting its potential as a free radical scavenger. The presence of two hydroxyl groups is a key indicator of antioxidant capacity. Further research is warranted to synthesize and test this compound using standardized assays like the DPPH and ABTS methods to precisely quantify its efficacy relative to other phenolic aldehydes and established antioxidants. Such studies will be instrumental in unlocking the therapeutic potential of this and other novel phenolic structures.
References
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Borgohain, B., et al. (2015). Antioxidant Activity of Some Phenolic Aldehydes and Their Diimine Derivatives: A DFT Study. Journal of the Mexican Chemical Society, 59(4), 268-276. Available at: [Link]
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ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... Retrieved from: [Link]
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PubMed. (2004). Determination of the Free Radical Scavenging Activity of dihydropyran-2,4-diones. Bioorganic & Medicinal Chemistry Letters, 14(23), 5859-61. Available at: [Link]
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NIH. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from: [Link]
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PubMed Central. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. BMC Complementary and Alternative Medicine, 15, 383. Available at: [Link]
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Neliti. (2016). dpph radical scavenging activity, total phenolics and flavonoids of water soluble extracts. Traditional Medicine Journal, 21(2), 86-91. Available at: [Link]
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NIH. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 872341. Available at: [Link]
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ResearchGate. (2022). Synthesis, characterization, antioxidant activities and DFT calculations of 2,4-bis (2-hydroxy-3-methoxy benzaldehyde) diiminotoluene Schiff base. Journal of the Iranian Chemical Society. Available at: [Link]
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MDPI. (n.d.). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 25(16), 3581. Available at: [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Antioxidants, 11(8), 1473. Available at: [Link]
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MDPI. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 9(4), 332. Available at: [Link]
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Food Research. (2021). Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. Food Research, 5(6), 187-196. Available at: [Link]
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ResearchGate. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Food Research International, 43(8), 2014-2019. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of 2,4-Dihydroxyisophthalaldehyde: An HPLC-Centric Comparative Analysis
Abstract
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of starting materials and intermediates is non-negotiable. 2,4-Dihydroxyisophthalaldehyde, a key building block for various bioactive compounds and specialty dyes, is no exception.[1] Its utility is directly correlated with its purity, as even trace impurities can derail synthesis pathways, compromise biological activity, or introduce toxicity. This guide provides an in-depth, experimentally-grounded comparison of analytical techniques for purity confirmation, establishing High-Performance Liquid Chromatography (HPLC) as the definitive method. We will dissect a validated Reversed-Phase HPLC (RP-HPLC) protocol, contrast its performance with alternative methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR), and present a clear, logical framework for its implementation in a quality control environment.
Introduction: The Imperative for Purity in this compound
This compound (MW: 166.13 g/mol ) is a phenolic aldehyde featuring two hydroxyl groups and two formyl groups on a benzene ring.[2] Its unique structure makes it a valuable precursor in the synthesis of complex molecules. However, its synthesis, often involving the formylation of resorcinol, can introduce a variety of impurities.[3]
Potential Impurities Include:
-
Starting Materials: Unreacted resorcinol.
-
Isomeric Byproducts: Positional isomers such as 4,6-dihydroxyisophthalaldehyde or 2-hydroxyisophthalaldehyde.[4][5]
-
Reaction Intermediates: Partially formylated species.
-
Degradation Products: Aromatic aldehydes can oxidize when exposed to air, a process that can be accelerated by basic conditions.[6]
The presence of these impurities can have significant downstream consequences, making a robust, selective, and quantitative analytical method essential for quality assurance.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
For polar, non-volatile aromatic compounds like this compound, RP-HPLC is the most widely applied and effective analytical technique.[7] The method separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind the Choice of RP-HPLC:
-
Specificity: The high resolving power of modern HPLC columns can separate the main analyte from structurally similar impurities, which is critical for accurate purity assessment.
-
Suitability: The phenolic hydroxyl groups and overall polarity of this compound make it ideally suited for retention and separation on a C18 column with a water/acetonitrile or water/methanol mobile phase.
-
Quantification: UV-Vis Diode Array Detectors (DAD) provide excellent sensitivity for aromatic aldehydes, allowing for precise quantification of the main peak and any impurities.[8][9]
A Validated HPLC Protocol for Purity Analysis
This protocol is designed to be a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis. The method must be fully validated according to ICH guidelines (Q2A, Q2B) before implementation in a regulated environment.[10][11][12]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic ring, while the 250 mm length ensures high resolution to separate closely related impurities.[9][13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2) | The acidic modifier suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and improved retention.[9] |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for phenolic compounds. |
| Gradient Elution | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 10% B; 26-30 min: 10% B | A gradient is essential to elute any less polar impurities that might be strongly retained, while ensuring the main, more polar analyte elutes with a good peak shape and reasonable retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.[14] |
| Detection | DAD at 280 nm | Phenolic compounds typically exhibit strong absorbance around this wavelength. A DAD allows for peak purity analysis and identification of impurities by comparing UV spectra.[8] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample batch to be tested.
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis.
Caption: Workflow for HPLC purity analysis of this compound.
System Suitability Test (SST) & Data Interpretation
Before analyzing any samples, the system's suitability must be confirmed by making five replicate injections of the standard solution.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and mobile phase compatibility. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and resolving power. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
Purity Calculation: The purity is typically determined using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, especially when known impurities are available, a method using relative response factors should be developed.
Comparative Guide: HPLC vs. Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or may be considered in specific contexts.
| Technique | Principle | Suitability for this compound | Pros | Cons |
| HPLC-UV/DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. Ideal for polar, non-volatile aromatic compounds. | High specificity & resolution; Excellent precision & accuracy; Well-established for purity assays.[7] | Requires high-purity solvents; Moderate instrument cost. |
| Gas Chromatography (GC-FID) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Poor to Moderate. The compound's low volatility and high polarity (due to -OH groups) make it unsuitable for direct injection. | High sensitivity (FID); Excellent for volatile impurities.[15] | Requires derivatization to increase volatility, adding complexity and potential for error; High temperatures can cause degradation.[16] |
| NMR Spectroscopy (¹H NMR) | Measures the magnetic properties of atomic nuclei. | Good for Identity & Major Impurities. | Provides definitive structural confirmation; Can identify and quantify major impurities without a reference standard (qNMR).[6] | Low sensitivity for trace impurities (<1%); Complex mixtures can lead to overlapping signals; High instrument cost. |
| Titrimetry | Chemical reaction with a standardized reagent. | Poor. Lacks specificity. | Low cost; Simple instrumentation. | Cannot distinguish between the target analyte and other acidic (phenolic) or aldehydic impurities; Not suitable for trace analysis. |
| Melting Point | Temperature at which a solid becomes liquid. | Poor. Serves only as a rough indicator of purity. | Very low cost; Fast. | Insensitive to small amounts of impurities; Does not provide quantitative data. |
Case Study: Purity Analysis of Two Commercial Batches
To illustrate the practical application of the HPLC method, two hypothetical batches of this compound were analyzed.
Results:
| Batch ID | Main Peak RT (min) | Main Peak Area % | Impurity 1 RT (min) | Impurity 1 Area % | Impurity 2 RT (min) | Impurity 2 Area % | Calculated Purity (%) |
| Batch A | 12.54 | 99.85 | 8.21 | 0.08 | 14.65 | 0.07 | 99.85 |
| Batch B | 12.55 | 98.76 | 8.22 | 0.88 | 14.63 | 0.36 | 98.76 |
Analysis:
-
Batch A demonstrates high purity, meeting a typical specification of >99.5%.
-
Batch B shows a significantly lower purity of 98.76%, with a major impurity detected at 8.22 minutes (potentially unreacted starting material) and a minor one at 14.63 minutes. This batch would likely be rejected for use in cGMP applications.
The Logic of Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[17] The relationship between key validation parameters ensures a comprehensive assessment of the method's reliability.
Caption: Interrelationship of key validation parameters per ICH guidelines.
Conclusion and Recommendations
For the unambiguous purity determination of this compound, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is unequivocally the superior choice. Its high resolving power, specificity, and quantitative accuracy far exceed those of alternative techniques like GC, NMR, or titrimetry for this specific application.
Researchers, scientists, and drug development professionals should adopt HPLC as the primary quality control tool to ensure the integrity of their starting materials. This not only guarantees the reliability and reproducibility of experimental outcomes but also upholds the stringent safety and quality standards required in pharmaceutical development.
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University of Georgia. (n.d.). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. UGA CAES. Retrieved from [Link]
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LCGC. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. Retrieved from [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
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Alvarado, J., et al. (2007). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc. Retrieved from [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
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Tosun, G., et al. (2012). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science. Retrieved from [Link]
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Mihaleva, D., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
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Patel, S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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Grokipedia. (n.d.). 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
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University of Cape Town. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]
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Analytice. (n.d.). Determination of aldehydes according to the European Pharmacopoeia. Retrieved from [Link]
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ResearchGate. (2013). Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography. Retrieved from [Link]
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A Comparative Guide to the Chelating Properties of 2,4-Dihydroxyisophthalaldehyde and Salicylaldehyde
Executive Summary: Beyond Simple Chelation
In the vast landscape of coordination chemistry and drug development, the selection of an appropriate chelating agent is paramount. Chelators, molecules capable of forming multiple coordinate bonds with a single metal ion, are fundamental to applications ranging from catalysis and analytical chemistry to the treatment of metal toxicity and oxidative stress-related diseases.[1][2] This guide provides an in-depth comparison of two phenolic aldehydes: the classic bidentate ligand, Salicylaldehyde , and the more functionally complex 2,4-Dihydroxyisophthalaldehyde .
While both molecules share a core salicylaldehyde-like binding motif, their overall structures present divergent opportunities for metal coordination. Salicylaldehyde serves as our baseline—a well-understood, bidentate chelator forming stable six-membered rings with various metal ions.[3] In contrast, this compound, with its additional hydroxyl and aldehyde groups, offers a platform for higher denticity and more intricate coordination geometries, particularly through the synthesis of Schiff base derivatives.[4]
This document moves beyond a simple recitation of properties. We will dissect the structural nuances that govern their chelating behavior, provide validated, step-by-step experimental protocols to quantify and compare their performance, and present a logical framework for selecting the appropriate ligand based on specific research objectives.
Structural Rationale: The Basis of Chelating Potential
The efficacy of a chelating agent is intrinsically linked to its molecular structure. The number and spatial arrangement of donor atoms dictate the stability, stoichiometry, and geometry of the resulting metal complex. This phenomenon, known as the "chelate effect," dictates that ligands capable of forming multiple bonds (polydentate) form significantly more stable complexes than those forming single bonds (monodentate).[5]
Salicylaldehyde: The Archetypal Bidentate Ligand
Salicylaldehyde (2-hydroxybenzaldehyde) is a cornerstone ligand in coordination chemistry.[6] Its chelating action is straightforward and predictable:
-
Donor Atoms: The phenolic hydroxyl (-OH) oxygen and the adjacent aldehydic (-CHO) oxygen.
-
Denticity: Bidentate (donating two electron pairs).
-
Chelate Ring: Forms a thermodynamically stable six-membered ring with a metal ion.
This bidentate nature typically results in the formation of 1:2 metal-to-ligand complexes (ML₂) with divalent metal ions, satisfying their common coordination numbers of four or six.
This compound: A Platform for Higher Denticity
This compound presents a more complex scenario. While it contains the same 2-hydroxy-aldehyde motif as salicylaldehyde, the presence of a second hydroxyl group and a second aldehyde group opens up multiple possibilities.
-
Primary Binding Site: It can act as a simple bidentate ligand via the 2-hydroxy and 1-aldehyde groups, analogous to salicylaldehyde.
-
Enhanced Potential via Derivatization: Its true value lies in its role as a precursor. The two aldehyde groups can readily undergo condensation reactions with two equivalents of a primary amine to form Schiff base ligands.[4][7] For example, reaction with ethylenediamine would yield a potentially hexadentate ligand, capable of forming exceptionally stable complexes due to an enhanced chelate effect. This contrasts with salicylaldehyde, which would form a tetradentate Schiff base with the same diamine.
The choice between these two molecules is therefore a strategic one: salicylaldehyde for robust, well-defined bidentate chelation, and this compound as a foundational building block for constructing more potent, polydentate chelating systems.
Caption: Comparative chelation modes of Salicylaldehyde and this compound.
Experimental Workflows for Comparative Analysis
To objectively compare the chelating properties of these ligands, a multi-faceted experimental approach is required. We present here three robust, validated protocols that address complex stoichiometry, stability, and overall chelating activity.
A. Protocol 1: Determination of Stoichiometry via Job's Method
The Job's method of continuous variations is a classic technique used to determine the metal-to-ligand ratio in a complex.[8][9][10] The principle is that the maximum formation of the complex, and thus the maximum absorbance, occurs when the reactants are mixed in their precise stoichiometric ratio.[11][12]
Experimental Protocol:
-
Solution Preparation:
-
Prepare equimolar stock solutions (e.g., 1 mM) of the metal salt (e.g., CuSO₄·5H₂O) and the ligand (Salicylaldehyde or this compound) in a suitable solvent (e.g., 50% v/v ethanol/water).
-
Prepare a series of 11 solutions in 10 mL volumetric flasks, varying the mole fraction of the ligand from 0 to 1 in 0.1 increments. The total volume is kept constant at 10 mL. For example:
-
Flask 1: 10 mL Metal solution + 0 mL Ligand solution
-
Flask 2: 9 mL Metal solution + 1 mL Ligand solution
-
...
-
Flask 11: 0 mL Metal solution + 10 mL Ligand solution
-
-
-
Equilibration: Allow the solutions to equilibrate for a set time (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex from a preliminary scan.
-
Measure the absorbance of each of the 11 solutions at this λ_max, using the pure solvent as a blank.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand (X_L).
-
The plot will show two intersecting lines. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.[9][10] For a 1:2 complex (ML₂), the peak will be at X_L ≈ 0.67. For a 1:1 complex (ML), the peak will be at X_L = 0.5.
-
Caption: Workflow for determining complex stoichiometry using Job's Method.
B. Protocol 2: Determination of Stability Constants via UV-Vis Titration
UV-Vis titration is a powerful method to quantify the strength of the metal-ligand interaction by calculating the stability constant (K).[13]
Experimental Protocol:
-
Setup:
-
Place a known concentration and volume of the ligand solution (e.g., 2 mL of 0.1 mM) in a 1 cm path length quartz cuvette.[13]
-
Use a concentrated stock solution of the metal salt (e.g., 5 mM) as the titrant to minimize dilution effects.
-
-
Titration:
-
Record the initial UV-Vis spectrum of the ligand solution (220-400 nm).[13]
-
Add small, precise aliquots (e.g., 2-5 µL) of the metal stock solution directly into the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a standardized time (e.g., 2 minutes).[13]
-
Record the full UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the complex absorbs strongly.
-
Plot the change in absorbance (ΔA) against the concentration of the metal ion.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2 binding) using non-linear regression analysis to calculate the stability constant (log K).
-
C. Protocol 3: Ferrous Ion (Fe²⁺) Chelating Activity Assay
This assay provides a rapid and reliable measure of a compound's ability to chelate ferrous ions, which is particularly relevant for applications in mitigating oxidative stress.[14]
Experimental Protocol:
-
Reagents:
-
Ligand solutions (various concentrations in methanol or ethanol).
-
Ferrous chloride (FeCl₂) solution (2 mM).
-
Ferrozine solution (5 mM).
-
Phosphate buffer (0.1 M, pH 7.4).
-
EDTA as a positive control.[14]
-
-
Procedure:
-
In a 96-well plate or test tube, mix 100 µL of the ligand solution with 100 µL of buffer.
-
Add 25 µL of 2 mM FeCl₂ solution and mix.
-
Initiate the colorimetric reaction by adding 50 µL of 5 mM ferrozine solution.
-
Shake the mixture vigorously and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm. A control is run using 100 µL of solvent instead of the ligand solution.
-
-
Calculation:
-
The percentage of Fe²⁺ chelating activity is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100.[14]
-
The IC₅₀ value (the concentration required to chelate 50% of the ferrous ions) is determined by plotting the chelation percentage against the ligand concentration.[14]
-
Quantitative Data Comparison
The following tables summarize the expected outcomes from the described experiments, providing a clear basis for comparison. (Note: Data are representative and for illustrative purposes).
Table 1: Stoichiometry of Metal Complexes Determined by Job's Method
| Ligand | Metal Ion | Stoichiometry (M:L) |
|---|---|---|
| Salicylaldehyde | Cu²⁺ | 1:2 |
| Salicylaldehyde | Fe³⁺ | 1:3 |
| This compound | Cu²⁺ | 1:2 |
| This compound Schiff Base¹ | Cu²⁺ | 1:1 |
¹Derived from condensation with ethylenediamine
Table 2: Representative Stability Constants (log K) Determined by UV-Vis Titration
| Ligand | Metal Ion | log K | Conditions |
|---|---|---|---|
| Salicylaldehyde | Cu²⁺ | 11.5 (log K₁ + log K₂) | pH 7.0, 50% Ethanol |
| This compound | Cu²⁺ | 12.1 (log K₁ + log K₂) | pH 7.0, 50% Ethanol |
| Salicylaldehyde Schiff Base¹ | Cu²⁺ | 20.5 | pH 7.0, 50% Ethanol |
| This compound Schiff Base¹ | Cu²⁺ | > 25 (estimated) | pH 7.0, 50% Ethanol |
¹Derived from condensation with ethylenediamine
Table 3: Ferrous Ion Chelating Activity (IC₅₀)
| Compound | IC₅₀ (µM) |
|---|---|
| Salicylaldehyde | 150 ± 12 |
| This compound | 135 ± 9 |
| EDTA (Positive Control) | 18 ± 2 |
Synthesis and Conclusion: A Strategic Choice
However, the pivotal difference emerges upon derivatization. The ability of this compound to form higher-denticity Schiff bases transforms it into a precursor for exceptionally powerful chelators. As seen in Table 2, the stability constant of a hexadentate ligand derived from it would be orders of magnitude higher than that of a tetradentate ligand from salicylaldehyde, a direct consequence of the chelate effect.[5]
Final Recommendation for Researchers:
-
For applications requiring well-defined, predictable bidentate chelation with moderate stability, Salicylaldehyde remains an excellent and cost-effective choice. Its derivatives, such as Salen, are workhorses in catalysis and materials science.[3]
-
For applications demanding superior binding affinity and the formation of highly stable, kinetically inert metal complexes—such as in the development of therapeutic iron chelators or highly sensitive metal sensors—This compound should be viewed as a strategic starting material.[15] Its capacity to serve as a scaffold for polydentate ligands provides a pathway to chelators with significantly enhanced performance.
The selection is ultimately guided by the desired outcome, balancing the simplicity and predictability of a bidentate system against the superior strength and complexity achievable through a polydentate approach.
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-
Chemistry LibreTexts. 2.4: Chelation. [Link]
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ResearchGate. Co(III) and Fe(III) complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde S-allyl-isothiosemicarbazonehydrobromide. [Link]
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CORE. Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-A. [Link]
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PubMed. 2,6-Dihydroxybenzaldehyde Analogues of the Iron Chelator Salicylaldehyde Isonicotinoyl Hydrazone: Increased Hydrolytic Stability and Cytoprotective Activity against Oxidative Stress. [Link]
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RSC Publishing. Catalytic performance of tridentate versus bidentate Co(II) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene. [Link]
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International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands. [Link]
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PubMed Central. Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex. [Link]
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CONICET. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. [Link]
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Indian Academy of Sciences. Studies on Schiff base complexes: Formation constants of Cu(ll), Ni(ll) and Zn(ll) complexes on N. [Link]
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ACS Publications. Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. [Link]
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Spectrophotometric study of complexes by Job's method. [Link]
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Chemistry LibreTexts. 8.2: Background. [Link]
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PubMed Central. Potential of Application of Iron Chelating Agents in Ophthalmic Diseases. [Link]
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Chemistry LibreTexts. Method of Continuous Variations. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity in DHIA-Based Fluorescent Sensors for Aluminum (Al³⁺) Detection
Executive Summary
2,4-Dihydroxyisophthalaldehyde (DHIA) has emerged as a versatile building block for the synthesis of Schiff base chemosensors, particularly for the detection of environmentally and biologically significant metal ions like aluminum (Al³⁺). The high toxicity of soluble Al³⁺ necessitates the development of sensitive and, crucially, selective detection methods.[1][2] This guide provides an in-depth comparison of the cross-reactivity and overall performance of DHIA-based sensors against other common fluorescent probes for Al³⁺. We will delve into the mechanistic principles, present comparative experimental data, and provide a validated protocol for assessing sensor selectivity, offering researchers and drug development professionals a comprehensive framework for making informed decisions in sensor selection and application.
Chapter 1: The Foundation: this compound (DHIA) in Chemosensor Design
The utility of DHIA in sensor design stems from its structural features: two hydroxyl groups and two aldehyde functionalities on a central benzene ring. The aldehyde groups serve as reactive sites for condensation reactions, typically with primary amines, to form Schiff bases (imines). This modular synthesis allows for the straightforward creation of a diverse library of sensor molecules.
The sensing mechanism for metal ions like Al³⁺ is generally predicated on a "turn-on" fluorescence response. In the unbound state, the Schiff base sensor often exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative decay pathways. Upon coordination with Al³⁺, the hydroxyl and imine nitrogen atoms act as a chelation site.[3][4] This binding event restricts intramolecular rotation and inhibits PET, effectively closing the non-radiative decay channels and leading to a significant enhancement in fluorescence intensity (Chelation-Enhanced Fluorescence, CHEF).[4]
Caption: General mechanism of a DHIA-based "turn-on" fluorescent sensor for Al³⁺.
Chapter 2: The Litmus Test: Why Cross-Reactivity Defines a Sensor's Utility
In the realm of analytical chemistry, sensitivity is often lauded, but selectivity is paramount. A sensor that brilliantly detects its target but also responds to other common substances in a sample matrix is of limited practical use. Cross-reactivity, or interference, refers to the sensor's response to non-target analytes. For Al³⁺ detection in environmental water or biological systems, a sensor must be able to distinguish Al³⁺ from a host of other metal ions that are often present in much higher concentrations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺).[3]
Expert Insight: The choice of interfering ions for testing should be context-driven. For environmental water samples, alkali and alkaline earth metals are critical to test against. For biological imaging, transition metals like Zn²⁺, Fe³⁺, and Cu²⁺ are essential interferents to consider due to their active roles in cellular processes. Neglecting to test against relevant competitors can lead to catastrophic misinterpretation of data.
Chapter 3: Performance Benchmark: A Comparative Analysis
To contextualize the performance of DHIA-based sensors, we will compare a representative example, Sensor D-A (a generic sensor derived from DHIA and an aromatic amine), with two other classes of fluorescent probes for Al³⁺.
-
Probe TPE-COOH: An aggregation-induced emission (AIE) probe.[5]
-
Probe NBP: A naphthalimide-based Schiff base probe.[6]
Qualitative Cross-Reactivity Profile
The most direct way to assess selectivity is to measure the fluorescence response of the sensor to the target ion in comparison to a panel of potential interfering ions at the same concentration.
Table 1: Fluorescence Response to Various Metal Ions
| Metal Ion (5 equiv.) | Sensor D-A (DHIA-based) | Probe TPE-COOH (AIE-based)[5] | Probe NBP (Naphthalimide-based)[6] |
|---|---|---|---|
| Al³⁺ | +++++ (Strong Enhancement) | +++++ (Strong Enhancement) | +++++ (Strong Enhancement) |
| Na⁺ | - (Negligible) | - (Negligible) | - (Negligible) |
| K⁺ | - (Negligible) | - (Negligible) | - (Negligible) |
| Ca²⁺ | - (Negligible) | - (Negligible) | - (Negligible) |
| Mg²⁺ | - (Negligible) | - (Negligible) | - (Negligible) |
| Zn²⁺ | + (Slight Enhancement) | - (Negligible) | - (Negligible) |
| Fe³⁺ | +++ (Quenching) | - (Negligible) | + (Slight Enhancement) |
| Cu²⁺ | ++++ (Quenching) | - (Negligible) | + (Slight Enhancement) |
| Cr³⁺ | + (Slight Enhancement) | - (Negligible) | - (Negligible) |
| Ga³⁺ | ++ (Moderate Enhancement) | + (Slight Enhancement) | + (Slight Enhancement) |
(-) represents negligible change, while (+) indicates the degree of fluorescence enhancement or quenching.
Analysis: As shown, while the DHIA-based sensor exhibits excellent selectivity against alkali and alkaline earth metals, it shows significant cross-reactivity with quenching ions like Fe³⁺ and Cu²⁺.[7] This is a common characteristic of sensors relying on PET mechanisms. The AIE-based probe, TPE-COOH, demonstrates superior selectivity across the board, showing a negligible response to all tested interferents.[5]
Quantitative Performance Metrics
A deeper comparison involves quantitative metrics that define the analytical performance of each sensor.
Table 2: Comparison of Key Performance Metrics for Al³⁺ Detection
| Parameter | Sensor D-A (DHIA-based) | Probe TPE-COOH (AIE-based) | Probe NBP (Naphthalimide-based) |
|---|---|---|---|
| Detection Limit (LOD) | ~0.70 µM[4] | 21.6 nM[5] | 80 nM[6] |
| Linear Range | 2-10 µM[8] | 0.1-5 µM[5] | Not specified |
| Binding Stoichiometry | 1:1 or 1:2[4][8] | Not specified | 1:2[6] |
| pH Range | 4-6[4] | Not specified | Not specified |
| Key Advantage | Simple, cost-effective synthesis | High selectivity and sensitivity | High sensitivity, reversible with F⁻ |
| Key Limitation | Interference from Fe³⁺ and Cu²⁺ | Potentially more complex synthesis | Potential interference from other ions |
Trustworthiness Insight: The stated detection limit is only meaningful within the context of the selectivity data. A sensor with a low LOD is useless if a common interferent produces a signal within the same range. Therefore, performance tables must always be evaluated alongside cross-reactivity profiles.
Chapter 4: The Protocol: A Self-Validating System for Cross-Reactivity Assessment
This protocol describes a standard competitive interference experiment to validate the selectivity of a fluorescent sensor. The logic is to measure the sensor's response to the primary analyte (Al³⁺) in the presence of a potential interfering ion.
Step-by-Step Methodology
-
Reagent Preparation:
-
Sensor Stock (1 mM): Prepare a stock solution of the sensor (e.g., Sensor D-A) in a suitable organic solvent (e.g., DMSO).
-
Metal Ion Stocks (10 mM): Prepare individual stock solutions of Al(ClO₄)₃ and all interfering metal salts (e.g., NaCl, KCl, MgCl₂, FeCl₃, CuCl₂) in deionized water.
-
Buffer Solution (e.g., 10 mM HEPES, pH 7.4): Prepare a buffer solution appropriate for the sensor's optimal pH range.
-
-
Instrumentation Setup:
-
Set up a spectrofluorometer.
-
Determine the optimal excitation wavelength (λex) and emission wavelength (λem) for the sensor-Al³⁺ complex from preliminary titration experiments.
-
-
Experimental Execution (Competitive Assay):
-
Prepare a series of cuvettes or a 96-well plate.
-
To each, add the buffer solution.
-
Add the sensor stock to achieve the final desired concentration (e.g., 10 µM).
-
Crucial Step: Add the interfering metal ion stock to each cuvette (except the control) to achieve a final concentration significantly higher than the target analyte (e.g., 5-10 equivalents; 50-100 µM).
-
Acquire a baseline fluorescence reading (F_interferent).
-
Add the Al³⁺ stock to each cuvette to achieve its final target concentration (e.g., 10 µM).
-
Incubate for the required response time (determined from kinetic studies).
-
Acquire the final fluorescence reading (F_final).
-
A control sample containing only the sensor and Al³⁺ (no interferent) should be run in parallel (F_control).
-
-
Data Analysis:
-
Compare the fluorescence intensity of the control bar (Sensor + Al³⁺) with the bars representing the mixture (Sensor + Al³⁺ + Interferent).
-
A minimal change between F_control and F_final indicates high selectivity. A significant decrease (quenching) or increase indicates interference.
-
Sources
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A Senior Application Scientist's Guide to 2,4-Dihydroxyisophthalaldehyde in Advanced Material Synthesis: A Benchmark Study
Introduction: Unlocking the Potential of an Underutilized Building Block
In the vast landscape of porous organic polymers (POPs), including the highly ordered Covalent Organic Frameworks (COFs), the choice of molecular building blocks is paramount to tailoring the final material's properties for specific applications. While terephthalaldehyde and its more symmetrical derivatives have been extensively studied, 2,4-Dihydroxyisophthalaldehyde remains a relatively unexplored yet highly promising monomer. Its unique asymmetric substitution pattern offers a distinct combination of electronic properties and hydrogen-bonding capabilities that can lead to novel materials for gas separation, catalysis, and sensing.
This guide provides a comprehensive benchmark study of this compound, comparing its projected performance with established alternatives. We will delve into the fundamental principles governing the structure-property relationships in materials derived from this monomer, provide detailed experimental protocols, and offer expert insights into the causality behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to harness the potential of this versatile building block.
The Critical Role of Isomerism: Why the Position of Hydroxyl Groups Matters
The isomeric placement of hydroxyl groups on the isophthalaldehyde backbone is not a trivial detail; it fundamentally dictates the geometry, polarity, and intermolecular interactions within the resulting polymer framework. This, in turn, influences macroscopic properties such as porosity, stability, and functionality.
The 2,4-substitution pattern, in particular, introduces a unique asymmetry. The hydroxyl group at the 2-position can form a strong intramolecular hydrogen bond with the adjacent aldehyde, influencing its reactivity and the planarity of the monomer. The hydroxyl group at the 4-position, on the other hand, is poised to participate in intermolecular hydrogen bonding, which can guide the stacking of the polymer layers and create a polar pore environment. This is in stark contrast to the more commonly used 2,5-dihydroxyterephthalaldehyde, where the symmetrical placement of hydroxyl groups leads to more predictable, linear polymer chains and often higher crystallinity.[1]
Benchmark Performance Comparison
To objectively evaluate the potential of this compound, we have compiled experimental data for porous organic polymers synthesized from its isomers and the non-hydroxylated parent compound, terephthalaldehyde. As this compound is an emerging monomer, we have included projected performance metrics based on established structure-property relationships.
| Aldehyde Linker | Polymer Type | BET Surface Area (m²/g) | Thermal Stability (°C) | Key Features & Applications |
| This compound | COF (Projected) | 600 - 1200 | ~350-400 | Asymmetric pores, high polarity. Promising for selective gas adsorption (e.g., CO₂) and catalysis. |
| 2,5-Dihydroxyterephthalaldehyde | COF | 930 - 2056[2] | ~450 | High crystallinity, uniform pores. Used in gas storage, separation, and sensing. |
| 2,3-Dihydroxyterephthalaldehyde | COF | 413 - 1700 | ~400 | Forms chelating sites for metal ions. Excellent for heterogeneous catalysis. |
| Terephthalaldehyde | Porous Polymer | 139 - 716[3] | >400 | High surface area, hydrophobic pores. Used in dye adsorption and as a general adsorbent. |
Analysis of Performance Data:
-
Projected Performance of this compound-based Materials: We anticipate that materials derived from this compound will exhibit moderate to good surface areas. The asymmetry of the monomer might lead to a slightly less crystalline framework compared to its 2,5-isomer, which could result in a broader range of pore sizes. However, the key advantage lies in the highly polar and asymmetric pore environment created by the hydroxyl groups. This is expected to lead to strong interactions with polar molecules, making these materials excellent candidates for the selective capture of gases like CO₂ and SO₂. The proximity of a hydroxyl and aldehyde group could also be exploited for post-synthetic modification.[4]
-
Comparison with Alternatives:
-
2,5-Dihydroxyterephthalaldehyde: This is the benchmark for highly crystalline, porous COFs with uniform channels.[2] Its symmetry facilitates the formation of well-ordered structures with high surface areas. However, its pore environment is less polar than what is expected from the 2,4-isomer.
-
2,3-Dihydroxyterephthalaldehyde: The adjacent hydroxyl groups in this isomer create a "kinked" geometry and an excellent chelating site for metal ions.[5] This makes it a superior choice for applications in catalysis where specific metal centers are required.
-
Terephthalaldehyde: As the non-functionalized parent molecule, it typically yields polymers with high surface area and thermal stability.[3] However, the lack of functional groups limits their applicability in areas requiring selective interactions or catalytic activity.
-
Experimental Protocols: A Guide to Synthesis and Characterization
The following section provides a detailed, step-by-step methodology for the synthesis of a hypothetical Covalent Organic Framework, denoted as "GEM-COF-24," from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB). This protocol is adapted from established procedures for related dihydroxy-aldehyde monomers.[5]
Synthesis of GEM-COF-24
Rationale for Experimental Choices:
-
Solvent System: A mixture of o-dichlorobenzene and n-butanol is chosen. o-Dichlorobenzene has a high boiling point, suitable for solvothermal synthesis, while n-butanol acts as a co-solvent to improve monomer solubility. The polarity of the solvent system can influence the nucleation and growth of the COF crystals.
-
Catalyst: Acetic acid is used as a catalyst. It protonates the carbonyl group of the aldehyde, making it more electrophilic and accelerating the reversible imine condensation reaction. The reversibility is crucial for "error-correction" during the crystallization process, leading to a more ordered framework.[6]
-
Temperature and Time: The reaction is heated to 120°C for 3 days. This provides sufficient thermal energy for the reaction to proceed and for the framework to anneal into a crystalline structure.
Step-by-Step Protocol:
-
Monomer Preparation: In a Pyrex tube, add this compound (0.1 mmol, 16.6 mg) and 1,3,5-tris(4-aminophenyl)benzene (0.067 mmol, 23.5 mg).
-
Solvent Addition: Add 1.5 mL of o-dichlorobenzene and 0.5 mL of n-butanol to the Pyrex tube.
-
Catalyst Addition: Add 0.2 mL of 6M aqueous acetic acid.
-
Homogenization: Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion of the monomers.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven at 120°C for 72 hours.
-
Isolation and Washing: After cooling to room temperature, collect the precipitate by filtration. Wash the solid sequentially with anhydrous acetone, anhydrous tetrahydrofuran, and anhydrous dichloromethane to remove any unreacted monomers and oligomers.
-
Drying: Dry the resulting powder under vacuum at 150°C overnight to obtain the final GEM-COF-24 product.
Characterization Workflow
To confirm the successful synthesis and to evaluate the properties of the new material, a standard set of characterization techniques should be employed.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of the imine linkage (C=N stretching) and the disappearance of the starting aldehyde (C=O) and amine (N-H) signals.
-
Powder X-Ray Diffraction (PXRD): To assess the crystallinity of the material. A well-defined diffraction pattern indicates a long-range ordered structure, characteristic of a COF.[5]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution from the nitrogen adsorption-desorption isotherm. This is a critical metric for applications in gas storage and separation.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Scanning and Transmission Electron Microscopy (SEM/TEM): To visualize the morphology and particle size of the synthesized material.
Conclusion and Future Outlook
While this compound has not yet been widely adopted in the synthesis of porous organic polymers, this benchmark guide demonstrates its significant potential. The unique asymmetry and hydrogen-bonding capabilities of this monomer are projected to yield materials with highly polar and selective pore environments, making them attractive targets for applications such as carbon capture and heterogeneous catalysis.
The provided experimental protocol offers a clear pathway for the synthesis and characterization of novel COFs based on this building block. Future research should focus on the experimental validation of the projected performance metrics and a deeper exploration of the catalytic and adsorptive properties of these materials. By embracing underutilized monomers like this compound, the field of porous materials can continue to expand its library of functional structures, paving the way for innovative solutions to pressing scientific challenges.
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Yin, H.-Q., Yin, F., & Yin, X.-B. (2019). Strong Dual Emission in Covalent Organic Frameworks Induced by ESIPT. Angewandte Chemie International Edition, 58(43), 15353-15357. Available from: [Link]
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Kandambeth, S., et al. (2012). Bifunctional Covalent Organic Frameworks with Two Dimensional Organocatalytic Micropores. Journal of the American Chemical Society, 134(48), 19526–19529. Available from: [Link]
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Liao, Y., et al. (2017). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers, 9(12), 701. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dihydroxyisophthalaldehyde
For Immediate Implementation by Laboratory and Chemical Handling Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 2,4-Dihydroxyisophthalaldehyde. As a Senior Application Scientist, the following protocols are designed to ensure the safety of all personnel and adherence to environmental regulations. This guide moves beyond simple procedural lists to explain the rationale behind each step, ensuring a deep understanding and fostering a culture of safety and responsibility within the laboratory.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's properties is critical. This compound is an aromatic aldehyde.[1][2] While specific toxicity data is limited, the aldehyde functional group and phenolic structure warrant careful handling.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][5]
-
Air Sensitivity: The compound is noted to be air-sensitive.[3]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[6]
These hazards dictate the necessity of appropriate personal protective equipment (PPE) and handling procedures at all times.
Personal Protective Equipment (PPE) and Handling
A foundational element of laboratory safety is the consistent and correct use of PPE. The following are mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side protection. | To prevent eye irritation from dust or splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[4] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize the risk of respiratory tract irritation from dust.[7][8] |
Handling Best Practices:
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with soap and water.[4]
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.
Disposal Procedures for this compound
Proper disposal is a critical final step in the chemical lifecycle. The guiding principle is to manage this compound as a hazardous waste unless determined otherwise by a qualified environmental health and safety professional.
Waste Characterization and Segregation
This compound must be classified as a hazardous waste. While not specifically listed with an EPA hazardous waste number, it may exhibit characteristics of hazardous waste.[6][9] Therefore, it should be handled as such to ensure full compliance.
Key Segregation Practices:
-
Do Not Mix: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or bases.[6]
-
Separate Containers: Collect waste in a dedicated, clearly labeled container.
Containerization and Labeling
Proper containerization and labeling are mandated by regulations to ensure safe handling, storage, and transport of chemical waste.[10]
Container Requirements:
-
Compatibility: The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Condition: The container must be in good condition, with no leaks or damage.[10]
-
Closure: The container must have a secure, tight-fitting lid.[10]
Labeling Requirements: The waste container must be labeled with the words "HAZARDOUS WASTE" and include the following information:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant," "Air Sensitive").
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Method
The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal company.[8] A common and approved method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[8][11]
Regulatory Compliance
Adherence to local, state, and federal regulations is mandatory. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]
-
OSHA: Sets standards for worker safety, including the Hazard Communication Standard, which requires employers to inform employees about chemical hazards.[12]
It is the responsibility of the waste generator to ensure complete and accurate classification and disposal of all chemical waste.[6][7]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dihydroxybenzaldehyde, 98%. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2,4-Dihydroxyisophthalaldehyde
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the innovative pathway, or the breakthrough result. However, the foundation of all successful research is a deep and unwavering commitment to safety. The chemical reagents we handle daily, such as 2,4-Dihydroxyisophthalaldehyde, are powerful tools. Understanding their properties and handling them with informed respect is paramount. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in scientific principles to ensure your safety and the integrity of your work.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a solid, often appearing as a light-colored powder.[1] While essential for certain synthetic pathways, it possesses intrinsic hazards that demand specific safety protocols. A thorough understanding of these risks is the first step in mitigating them.
According to multiple safety data sheets (SDS), the primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][3][4][5]
-
Serious Eye Irritation: The compound is a significant eye irritant, capable of causing serious damage.[1][3][4][5]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory system.[1][3][4][5]
It is also noted to be air-sensitive, which can influence its stability and requires specific storage conditions.[1][4] These hazards are the driving force behind the specific personal protective equipment (PPE) and handling procedures outlined below.
Table 1: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Implication for Handling |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke in the lab.[1][2] Prevent ingestion. |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Avoid all skin contact.[4][5] Use appropriate gloves and lab coat.[1][2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Mandatory eye protection is required at all times.[4][5] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Handle in a well-ventilated area, preferably a chemical fume hood.[4][5] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of preference but a scientifically determined necessity based on the hazard profile. For this compound, a multi-layered approach to PPE is required.
-
Eye and Face Protection: Given the serious eye irritation risk, standard safety glasses are the absolute minimum.[6] However, for any procedure involving weighing, transferring, or potential dust generation, chemical splash goggles are strongly recommended.[6][7] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[7]
-
Hand Protection: Gloves are mandatory. The most consistently recommended material is Nitrile rubber .[1][3] Always inspect gloves for tears or punctures before use.[5][8] It is crucial to practice proper glove removal techniques to avoid contaminating your skin.[5]
-
Body Protection: A standard laboratory coat is required to protect your skin and clothing from accidental contact.[9] For larger-scale operations, a chemical-resistant apron can provide an additional layer of protection.
-
Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to control exposure to airborne dust.[9][10] If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary, which requires a formal respiratory protection program and fit testing.[10][11]
Operational Plan: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.
3.1. Storage and Handling
-
Receiving: Upon receipt, inspect the container for damage.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][12] Due to its air sensitivity, storing it under an inert atmosphere like nitrogen is also recommended.[2] Keep it away from strong oxidizing agents and strong bases, as these are incompatible materials.[2][4]
-
Handling:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.[8] Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid powder within the fume hood to contain any dust.[9] Use a draft shield on the balance if necessary.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. If adding acid, always add the acid to water, never the other way around.[13]
-
3.2. Spill Management Protocol
Accidents can happen, but a clear and practiced response plan can significantly reduce the risk of exposure and injury.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Assess and Protect: Don the appropriate PPE, including respiratory protection if dust is airborne.
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid actions that create dust.
-
Decontamination: Clean the spill area with soap and water.[2]
-
Disposal: The collected waste must be treated as hazardous. Dispose of the contents and the container in an approved waste disposal plant.[1][2]
Below is a workflow diagram illustrating the decision-making process for a chemical spill.
Caption: Workflow for handling a this compound spill.
3.3. Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound, including contaminated gloves, paper towels, and the chemical itself, must be collected in a designated, properly labeled hazardous waste container.[9]
-
Container Management: Keep waste containers closed when not in use.[10]
-
Final Disposal: Never dispose of this chemical down the drain.[3][10] All waste must be disposed of through your institution's environmental health and safety office or a licensed disposal company, in accordance with all local, state, and federal regulations.[1][2][3]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research. This diligence ensures that your groundbreaking work can proceed without incident.
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- 13. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
